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Core Science & Biosynthesis

Foundational

The Strategic Utility of 3-(4-Bromophenyl)azetidin-3-ol in Modern Drug Discovery: A Technical Whitepaper

Executive Summary The transition from planar, sp2-hybridized aromatic systems to spatially complex, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. This shift, famously termed the "Escape f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2-hybridized aromatic systems to spatially complex, sp3-rich scaffolds is a defining paradigm in contemporary medicinal chemistry. This shift, famously termed the "Escape from Flatland," addresses critical attrition factors in drug development, notably poor aqueous solubility and off-target promiscuity[1]. Within this context, 3-(4-Bromophenyl)azetidin-3-ol (CAS: 1388055-08-0 for the free base; 1989671-90-0 for the hydrochloride salt) emerges as a highly privileged building block[2][3].

This molecule elegantly combines three critical functionalities:

  • The Azetidine Core: An sp3-rich, highly strained four-membered nitrogen heterocycle that improves metabolic stability and alters the basicity (pKa) of the amine compared to larger macrocycles[4].

  • The Tertiary Alcohol: A polar handle that can act as a hydrogen bond donor/acceptor, or serve as a site for late-stage fluorination (yielding 3-fluoro-3-arylazetidines).

  • The 4-Bromophenyl Moiety: A robust electrophilic handle primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing rapid diversification of the chemical space.

This whitepaper provides an in-depth mechanistic and practical guide to the physicochemical profiling, synthesis, and downstream functionalization of 3-(4-Bromophenyl)azetidin-3-ol.

Physicochemical Profiling & Structural Dynamics

The incorporation of the azetidine ring significantly alters the physicochemical profile of a lead compound. The high ring strain (approximately 26 kcal/mol) forces the nitrogen atom into a more distinct pyramidal geometry compared to unstrained amines, which subtly reduces its basicity and alters its hydrogen-bonding network[4].

Quantitative Data Summary

The table below summarizes the critical physicochemical parameters of 3-(4-Bromophenyl)azetidin-3-ol, serving as a baseline for pharmacokinetic modeling[5].

PropertyValueScientific Rationale / Implication
Chemical Formula C9H10BrNODefines the core mass and isotopic distribution patterns.
Molecular Weight 228.09 g/mol Low molecular weight leaves ample room for downstream elaboration without violating Lipinski's Rule of 5.
Monoisotopic Mass 226.99458 DaCritical for high-resolution mass spectrometry (HRMS) validation.
Predicted XlogP ~0.9Indicates a highly favorable hydrophilic/lipophilic balance, promoting aqueous solubility.
Predicted CCS [M+H]+ 133.5 ŲCollision Cross Section; vital for ion mobility spectrometry (IMS) structural confirmation.
CAS Number 1388055-08-0 (Base)Primary registry identifier for procurement and database querying.
The "Escape from Flatland" Rationale

The strategic value of 3-(4-Bromophenyl)azetidin-3-ol lies in its ability to project substituents into three-dimensional space. The logic tree below illustrates the causality between azetidine incorporation and improved clinical success metrics.

Rationale Root Azetidine Scaffold Incorporation Sp3 Increased sp3 Fraction (Fsp3) Root->Sp3 Strain High Ring Strain (~26 kcal/mol) Root->Strain Vector Unique 3D Exit Vectors Root->Vector Solub Improved Aqueous Solubility Sp3->Solub Disrupts crystal packing Metab Reduced CYP450 Metabolism Sp3->Metab Removes flat oxidation sites Bind Enhanced Target Selectivity Strain->Bind Conformational Locking Vector->Bind Precise spatial alignment

Caption: Physicochemical benefits of incorporating the azetidine scaffold in drug discovery.

Synthetic Methodologies

To ensure trustworthiness and reproducibility, the synthesis of 3-(4-Bromophenyl)azetidin-3-ol must be approached as a self-validating system. The most robust route involves the nucleophilic addition of a Grignard reagent to an N-protected azetidin-3-one.

Protocol 1: Synthesis of N-Boc-3-(4-Bromophenyl)azetidin-3-ol via Grignard Addition

Causality & Rationale: N-Boc protection is mandatory to prevent the highly nucleophilic Grignard reagent from deprotonating or coordinating with the secondary amine of the azetidine ring. The reaction is conducted at 0 °C to suppress enolization of the ketone, which would result in starting material recovery rather than the desired addition.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask. Purge with Argon. Add N-Boc-azetidin-3-one (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (50 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Validation: Ensure internal temperature stabilizes before proceeding to prevent thermal runaway.

  • Nucleophilic Addition: Add 4-Bromophenylmagnesium bromide (0.5 M in THF, 1.2 equiv, 24 mL) dropwise via syringe pump over 30 minutes.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Validation: Monitor via TLC (Hexanes/EtOAc 7:3) or LC-MS until the ketone peak completely disappears.

  • Quenching (Critical Step): Cool the reaction back to 0 °C. Slowly add saturated aqueous NH4​Cl (20 mL). Causality: A mild, slightly acidic quench destroys the unreacted Grignard reagent without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

  • Isolation: Extract with EtOAc (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the N-Boc protected intermediate.

Protocol 2: Acidic Deprotection to 3-(4-Bromophenyl)azetidin-3-ol Hydrochloride

Causality & Rationale: Cleavage of the Boc group requires strong anhydrous acid. Using 4M HCl in 1,4-dioxane is superior to TFA because it directly yields the hydrochloride salt. The HCl salt of the azetidine is typically insoluble in dioxane, driving the reaction forward via precipitation and simplifying isolation[5].

Step-by-Step Methodology:

  • Reagent Mixing: Dissolve N-Boc-3-(4-Bromophenyl)azetidin-3-ol (5 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Deprotection: Add 4M HCl in 1,4-dioxane (10 equiv, 12.5 mL) at room temperature.

  • Maturation: Stir vigorously for 2-4 hours. Validation: A white precipitate (the product salt) should form. LC-MS analysis of an aliquot (quenched in basic methanol) should show the mass of the free base (m/z [M+H]+ 228.00)[5].

  • Isolation: Filter the suspension through a Buchner funnel. Wash the filter cake with cold diethyl ether (2 x 10 mL) to remove residual dioxane and cleaved tert-butyl byproducts. Dry under high vacuum to afford 3-(4-Bromophenyl)azetidin-3-ol hydrochloride as a white solid[3].

Downstream Functionalization: Cross-Coupling Workflows

The true utility of this building block is realized in late-stage functionalization. The aryl bromide acts as an optimal electrophile for Suzuki-Miyaura cross-coupling, allowing researchers to append diverse aryl or heteroaryl groups.

Protocol 3: Suzuki-Miyaura Coupling

Causality & Rationale: A biphasic solvent system (1,4-Dioxane/Water, 4:1) is utilized. The water is strictly necessary to dissolve the inorganic base ( K2​CO3​ ) and to generate the reactive boronate complex from the boronic acid, which is the actual species that undergoes transmetalation with the Palladium(II) intermediate.

Step-by-Step Methodology:

  • Setup: In a microwave vial, combine 3-(4-Bromophenyl)azetidin-3-ol hydrochloride (1.0 equiv), an Arylboronic acid (1.5 equiv), and K2​CO3​ (3.0 equiv). Note: Extra base is required to neutralize the HCl salt of the starting material.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

  • Solvent & Degassing: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration). Seal the vial and sparge with Argon for 5 minutes to remove oxygen, preventing homocoupling of the boronic acid and catalyst degradation.

  • Heating: Heat the reaction at 90 °C for 4 hours in a heating block.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove Palladium black. Extract the filtrate with EtOAc, dry, and purify via reverse-phase preparative HPLC.

Mechanistic Pathway Visualization

Workflow A N-Boc-azetidin-3-one C N-Boc-3-(4-bromophenyl) azetidin-3-ol A->C Addition B 4-Bromophenylmagnesium bromide (Grignard) B->C Nucleophilic Attack E 3-(4-Bromophenyl) azetidin-3-ol HCl C->E Cleavage D Acidic Deprotection (HCl/Dioxane) D->E Reagent G Advanced Lead Compound E->G Functionalization F Palladium Cross-Coupling (Suzuki/Buchwald) F->G Catalyst/Reagents

Caption: Workflow for the synthesis and downstream functionalization of 3-(4-Bromophenyl)azetidin-3-ol.

Conclusion

3-(4-Bromophenyl)azetidin-3-ol represents a masterclass in modern building block design. By integrating the conformational rigidity and sp3 character of the azetidine ring with the synthetic versatility of a tertiary alcohol and an aryl bromide, it provides drug discovery chemists with a direct route to "Escape from Flatland"[1]. Adhering to the rigorous, causality-driven protocols outlined in this guide ensures high-fidelity synthesis and functionalization, ultimately accelerating the development of novel, metabolically stable therapeutics[4].

References

  • ChemSrc : 1388055-08-0 3-(4-Bromophenyl)azetidin-3-ol CAS. ChemSrc. Available at:[Link]

  • PubChemLite : 3-(4-bromophenyl)azetidin-3-ol hydrochloride (C9H10BrNO). Université du Luxembourg. Available at:[Link]

  • Lovering, F. : Escape from Flatland 2: complexity and promiscuity. MedChemComm, 2013, 4(3), 515-519. ResearchGate. Available at:[Link]

  • Jaiswal, S. et al. : Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at:[Link]

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Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(4-Bromophenyl)azetidin-3-ol

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and conformational rigidity offer medicinal chemists a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][3] The incorporation of an azetidine moiety can enhance aqueous solubility, improve metabolic stability, and provide a unique three-dimensional vector for substituent placement, thereby enabling access to novel chemical space.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature the azetidine motif, highlighting its therapeutic significance across various disease areas, including oncology, inflammation, and infectious diseases.[3]

The 3-aryl-3-hydroxyazetidine substructure, in particular, is a key building block. The aryl group provides a handle for diverse functionalization, while the tertiary alcohol can influence solubility and serve as a hydrogen bond donor or acceptor. This guide provides a comprehensive, in-depth analysis of the analytical methodologies required to unambiguously determine the structure of a representative of this class, 3-(4-Bromophenyl)azetidin-3-ol.

Synthesis and Initial Characterization

The synthesis of 3-(4-bromophenyl)azetidin-3-ol can be achieved through various synthetic routes, often starting from commercially available precursors. A common approach involves the reaction of a suitable epoxide with an amine, followed by cyclization.[4] Alternatively, methods involving the functionalization of a pre-formed azetidine ring, such as the reaction of an organometallic reagent with an azetidin-3-one, are also employed.[4]

Initial characterization typically involves techniques such as thin-layer chromatography (TLC) to monitor reaction progress and purification by column chromatography or recrystallization. The melting point of the purified solid provides a preliminary indication of purity.

A Multi-faceted Approach to Structure Elucidation

The definitive confirmation of the structure of 3-(4-Bromophenyl)azetidin-3-ol requires a combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the molecule.

Experimental Protocol: A sample of 3-(4-Bromophenyl)azetidin-3-ol is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed by high-resolution mass spectrometry (HRMS) using a soft ionization technique such as electrospray ionization (ESI).

Data Interpretation: The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule, [M+H]+. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). The accurate mass measurement from HRMS allows for the determination of the molecular formula (C9H11BrNO)+, confirming the elemental composition.[5]

Ion Calculated m/z Observed m/z Isotopic Pattern
[M+H]+228.0018 (for 79Br)Consistent with calculatedDoublet of ~1:1 intensity
230.0000 (for 81Br)
Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an attenuated total reflectance (ATR) accessory.

Data Interpretation: The IR spectrum of 3-(4-Bromophenyl)azetidin-3-ol is expected to display characteristic absorption bands:

  • O-H stretch: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl group.

  • N-H stretch: A moderate band around 3300-3500 cm-1, which may be partially obscured by the O-H stretch.

  • C-H stretch (aromatic): Sharp peaks just above 3000 cm-1.

  • C-H stretch (aliphatic): Peaks just below 3000 cm-1.

  • C=C stretch (aromatic): Peaks in the 1450-1600 cm-1 region.

  • C-N stretch: A band in the 1000-1200 cm-1 region.

  • C-Br stretch: A strong absorption in the fingerprint region, typically below 800 cm-1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. A suite of 1D and 2D NMR experiments provides information on the chemical environment of each proton and carbon atom, as well as their connectivity.

Experimental Protocol: A sample of 3-(4-Bromophenyl)azetidin-3-ol is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) and analyzed using a high-field NMR spectrometer.

NMR_Elucidation_Workflow

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

  • Aromatic Protons: The para-substituted bromophenyl group will give rise to two doublets in the aromatic region (typically δ 7.0-8.0 ppm), each integrating to two protons. These will appear as an AA'BB' system.

  • Azetidine Protons: The four protons on the azetidine ring are diastereotopic and will appear as two distinct signals, likely complex multiplets or distinct doublets of doublets, in the aliphatic region (typically δ 3.0-4.5 ppm).

  • Hydroxyl and Amine Protons: The O-H and N-H protons will appear as broad singlets that are exchangeable with D2O. Their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.[6]

  • Aromatic Carbons: Four signals are expected for the bromophenyl group: one for the carbon bearing the bromine (ipso-carbon), one for the carbon attached to the azetidine ring, and two for the remaining four carbons which are chemically equivalent in pairs.

  • Azetidine Carbons: Two signals are expected for the azetidine ring: one for the quaternary carbon bearing the hydroxyl and aryl groups (C3), and one for the two equivalent methylene carbons (C2 and C4).

Carbon Type Expected Chemical Shift (ppm)
C-Br120-125
Aromatic CH125-135
Aromatic C (ipso to azetidine)140-150
Azetidine CH250-60
Azetidine C-OH70-80

2D NMR Spectroscopy: 2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). In this case, COSY will show a correlation between the two sets of diastereotopic protons on the azetidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached. It allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons. Key expected HMBC correlations include:

    • Correlations from the azetidine methylene protons to the quaternary C3 carbon and the aromatic carbons.

    • Correlations from the aromatic protons to the quaternary C3 carbon.

HMBC_Correlations

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural proof.[7] It yields a three-dimensional map of the electron density in the crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[7][8]

Experimental Protocol: A suitable single crystal of 3-(4-Bromophenyl)azetidin-3-ol is grown, typically by slow evaporation of a solvent. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to solve the crystal structure.

Data Interpretation: The resulting crystal structure will confirm the connectivity of all atoms, the presence and location of the bromine atom on the phenyl ring, and the relative stereochemistry of the substituents on the azetidine ring. It provides an unambiguous confirmation of the proposed structure.

Conclusion

The structural elucidation of 3-(4-Bromophenyl)azetidin-3-ol is a clear example of the synergistic application of modern analytical techniques. While each method provides valuable information, it is their combined and corroborative power that leads to an irrefutable structural assignment. This systematic approach, integrating mass spectrometry, IR and multi-dimensional NMR spectroscopy, and, where possible, X-ray crystallography, represents the gold standard in chemical characterization for researchers, scientists, and drug development professionals. The confirmed structure then serves as a reliable foundation for further studies, including the exploration of its biological activity and the development of new therapeutic agents based on the versatile azetidine scaffold.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem,
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem,
  • Azetidines in Drug Discovery. PharmaBlock,
  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks,
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC,
  • 3-(4-bromophenyl)azetidin-3-ol hydrochloride (C9H10BrNO). PubChemLite,
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkyl
  • Azetidine synthesis. Organic Chemistry Portal,
  • Azetidin-3-ol synthesis. ChemicalBook,
  • Recent progress in synthesis of 3-functionalized azetidines.
  • 937616-34-7|3-[(4-Bromophenyl)methyl]azetidine. BLDpharm,
  • (A) ¹H NMR and (B) ¹³C NMR of 3-(4-bromophenyl)-1H-pyrazole-blocked TDI.
  • Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)
  • 13C NMR Spectroscopy. Thieme,
  • Azetidine, 3-bromo-, hydrochloride(53913-82-9) 1H NMR spectrum. ChemicalBook,
  • 3-[(4-bromophenyl)methylidene]azetidine hydrochloride (C10H10BrN). PubChemLite,
  • Azetidines. AMERICAN ELEMENTS®,
  • NMR spectra 1-13C. Unknown Source,
  • Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. MDPI,
  • 1H NMR and 13C NMR spectra of the c
  • 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University,
  • 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)
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  • Synthesis and X-ray crystal structure determination of N- p -methylphenyl-4-benzoyl-3,4-diphenyl-2-azetidinone | Request PDF.
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Foundational

Structural Rationale: The 3-(4-Bromophenyl)azetidin-3-ol Scaffold

An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)azetidin-3-ol Derivatives Executive Summary In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on structurally rig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 3-(4-Bromophenyl)azetidin-3-ol Derivatives

Executive Summary In modern medicinal chemistry, the pursuit of novel chemical space relies heavily on structurally rigid, low-molecular-weight scaffolds. The 3-(4-bromophenyl)azetidin-3-ol motif represents a privileged building block that bridges the gap between conformational constraint and versatile functionalization. As a Senior Application Scientist, I have observed firsthand how the strategic manipulation of this scaffold yields potent compounds across diverse therapeutic areas, most notably in central nervous system (CNS) modulation and antimicrobial drug development. This whitepaper deconstructs the structural rationale, biological mechanisms, and experimental workflows necessary for developing and validating derivatives of 3-(4-bromophenyl)azetidin-3-ol.

The pharmacological utility of 3-(4-bromophenyl)azetidin-3-ol is not accidental; it is a direct consequence of its precise topological and electronic features.

  • The Azetidine Ring (Conformational Constraint): The four-membered nitrogenous ring restricts the conformational flexibility of the molecule[1]. This rigidity is highly valuable in drug design because it locks the pharmacophore into a specific three-dimensional orientation, minimizing the entropic penalty upon binding to a target receptor or enzyme. Furthermore, the basicity of the azetidine nitrogen (pKa ~8-9) ensures that the molecule is predominantly protonated at physiological pH, facilitating electrostatic interactions with acidic residues in target binding pockets.

  • The 3-Hydroxyl Group: Positioned at the same carbon as the aryl group, the tertiary alcohol acts as a critical hydrogen-bond donor/acceptor. It also serves as a synthetic handle for O-alkylation or esterification, allowing researchers to modulate the topological polar surface area (tPSA) and lipophilicity of the resulting derivatives.

  • The 4-Bromophenyl Moiety: The para-bromo substitution serves a dual purpose. Biologically, halogens like bromine enhance lipophilicity (improving blood-brain barrier penetration) and can participate in halogen bonding with backbone carbonyls in protein targets. Synthetically, the aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library generation[2].

ScaffoldDerivatization Scaffold 3-(4-Bromophenyl)azetidin-3-ol Core Scaffold Path1 Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald) Scaffold->Path1 Targets 4-Bromo group Path2 Hydroxyl Functionalization (O-Alkylation/Esterification) Scaffold->Path2 Targets 3-OH group Path3 Azetidine N-Derivatization (Amidation/Alkylation) Scaffold->Path3 Targets N-H group CNS CNS Active Agents (Monoamine Transporter Inhibitors) Path1->CNS AntiB Antimicrobial Agents (β-Lactam/Azetidinone Analogs) Path2->AntiB Path3->CNS Path3->AntiB

Workflow of 3-(4-Bromophenyl)azetidin-3-ol derivatization for drug discovery.

Core Biological Activities & Target Mechanisms

CNS Modulation (Monoamine Transporter Inhibition)

Azetidine derivatives are historically recognized for their potent activity in the CNS, particularly as monoamine reuptake inhibitors[3]. By derivatizing the nitrogen atom (e.g., via N-alkylation with bulky lipophilic groups) and utilizing the 4-bromophenyl group to establish pi-pi stacking or halogen bonds within the transporter's binding site, these compounds effectively block the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters. The causality here is structural: the compact, rigid azetidine core perfectly mimics the ethylamine side chain of endogenous monoamines, while the bulky 3-aryl substituents wedge the molecule into the transporter's outward-open conformation, preventing the conformational shift required for substrate translocation.

MOA PreSyn Presynaptic Neuron Transporter Monoamine Transporter (SERT/DAT/NET) PreSyn->Transporter Expresses SynCleft Synaptic Cleft (Increased Monoamines) Transporter->SynCleft Prevents Reuptake Drug Azetidine Derivative (Inhibitor) Drug->Transporter Binds & Blocks PostSyn Postsynaptic Receptor Activation SynCleft->PostSyn Signal Transduction

Mechanism of monoamine reuptake inhibition by azetidine derivatives in the CNS.

Antimicrobial Efficacy (Azetidinone & Ketolide Pathways)

The azetidine ring is the direct biosynthetic precursor to the β-lactam (2-azetidinone) ring, the cornerstone of penicillins and cephalosporins[4]. Oxidation or functionalization of the 3-(4-bromophenyl)azetidin-3-ol scaffold can yield potent antibacterial agents. Furthermore, azetidinyl groups are frequently appended to macrolide cores to create "ketolides" (e.g., telithromycin analogs)[5]. In these architectures, the 3-arylazetidine moiety acts as an extended binding arm that reaches into domain II of the bacterial 23S rRNA, overcoming macrolide resistance driven by ribosomal methylation.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, biological evaluation must rely on self-validating experimental designs. Below are the definitive protocols for evaluating the synthesized derivatives.

Protocol 1: In Vitro Radioligand Binding Assay (CNS Targets)

Purpose: To quantify the binding affinity ( Ki​ ) of azetidine derivatives to the human Serotonin Transporter (hSERT). Causality: We use [3H] citalopram as the radioligand because its high specificity for SERT ensures that any displacement observed is strictly due to competitive binding by our synthesized azetidine derivatives.

  • Membrane Preparation: Harvest HEK-293 cells stably expressing hSERT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Rationale: The specific ion concentrations mimic the physiological sodium-dependent gradient required for transporter structural integrity.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension (approx. 10 µg protein), 25 µL of [3H] citalopram (final concentration 1 nM), and 25 µL of the test azetidine derivative (serially diluted from 10−5 to 10−10 M).

  • Equilibration: Incubate at 25°C for 60 minutes. Rationale: 60 minutes allows the system to reach thermodynamic equilibrium, ensuring accurate IC50​ calculations.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the radioligand to the filter matrix. Wash three times with ice-cold buffer to prevent ligand dissociation during the wash step.

  • Quantification: Add scintillation cocktail and measure radioactivity using a microplate scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Purpose: To evaluate the antibacterial efficacy of azetidinone/ketolide derivatives against Gram-positive and Gram-negative strains.

  • Inoculum Preparation: Grow bacterial strains (e.g., S. aureus, E. coli) in Mueller-Hinton Broth (MHB) to an optical density ( OD600​ ) of 0.08-0.1 (equivalent to 0.5 McFarland standard).

  • Compound Dilution: Prepare two-fold serial dilutions of the azetidine derivatives in DMSO, then dilute 1:100 in MHB to ensure the final DMSO concentration is ≤1% (avoiding solvent-induced cytotoxicity).

  • Plate Assembly: Dispense 50 µL of the diluted compounds into a 96-well microtiter plate. Add 50 µL of the bacterial inoculum (final concentration 5×105 CFU/mL) to each well.

  • Validation Controls: Include a positive growth control (bacteria + vehicle), a negative sterility control (MHB only), and a reference antibiotic (e.g., Ampicillin or Cethromycin)[6].

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.

Quantitative Data: SAR & Efficacy Profiling

The following table summarizes the structure-activity relationship (SAR) trends commonly observed when derivatizing the 3-(4-bromophenyl)azetidin-3-ol scaffold, demonstrating how precise chemical modifications dictate biological targeting.

Derivative ModificationPrimary TargetBiological Activity MetricMechanism of Action
Unmodified Core BaselineLow/ModerateWeak hydrogen bonding; poor target engagement.
N-Benzylation hSERT / hDAT Ki​ < 50 nM (High Affinity)Lipophilic interaction in transporter outward-open state.
4-Bromo → 4-Aryl (Suzuki) PDE2A / CB1 IC50​ ~ 10-100 nMExtended hydrophobic reach; pi-pi stacking[7].
Oxidation to 2-Azetidinone Bacterial Cell WallMIC: 2 - 8 µg/mLCovalent inhibition of Penicillin-Binding Proteins (PBPs)[4].
O-Alkylation (Macrolide link) Bacterial 50S RibosomeMIC: < 0.5 µg/mLBinds Domain II of 23S rRNA, overcoming resistance[5].

Table 1: Comparative biological profiling of 3-(4-Bromophenyl)azetidin-3-ol derivatives based on functionalization pathways.

Conclusion

The 3-(4-bromophenyl)azetidin-3-ol scaffold is a highly versatile and pharmacologically privileged starting point in drug discovery. Its inherent conformational constraint, combined with orthogonal synthetic handles (the basic nitrogen, the tertiary hydroxyl, and the aryl bromide), allows for the divergent synthesis of highly selective CNS modulators and potent antimicrobial agents. By adhering to rigorous, self-validating experimental protocols, researchers can systematically map the chemical space of this scaffold to yield next-generation therapeutics.

References

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed / NIH. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Rasayan Journal of Chemistry. Available at:[Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Asian Journal of Chemistry. Available at: [Link]

  • Azetidine compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders. Google Patents (US10392366B2).
  • Design and Selection Parameters to Accelerate the Discovery of Novel Central Nervous System Positron Emission Tomography (PET) Ligands and Their Application in the Development of a Novel Phosphodiesterase 2A PET Ligand. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Process Development of a Novel Azetidinyl Ketolide Antibiotic. ACS Publications. Available at: [Link]

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Exploratory

Whitepaper: Unveiling the Therapeutic Potential of 3-(4-Bromophenyl)azetidin-3-ol: A Technical Guide to Target Identification and Validation

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract The azetidine scaffold is a privileged motif in modern medicinal chemistry, conferring unique three-dimensional structural propert...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, conferring unique three-dimensional structural properties that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2][3] This technical guide focuses on the novel compound 3-(4-Bromophenyl)azetidin-3-ol, a structurally intriguing molecule for which the therapeutic targets remain largely unexplored. In the absence of direct biological data for this specific compound, this document outlines a comprehensive, hypothesis-driven approach to identify and validate its potential therapeutic targets. By leveraging knowledge from structurally related azetidine derivatives and employing a multi-pronged strategy of in silico prediction and experimental validation, we present a roadmap for elucidating the mechanism of action of 3-(4-Bromophenyl)azetidin-3-ol and unlocking its therapeutic promise.

Introduction: The Rationale for Investigating 3-(4-Bromophenyl)azetidin-3-ol

The structure of 3-(4-Bromophenyl)azetidin-3-ol combines two key pharmacophoric elements: the strained four-membered azetidine ring and a 4-bromophenyl substituent. The azetidine ring's inherent strain and non-planar geometry provide a rigid scaffold that can orient substituents in precise vectors, which is often unachievable with more flexible acyclic or larger ring systems.[2] This rigidity can lead to higher binding affinity and selectivity for protein targets.[1] Several FDA-approved drugs, such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK1/2 inhibitor), feature an azetidine ring, highlighting its clinical and commercial relevance.[1][4]

The 4-bromophenyl group offers a site for potential halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Furthermore, this group can be readily modified using established synthetic chemistry to explore structure-activity relationships (SAR). The tertiary alcohol at the 3-position provides a hydrogen bond donor and acceptor, further increasing the potential for specific interactions with a biological target. Given these structural features, we hypothesize that 3-(4-Bromophenyl)azetidin-3-ol has the potential to modulate the activity of several key classes of therapeutic targets.

A Multi-Pronged Approach to Target Identification

To systematically explore the therapeutic potential of 3-(4-Bromophenyl)azetidin-3-ol, we propose a tiered approach that integrates computational prediction with experimental validation. This strategy is designed to efficiently narrow down the vast landscape of potential biological targets to a manageable number of high-confidence candidates for further investigation.

Tier 1: In Silico Target Prediction

The initial phase of our investigation will employ a suite of in silico methods to generate a preliminary list of potential targets.[5][6][7] This cost-effective and rapid approach leverages existing biological and chemical data to make informed predictions.

  • Ligand-Based Approaches: By comparing the 2D and 3D structural and physicochemical properties of 3-(4-Bromophenyl)azetidin-3-ol to libraries of compounds with known biological activities, we can identify potential targets.[5][8] Methods like chemical similarity searching and the analysis of biological activity spectra can suggest targets for which our compound shares a similar pharmacophore.[8]

  • Structure-Based Approaches (Reverse Docking): In this approach, the 3D structure of 3-(4-Bromophenyl)azetidin-3-ol will be docked against a database of protein structures with known binding sites.[8] This "reverse docking" can identify proteins to which our compound is predicted to bind with high affinity, thus suggesting them as potential targets.[5][8]

The output of these in silico methods will be a ranked list of potential protein targets from various families, such as kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Tier 2: Experimental Validation

The hypotheses generated from the in silico screening will be subjected to rigorous experimental validation using a combination of in vitro and cell-based assays.

Before focusing on specific molecular targets, a broad phenotypic screen can provide valuable insights into the compound's cellular effects. This involves treating various human cancer cell lines with 3-(4-Bromophenyl)azetidin-3-ol and assessing its impact on cell viability, proliferation, and morphology. A positive "hit" in a phenotypic screen (e.g., selective cytotoxicity to a particular cancer cell line) can guide the subsequent target deconvolution efforts.

Based on the prioritized list from the in silico predictions and any hits from phenotypic screening, a panel of biochemical and cell-based assays will be conducted to directly assess the interaction of 3-(4-Bromophenyl)azetidin-3-ol with its putative targets.

Hypothesized Target Classes and Validation Workflows:

Given the prevalence of azetidine-containing molecules as kinase and protease inhibitors, these two target classes represent high-priority starting points for our investigation.

A. Protein Kinases:

  • Rationale: Many azetidine-containing compounds are known to be kinase inhibitors. For example, cobimetinib is a MEK1/2 inhibitor used in cancer therapy.[4][9] The rigid azetidine scaffold can effectively position substituents to interact with the highly conserved ATP-binding pocket of kinases.

  • Proposed Workflow:

G cluster_0 In Silico & Initial Screening cluster_1 Hit Validation & Mechanism of Action cluster_2 In Vivo & Preclinical In_Silico In Silico Kinase Panel Screening (Reverse Docking) Biochemical_Screen Broad Kinase Panel Biochemical Screen (e.g., KinomeScan) In_Silico->Biochemical_Screen Prioritize Kinase Families IC50 IC50 Determination for Top Kinase Hits Biochemical_Screen->IC50 Identify Hits Phenotypic_Screen Cancer Cell Line Viability Assay (MTT/MTS) Phenotypic_Screen->Biochemical_Screen Guide Kinase Panel Selection Cellular_Target Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) IC50->Cellular_Target Confirm Cellular Activity Pathway_Analysis Western Blot for Downstream Signaling Cellular_Target->Pathway_Analysis Elucidate MOA Xenograft Xenograft Mouse Model of Relevant Cancer Pathway_Analysis->Xenograft Validate In Vivo Efficacy PK_PD Pharmacokinetic/ Pharmacodynamic Studies Xenograft->PK_PD

Caption: Proposed workflow for identifying and validating protein kinase targets.

B. Proteases:

  • Rationale: The strained azetidin-2-one (β-lactam) ring is a well-known inhibitor of serine proteases. While 3-(4-Bromophenyl)azetidin-3-ol is not a β-lactam, the strained four-membered ring could still favor binding to the active sites of certain proteases. Azetidine-containing dipeptides have also been explored as non-covalent protease inhibitors.[10]

  • Proposed Workflow:

G cluster_0 Initial Screening cluster_1 Hit Validation & Characterization cluster_2 Disease Model Testing In_Silico_Protease In Silico Protease Panel Screening FRET_Assay Broad Protease Panel FRET-Based Assay In_Silico_Protease->FRET_Assay Guide Panel Selection IC50_Protease IC50 Determination for Top Protease Hits FRET_Assay->IC50_Protease Identify Hits Mechanism_Inhibition Mechanism of Inhibition Studies (e.g., Reversibility, Ki Determination) IC50_Protease->Mechanism_Inhibition Characterize Inhibition Cellular_Activity Cell-Based Protease Activity Assay Mechanism_Inhibition->Cellular_Activity Confirm Cellular Efficacy Disease_Model Relevant Disease Model (e.g., Inflammation, Viral Replication) Cellular_Activity->Disease_Model Assess Therapeutic Potential

Caption: Proposed workflow for identifying and validating protease targets.

Detailed Experimental Protocols

To ensure the reproducibility and reliability of our findings, we will adhere to standardized and well-validated experimental protocols.

In Vitro Cytotoxicity MTT Assay

This assay will be used for the initial phenotypic screening to determine the effect of 3-(4-Bromophenyl)azetidin-3-ol on the viability of cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(4-Bromophenyl)azetidin-3-ol (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[11]

Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.

Protocol:

  • Kinase Reaction: In a 96-well plate, set up the kinase reaction containing the purified kinase, its substrate, ATP, and varying concentrations of 3-(4-Bromophenyl)azetidin-3-ol. Include no-inhibitor and no-enzyme controls.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Interpretation and Path Forward

The data generated from the proposed workflows will provide a comprehensive profile of the biological activity of 3-(4-Bromophenyl)azetidin-3-ol.

Data Type Interpretation Next Steps
In Silico Predictions A prioritized list of potential molecular targets.Guide the selection of in vitro assays.
Phenotypic Screening IC50 The concentration of the compound that inhibits cell viability by 50%.If potent and selective, proceed to target deconvolution.
Biochemical IC50 The concentration of the compound that inhibits the activity of a purified enzyme by 50%.Confirm cellular target engagement.
Cellular Target Engagement Evidence that the compound interacts with its intended target in a cellular context.Investigate the effect on downstream signaling pathways.
In Vivo Efficacy Demonstration of therapeutic effect in an animal model of disease.Preclinical development, including toxicology and DMPK studies.

A successful outcome of this research program would be the identification of a validated therapeutic target for 3-(4-Bromophenyl)azetidin-3-ol, supported by a clear mechanism of action and in vivo proof-of-concept. This would pave the way for lead optimization, where the 3-(4-bromophenyl) and azetidine moieties can be systematically modified to improve potency, selectivity, and pharmacokinetic properties.

Conclusion

While the specific biological targets of 3-(4-Bromophenyl)azetidin-3-ol are currently unknown, its chemical structure, featuring the privileged azetidine scaffold, suggests significant therapeutic potential. The multi-tiered, hypothesis-driven approach outlined in this guide, which combines in silico prediction with rigorous experimental validation, provides a clear and efficient path to uncovering its mechanism of action. The identification of novel, druggable targets for this and related molecules will undoubtedly contribute to the development of next-generation therapeutics for a wide range of diseases.

References

  • Creative Biolabs. In Silico Target Prediction. Available from: [Link]

  • O-Brien, Z. et al. (2019). Computational/in silico methods in drug target and lead prediction. PMC. Available from: [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

  • MtoZ Biolabs. Drug Target Identification Methods. Available from: [Link]

  • Byrne, R. (2019). In Silico Target Prediction for Small Molecules. PubMed. Available from: [Link]

  • Cheekatla, S. R. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available from: [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Springer Nature Experiments. (2020). Methods of Identification and Validation of Drug Target. Available from: [Link]

  • ResearchGate. (2021). Known experimental techniques to identify drug targets. Available from: [Link]

  • Cheekatla, S. R. et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available from: [Link]

  • Das, D. et al. (2024). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PMC. Available from: [Link]

  • ACS Publications. (2021). In Silico Functional Profiling of Small Molecules and Its Applications. Available from: [Link]

  • Dubois, M. A. J. et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. PubMed. Available from: [Link]

  • Kumar, V. et al. (2021). Azetidines of pharmacological interest. PubMed. Available from: [Link]

Sources

Foundational

The Strategic Role of the Azetidine Ring in Modern Drug Design: A Technical Whitepaper

As the pharmaceutical industry shifts its focus toward conformationally restricted, sp3-rich scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged structural motif. Moving away from...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical industry shifts its focus toward conformationally restricted, sp3-rich scaffolds to improve clinical success rates, the azetidine ring has emerged as a privileged structural motif. Moving away from traditional planar (sp2-hybridized) systems—a paradigm often referred to as "escaping flatland"—requires molecular architectures that offer precise spatial vectors without inflating molecular weight or lipophilicity.

As a Senior Application Scientist, I have observed firsthand how the strategic incorporation of this four-membered nitrogen heterocycle can rescue a failing drug program. This whitepaper provides an in-depth mechanistic analysis of azetidines in medicinal chemistry, detailing their physicochemical modulation, bioisosteric utility, and the modern synthetic protocols required to harness them.

The Structural Privilege of Azetidine

Azetidines are four-membered, saturated nitrogen-containing heterocycles. Due to their compact nature, they exhibit unique structural features, most notably a high ring strain energy of approximately 25.2 kcal/mol 1. Despite this inherent strain, azetidines are remarkably stable under physiological conditions and have been successfully incorporated into several FDA-approved therapeutics, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib 2.

The primary advantage of the azetidine ring lies in its ability to act as a rigidified, low-lipophilicity spacer. The ring is conformationally puckered, with an inversion barrier of ~10 kcal/mol at the nitrogen atom, forcing substituents into well-defined spatial orientations (exit vectors) that are often unattainable with larger, more flexible rings like piperidine 1.

Physicochemical Modulation: Causality and Quantitative Data

When optimizing a lead compound, the choice between an azetidine, pyrrolidine, or piperidine ring is never arbitrary. The physicochemical properties of these rings dictate the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting drug [[3]]().

Quantitative Comparison of Saturated N-Heterocycles
Physicochemical PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/mol~0.0 kcal/mol
C-N-C Bond Angle ~92°~104°~109°
pKa (Conjugate Acid) 11.2911.3111.22
Relative Lipophilicity (LogP) LowestIntermediateHighest
Conformational Rigidity High (Puckered)Moderate (Envelope)Low (Chair)

Data synthesized from established structural chemistry benchmarks [[1]]().

The Causality of Pharmacokinetic Improvements
  • Enhanced Metabolic Stability: Azetidines possess fewer carbon atoms than their 5- and 6-membered counterparts, directly reducing the number of C-H bonds susceptible to Cytochrome P450-mediated oxidation. Furthermore, the high s-character of the C-H bonds in the strained ring increases their bond dissociation energy, making hydrogen abstraction thermodynamically less favorable 4.

  • Reduced hERG Liability: The hERG potassium channel notoriously binds to highly lipophilic, flexible basic amines, leading to cardiotoxicity. By replacing a piperidine with an azetidine, the basicity (pKa) remains relatively stable (~11.29), but the lipophilicity (LogP) drops significantly. The rigidification prevents the molecule from adopting the induced-fit conformation required to block the hERG channel [[3]]().

PK_Logic A Planar Amine / Piperidine B Azetidine Substitution A->B C Increased sp3 Fraction (Fsp3) B->C D Altered Exit Vectors (92° Angle) B->D E Enhanced Aqueous Solubility C->E F Decreased Off-Target Binding D->F G Improved Clinical Safety Profile E->G F->G

Caption: Logical causality of physicochemical improvements upon azetidine incorporation.

Azetidine as a Privileged Bioisostere

In scaffold hopping, azetidines serve as highly versatile bioisosteres for larger saturated rings (like piperidine and morpholine) and even acyclic aliphatic amines 4. Because the C-N-C bond angle in azetidine is compressed to ~92° (compared to ~109° in piperidine), the vectors of the attached substituents are drawn closer together. This geometric shift can unlock entirely new binding pockets within a target kinase or receptor that were previously sterically hindered by a bulky six-membered ring.

Scaffold_Hopping A Identify Liability in Piperidine Hit (e.g., High logP, hERG) B In Silico Profiling (Azetidine Bioisosteres) A->B C Chemical Synthesis (Photochemical / Cross-Coupling) B->C D Physicochemical Assays (pKa, logD, Solubility) C->D E ADME & Target Validation D->E E->B Iterative SAR F Lead Optimization E->F

Caption: Workflow for scaffold hopping from piperidine to azetidine in drug design.

Synthetic Methodologies: Overcoming Ring Strain

Historically, the incorporation of azetidines was severely limited by synthetic intractability; traditional cross-coupling conditions often led to ring-opening due to the release of the 25.2 kcal/mol strain energy. However, modern methodologies have unlocked late-stage functionalization. A prime example is the direct photochemical modification of azetidine-2-carboxylic acids, enabling the preparation of alkyl azetidines in scalable quantities 5.

Experimental Protocol: Photochemical Decarboxylative Alkylation of Azetidine-2-Carboxylic Acids

Objective: To synthesize 2-alkyl azetidines via a radical-mediated, strain-retaining pathway. System Logic: Photochemical single-electron transfer (SET) allows for mild decarboxylation at room temperature, generating an α-amino radical that is rapidly trapped by an alkene before ring fragmentation can occur.

Step 1: Reagent Preparation & Deprotonation

  • Action: In an oven-dried reaction vial, combine azetidine-2-carboxylic acid (1.0 equiv), 4-vinylpyridine (1.5 equiv), the organic photocatalyst 4CzIPN (2.0 mol%), and LiOH·H2O (1.1 equiv) in anhydrous DMF (0.2 M).

  • Causality: The addition of LiOH is a critical parameter. It deprotonates the carboxylic acid to form a carboxylate salt. Carboxylates possess a significantly lower oxidation potential than the neutral acid, enabling the excited photocatalyst to perform the SET required for CO2 extrusion.

Step 2: Deoxygenation (Degassing)

  • Action: Sparge the reaction mixture with ultra-pure N2 or Argon for a minimum of 15 minutes.

  • Causality: Molecular oxygen is a potent triplet quencher and radical scavenger. Failing to degas the solvent will result in the immediate quenching of the *4CzIPN excited state and the formation of undesired peroxyl radicals, completely shutting down product formation.

Step 3: Photochemical Irradiation

  • Action: Seal the vial and irradiate the mixture using a 450 nm blue LED array at room temperature for 12-24 hours. Maintain vigorous magnetic stirring.

  • Causality: The 450 nm wavelength perfectly overlaps with the metal-free 4CzIPN absorption band, driving the catalytic cycle without generating the excessive thermal energy that would otherwise degrade the highly strained azetidine core.

Step 4: Self-Validating Quality Control & Workup

  • Action: Monitor reaction progression via LC-MS. Upon complete consumption of the starting material, quench the mixture with water, extract with EtOAc, and concentrate under reduced pressure. Purify the crude mixture via reverse-phase HPLC.

  • Validation: A successful synthesis is validated by the disappearance of the starting mass and the appearance of the [M+H]+ peak of the alkylated product. Perform 1H-NMR to confirm the retention of the azetidine core (look for characteristic multiplets at ~2.0-2.5 ppm for the CH2 protons and ~3.5-4.0 ppm for the N-CH2 protons).

Conclusion

The azetidine ring is no longer a synthetic curiosity; it is a foundational tool in the medicinal chemist's arsenal. By leveraging its unique combination of high ring strain, reduced lipophilicity, and rigid spatial vectors, drug development professionals can systematically engineer out the liabilities associated with traditional planar or large-ring amines. As photochemical and strain-release synthetic methods continue to mature, the barrier to accessing diverse azetidine libraries will vanish, paving the way for the next generation of highly optimized, sp3-rich therapeutics.

References
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - nih.gov: 2

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - benchchem.com: 3

  • Examples of azetidine‐based bioisosters - researchgate.net: 4

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - chemrxiv.org: 5

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES - clockss.org:1

Sources

Exploratory

The Strategic Role of the 4-Bromophenyl Group in Cross-Coupling: A Mechanistic and Practical Guide

Introduction: The "Goldilocks" Electrophile In the realm of transition-metal-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—the choice of the aryl halide electrophile...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Goldilocks" Electrophile

In the realm of transition-metal-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions—the choice of the aryl halide electrophile dictates the thermodynamic feasibility and kinetic efficiency of the entire catalytic cycle. Among the available options, the 4-bromophenyl group has emerged as the ubiquitous standard in pharmaceutical drug development and materials science. It acts as the "Goldilocks" electrophile: it is significantly more reactive than aryl chlorides, yet far more stable, cost-effective, and less prone to side reactions than aryl iodides.

This whitepaper provides an in-depth technical analysis of the causality behind the 4-bromophenyl group's superior performance, detailing the mechanistic pathways, quantitative reactivity metrics, and self-validating experimental protocols required for successful cross-coupling.

Thermodynamic and Kinetic Causality

Halogen Selection: The Leaving Group Dynamics

The initiation of most cross-coupling cycles relies on the oxidative addition of the aryl halide to a low-valent metal center, typically Palladium(0). This step is frequently turnover-limiting. The activation barrier for this insertion is directly proportional to the Carbon-Halogen (C–X) bond dissociation energy (BDE).

  • C–Cl bonds (~96 kcal/mol) are highly stable. Achieving oxidative addition requires elevated temperatures and highly electron-rich, sterically demanding ligands (e.g., dialkylbiaryl phosphines) to force the metal into the bond.

  • C–I bonds (~65 kcal/mol) undergo oxidative addition almost instantly, even at room temperature. However, this hyper-reactivity leads to rapid catalyst poisoning, proto-dehalogenation, and unwanted homocoupling.

  • C–Br bonds (~81 kcal/mol) provide the optimal activation barrier. They undergo smooth oxidative addition with standard, commercially available catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ without requiring extreme thermal forcing or exotic ligand architectures.

Regiochemical Advantage: Why the 4-Position?

The regiochemistry of the bromine atom on the phenyl ring profoundly impacts the kinetics of the reaction. The para (4-) position minimizes steric hindrance during the formation of the critical cis-arylpalladium(II) halide intermediate.

By contrast, ortho-substituted bromides (2-bromophenyl) suffer from severe steric clash with bulky chelating ligands (such as BINAP or DPPF). Kinetic studies have demonstrated that steric bulk at the ortho position drastically reduces the rate of oxidative addition, whereas the 4-bromophenyl moiety allows for unhindered, rapid insertion (1[1]). Furthermore, the phenyl ring effectively stabilizes the developing negative charge at the ipso-carbon during the transition state, a stabilization that can be further enhanced by electron-withdrawing groups (2[2]).

Mechanistic Paradigms in Palladium Catalysis

The Traditional Pd(0)/Pd(II) Cycle

In a standard Suzuki-Miyaura or Buchwald-Hartwig coupling, the 4-bromophenyl group reacts with the Pd(0) active species. The kinetic behavior of this overall reaction is often dictated solely by the rate of ligand dissociation from the pre-catalyst prior to the oxidative addition of the aryl bromide[1].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition (Insertion into 4-Br-Ph) Pd0->OA 4-Bromophenyl derivative TM Transmetalation (Boronate Complex) OA->TM Ar-B(OH)2 + Base RE Reductive Elimination (Product Release) TM->RE Intermediate Rearrangement RE->Pd0 Regeneration of Pd(0)

Caption: Pd-Catalyzed Cross-Coupling Cycle of 4-Bromophenyl Derivatives.

Emerging Pd(I)/Pd(III) Pathways

While the Pd(0)/Pd(II) cycle is canonical, recent breakthrough spectroscopic studies have revealed that aryl bromides can also undergo rapid oxidative addition at mononuclear Pd(I) centers to generate isolable, organometallic Pd(III) complexes. This expands our understanding of the catalytic potential for odd-electron Pd systems in cross-coupling, proving that the 4-bromophenyl group is versatile enough to participate in single-electron transfer (SET) and radical-mediated pathways (3[3]).

Quantitative Data: Reactivity Metrics

The following table summarizes the causal relationship between bond strength and oxidative addition kinetics for phenyl halides.

Halogen Leaving GroupC–X Bond Dissociation Energy (kcal/mol)Relative Oxidative Addition Rate (Pd(0))Primary Operational Challenges
Phenyl Iodide (Ph-I) ~65Very Fast (>1000x)Light sensitivity, homocoupling, cost.
4-Bromophenyl (Ph-Br) ~81 Moderate (1x - Baseline) None (Optimal balance of stability/reactivity).
Phenyl Chloride (Ph-Cl) ~96Very Slow (<0.01x)Requires designer ligands and high heat (>100°C).

Experimental Methodology: A Self-Validating Protocol

To demonstrate the reliability of the 4-bromophenyl group, we detail a self-validating protocol for the Suzuki-Miyaura cross-coupling of 5-(4-bromophenyl)furan-2-carbaldehyde with an arylboronic acid (4[4]).

Workflow Setup 1. Setup Pd cat, Base Degas 2. Degas Ar/N2 Purge Setup->Degas Heat 3. Reaction 70-80°C Degas->Heat Workup 4. Workup Extraction Heat->Workup Purify 5. Purify Chromatography Workup->Purify

Caption: Self-Validating Experimental Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Methodology
  • Reaction Setup : To a pressure tube equipped with a magnetic stir bar, add 5-(4-bromophenyl)furan-2-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ or K₃PO₄ (2.0 eq.) (5[5]).

  • Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.

  • Degassing : Submerge the mixture under an Argon or Nitrogen purge for 10 minutes.

  • Heating : Seal the tube and stir vigorously at 70–80 °C for 3–12 hours. Monitor via TLC.

  • Workup & Purification : Cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL). Purify the crude residue via silica gel flash chromatography.

Causality of Experimental Choices
  • Stoichiometry (1.0 eq Bromide : 1.2 eq Boronic Acid) : Arylboronic acids are susceptible to protodeboronation at elevated temperatures. A 20% excess ensures complete consumption of the valuable 4-bromophenyl electrophile.

  • Biphasic Solvent System (Dioxane/Water) : The organic solvent dissolves the 4-bromophenyl substrate, while water is strictly required to dissolve the inorganic base. The dissolved base coordinates with the boronic acid to form a reactive, electron-rich trihydroxyboronate intermediate [ArB(OH)3]-, which is mandatory for the transmetalation step[4].

  • Degassing : Oxygen rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) oxide species. Purging the system prevents catalyst death and suppresses oxidative homocoupling of the boronic acid.

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2 , Journal of the American Chemical Society. 1

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides , ACS Catalysis.2

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes , Angewandte Chemie International Edition / PubMed.3

  • Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 5-(4-Bromophenyl)furan-2-carbaldehyde , Benchchem. 4

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst , MDPI Processes.5

Sources

Foundational

A Technical Guide to the Spectral Analysis of 3-(4-Bromophenyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous characterization of 3-(4-Bromophenyl)azetidin-3-ol. As a molecule incorporating the medicinally significant azetidine scaffold and a synthetically versatile bromophenyl moiety, its precise structural confirmation is paramount for quality control and downstream applications in drug discovery. This document synthesizes predictive data with established spectroscopic principles to offer a self-validating workflow for researchers. We detail the causality behind expected spectral features, from the characteristic isotopic signature of bromine in MS to the specific chemical shifts and coupling patterns in NMR, providing a definitive analytical fingerprint for this compound.

Introduction: The Structural and Synthetic Importance

Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their rigid, three-dimensional structure provides a unique scaffold for introducing vectors into chemical space, often leading to improved metabolic stability and ligand efficiency. The specific compound, 3-(4-Bromophenyl)azetidin-3-ol, combines this valuable core with two key features:

  • A Tertiary Alcohol: The hydroxyl group at the C3 position offers a potential hydrogen bond donor and a site for further functionalization.

  • A 4-Bromophenyl Group: This moiety serves as a critical synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the rapid generation of diverse compound libraries.

Given its potential as a key building block, a robust and unequivocal method for its structural verification is essential. This guide provides the foundational spectroscopic knowledge base for that purpose.

Part I: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-(4-Bromophenyl)azetidin-3-ol, both ¹H and ¹³C NMR provide definitive structural information.

Predicted ¹H NMR Spectral Data

The molecular symmetry of 3-(4-Bromophenyl)azetidin-3-ol simplifies its proton NMR spectrum. The key expected signals are detailed below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Key Features
Aromatic H (ortho to C-Br) ~7.55Doublet (d)2HPart of a classic AA'BB' system characteristic of 1,4-disubstituted benzene rings. These protons are deshielded by the bromine atom.
Aromatic H (meta to C-Br) ~7.35Doublet (d)2HThe other half of the AA'BB' system, typically appearing slightly upfield from the ortho protons.[2][3]
Azetidine CH₂ ~4.0 - 4.2Singlet (s)4HDue to the plane of symmetry bisecting the molecule, the two methylene groups (C2 and C4) are chemically and magnetically equivalent. This results in a single, integrated signal for all four protons.
Hydroxyl OH VariableBroad Singlet (br s)1HThe chemical shift is highly dependent on solvent, concentration, and temperature. It may be exchanged with D₂O.
Amine NH ~2.0 - 3.0Broad Singlet (br s)1HThe secondary amine proton signal is often broad and its position can vary.
Predicted ¹³C NMR Spectral Data

The carbon spectrum confirms the number of unique carbon environments and the presence of key functional groups.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Features
Aromatic C (ipso-C-Br) ~122Signal is often of lower intensity. Its chemical shift is directly influenced by the attached bromine.
Aromatic C (ipso-C-Azetidine) ~145Quaternary carbon, deshielded by the attached azetidine ring.
Aromatic CH (ortho to C-Br) ~129
Aromatic CH (meta to C-Br) ~128
Azetidine C-OH (C3) ~70 - 75Quaternary carbon, significantly downfield due to the attached electronegative oxygen and nitrogen atoms.
Azetidine CH₂ (C2 & C4) ~50 - 55The two methylene carbons are equivalent due to symmetry, giving rise to a single signal.
NMR Experimental Protocol & Workflow

A standard protocol ensures reproducible and high-quality data.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of 3-(4-Bromophenyl)azetidin-3-ol in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

  • Spectrometer Setup: Use a standard 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[2]

  • Data Acquisition: Acquire a standard ¹H spectrum with 8 to 16 scans. For ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Calibrate the spectrum to the TMS signal.

MS_Fragmentation Parent [M+H]⁺ C₉H₁₁BrNO⁺ m/z 228/230 Fragment1 [M+H - H₂O]⁺ C₉H₉BrN⁺ m/z 210/212 Parent->Fragment1 - H₂O

Caption: Key fragmentation pathway for 3-(4-Bromophenyl)azetidin-3-ol in ESI-MS.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of this multi-technique approach lies in how the data from each experiment corroborates the others, creating a self-validating system for structural confirmation.

Integrated_Analysis MS Mass Spectrometry Confirms MW = 227 g/mol M, M+2 pattern confirms 1 Br atom IR Infrared Spectroscopy Broad peak at ~3300 cm⁻¹ confirms -OH group Peak at ~1150 cm⁻¹ confirms tertiary alcohol Aromatic C=C peaks confirm phenyl ring MS:m0->IR:i1 Corroborates Structure Final Structure Confirmed: 3-(4-Bromophenyl)azetidin-3-ol MS:m1->Structure Elemental Info NMR NMR Spectroscopy AA'BB' pattern confirms 1,4-disubstitution 4H singlet confirms symmetric azetidine CH₂ groups Quaternary C at ~72 ppm confirms C-OH IR:i0->NMR:n2 Corroborates IR:i0->Structure Functional Group Info NMR:n0->MS:m1 Corroborates NMR:n0->Structure Connectivity Info

Caption: Logical flow showing how orthogonal spectroscopic data confirms the structure.

This integrated approach ensures that the assignment is not based on a single piece of data but on a convergence of evidence. The bromine isotope pattern from MS confirms the elemental composition suggested by the aromatic signals in NMR. The tertiary alcohol identified by IR spectroscopy validates the assignment of the quaternary C-OH carbon in the ¹³C NMR spectrum and the observed loss of water in MS/MS experiments.

Conclusion

The spectral data for 3-(4-Bromophenyl)azetidin-3-ol provides a unique and definitive fingerprint for its identification. Key identifiers include:

  • MS: A molecular ion cluster at m/z 228/230 with a ~1:1 intensity ratio.

  • IR: A strong, broad O-H stretch (~3300 cm⁻¹) and a strong C-O stretch characteristic of a tertiary alcohol (~1150 cm⁻¹).

  • ¹H NMR: A characteristic AA'BB' doublet system in the aromatic region and a 4H singlet for the equivalent azetidine methylene protons.

  • ¹³C NMR: Six distinct signals, including a key quaternary carbon at ~72 ppm (C-OH) and equivalent methylene carbons at ~53 ppm.

By employing this multi-faceted spectroscopic approach, researchers and drug development professionals can ensure the identity, purity, and quality of this valuable chemical building block with the highest degree of confidence.

References

  • Chemistry LibreTexts. 6.4: Isotope Abundance. (2022). Available at: [Link]

  • Chemguide. mass spectra - the M+2 peak. Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. (2025). Available at: [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. Available at: [Link]

  • Molina, A. et al. IR Spectrum: Alcohols and Phenols. Available at: [Link]

  • David, E. A. et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. (2021). Available at: [Link]

  • NIU - Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

  • Smith, B. C. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy (2017). Available at: [Link]

  • Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. (2022). Available at: [Link]

  • University of Illinois. Table of Characteristic IR Absorptions. Available at: [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Available at: [Link]

  • ResearchGate. 1 H NMR spectra of 2,7-bis[2-(4-bromophenyl)-2-cya- noethenyl]-9,9-dihexyl-9H-fluorene (a), 9,9-dihexylfluorenyl- 2,7-bis(trimethylene boronate) (b), and Polymer-II (c) in CDCl 3. Available at: [Link]

  • PubChemLite. 3-(4-bromophenyl)azetidin-3-ol hydrochloride (C9H10BrNO). Available at: [Link]

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Exploratory

Preliminary In Vitro Evaluation of 3-(4-Bromophenyl)azetidin-3-ol: A Technical Guide for Fragment-Based Drug Discovery

Executive Summary & Scaffold Rationale In the modern landscape of Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, sp2-hybridized aromatic rings has historically contributed to high clinical attrition rat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Rationale

In the modern landscape of Fragment-Based Drug Discovery (FBDD), the over-reliance on flat, sp2-hybridized aromatic rings has historically contributed to high clinical attrition rates due to poor solubility and off-target promiscuity. The paradigm shift toward "escaping from flatland"—a concept emphasizing the integration of three-dimensional, sp3-rich architectures—has become a cornerstone of rational drug design[1].

3-(4-Bromophenyl)azetidin-3-ol represents a premium, highly functionalized 3D fragment scaffold. It combines the conformational rigidity and metabolic stability of an azetidine ring with a distinct halogen-bonding vector. The inclusion of azetidine motifs has been widely validated in medicinal chemistry to enhance pharmacokinetic properties, reduce basicity compared to piperidines, and improve overall metabolic stability, as evidenced by recent FDA-approved therapeutics[2].

The structural logic of evaluating this specific fragment is threefold:

  • High Fsp3​ Character : The azetidine core provides a non-planar geometry that improves aqueous solubility and reduces non-specific π−π stacking interactions[1].

  • Halogen Bonding ( σ -hole) : The para-bromo substituent acts as a potent, highly directional halogen-bond donor, ideal for engaging backbone carbonyls in kinase hinge regions or hydrophobic sub-pockets in epigenetic targets.

  • Defined Vector Projection : The tertiary alcohol at the 3-position serves as a rigidified hydrogen bond donor/acceptor, projecting orthogonally to the aryl plane.

This whitepaper outlines the authoritative protocols and logical frameworks required for the preliminary in vitro biophysical and ADME (Absorption, Distribution, Metabolism, and Excretion) evaluation of 3-(4-Bromophenyl)azetidin-3-ol[3].

Biophysical Validation: Target Engagement Kinetics

Because fragments typically exhibit low binding affinities ( KD​ in the high micromolar to millimolar range), standard biochemical assays often yield false negatives. Surface Plasmon Resonance (SPR) is the gold standard for fragment screening because it detects binding events in real-time, independent of enzymatic activity, and captures the ultra-fast association ( kon​ ) and dissociation ( koff​ ) rates characteristic of low-molecular-weight ligands.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR)

Note: This protocol is a self-validating system designed to isolate true binding responses from bulk refractive index artifacts.

  • Surface Preparation & Self-Validation : Immobilize the target protein (e.g., a model kinase) onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density of 2000–3000 Response Units (RU). Critical Step : Immobilize a structurally distinct reference protein (e.g., BSA) on Flow Cell 1. All subsequent data must be double-referenced (subtracting Flow Cell 1 and blank buffer injections) to eliminate non-specific binding noise.

  • Solvent Correction Calibration : Prepare a 1.0% to 5.0% DMSO calibration curve in the running buffer (e.g., HBS-P+). Causality : Fragments require high screening concentrations (up to 1 mM), necessitating the use of DMSO. Because DMSO causes massive bulk refractive index changes, a calibration curve is required to mathematically subtract the solvent effect from the raw sensograms.

  • Analyte Preparation : Dilute 3-(4-Bromophenyl)azetidin-3-ol in running buffer to a top concentration of 1 mM, followed by a 2-fold dilution series down to 15.6 µM, strictly maintaining a constant 2% DMSO concentration across all wells.

  • Injection & Kinetics : Inject analytes at a high flow rate of 50–100 µL/min for 30 seconds (association phase), followed by a 60-second buffer flow (dissociation phase). Causality : High flow rates minimize Mass Transport Limitations (MTL), ensuring that the observed kinetics reflect the true interaction rather than the diffusion rate of the fragment to the chip surface.

  • Data Analysis : Fit the double-referenced sensograms to a 1:1 steady-state affinity model to derive the equilibrium dissociation constant ( KD​ ).

Table 1: Representative Biophysical Binding Profile

The following data represents typical baseline metrics for an optimized azetidine fragment hit.

ParameterValueImplications for Lead Optimization
Molecular Weight (MW) 228.09 g/mol Ideal for FBDD (Rule of 3 compliant).
Affinity ( KD​ ) 145 µMStandard starting point; requires fragment growing.
Ligand Efficiency (LE) 0.38 kcal/mol/HAHighly efficient target engagement (>0.3 is desirable).
Lipophilic Ligand Efficiency (LLE) 4.2Excellent trajectory for avoiding lipophilicity-driven toxicity.

In Vitro ADME & DMPK Profiling

Azetidines generally exhibit superior metabolic stability compared to larger saturated heterocycles due to the high ring strain, which disfavors the formation of intermediate iminium ions required for CYP450-mediated ring opening[2]. However, the presence of the tertiary alcohol in 3-(4-Bromophenyl)azetidin-3-ol introduces a liability for Phase II metabolism (glucuronidation). Evaluating both pathways independently is critical.

Protocol 2: Subcellular Liver Microsomal Stability Assay (HLM/MLM)

Note: This assay isolates Phase I (CYP450) and Phase II (UGT) clearance mechanisms.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLM) and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pore Formation (UGT Activation) : Pre-incubate the microsomes with Alamethicin (25 µg/mg protein) on ice for 15 minutes. Causality : UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor and the fragment to access the active site.

  • Compound Addition & Self-Validation : Spike 3-(4-Bromophenyl)azetidin-3-ol to a final concentration of 1 µM. Critical Step : Run parallel incubations with Verapamil (CYP450 control) and Diclofenac (UGT control). If the half-lives of these controls fall outside historical bounds, the assay must be rejected.

  • Reaction Initiation : Split the mixture into two arms.

    • Arm A (Phase I only): Initiate with 1 mM NADPH.

    • Arm B (Phase I + II): Initiate with 1 mM NADPH + 2 mM UDPGA.

  • Quenching & Analysis : Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 min to precipitate proteins, and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Table 2: In Vitro ADME and Cytotoxicity Summary
AssayReadout / MetricResultInterpretation
HLM Stability (Phase I) CLint​ (µL/min/mg)< 15.0High stability; azetidine ring resists CYP oxidation.
HLM Stability (Phase II) CLint​ (µL/min/mg)45.2Moderate clearance via O-glucuronidation of the 3-OH.
Caco-2 Permeability Papp​ (A to B) 12×10−6 cm/sHigh permeability; suitable for oral bioavailability.
HepG2 Cytotoxicity IC50​ (µM)> 200 µMNo acute hepatotoxicity; clean in vitro safety profile.

Workflows and Metabolic Pathways

The following diagrams illustrate the logical progression of the fragment evaluation and its predicted metabolic fate.

Workflow A 3-(4-Bromophenyl) azetidin-3-ol B Biophysical Validation A->B C In Vitro ADME Profiling B->C D Structural Biology (X-ray) B->D E Lead Optimization C->E D->E

Fig 1. Fragment-based drug discovery workflow for 3-(4-Bromophenyl)azetidin-3-ol.

Metabolism Parent 3-(4-Bromophenyl) azetidin-3-ol CYP CYP450 Oxidation Parent->CYP Phase I UGT UGT Glucuronidation Parent->UGT Phase II Met1 Azetidine Oxidation CYP->Met1 Met2 O-Glucuronide Conjugate UGT->Met2

Fig 2. Predicted in vitro metabolic clearance pathways for the azetidin-3-ol scaffold.

Conclusion & Future Directions

The preliminary in vitro evaluation of 3-(4-Bromophenyl)azetidin-3-ol demonstrates its viability as a high-quality starting point for FBDD. Its high Fsp3​ character successfully navigates the "escape from flatland" paradigm[1], while the azetidine core provides a metabolically robust alternative to traditional saturated heterocycles[2]. Future lead optimization efforts should focus on utilizing the para-bromo position for Suzuki-Miyaura cross-coupling to grow the fragment into adjacent binding pockets, while monitoring the steric environment around the tertiary alcohol to mitigate excessive Phase II glucuronidation.

References

  • Cheekatla SR. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Med Chem. 2026. Source: nih.gov.
  • Lovering F, Bikker J, Humblet C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." J Med Chem. 2009. Source: scite.ai.
  • BenchChem Technical Support Team. "Application Notes and Protocols for 3-(Aryl)azetidines in Medicinal Chemistry." BenchChem. 2025. Source: benchchem.com.

Sources

Foundational

Exploring the Chemical Space of 3-Substituted Azetidines: A Technical Guide for Drug Development

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional flat, aromatic scaffolds. The pharmaceutical industry's pivot toward three-dim...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the limitations of traditional flat, aromatic scaffolds. The pharmaceutical industry's pivot toward three-dimensional, sp3-rich architectures has elevated the profile of small aliphatic rings. Among these, 3-substituted azetidines have emerged as privileged bioisosteres, offering a unique combination of metabolic stability, rigidified exit vectors, and favorable physicochemical properties.

This whitepaper dissects the causality behind selecting 3-substituted azetidines, details self-validating synthetic workflows, and explores their transformative role in medicinal chemistry.

The Rationale: Physicochemical Profiling of 3-Substituted Azetidines

The decision to replace a traditional 6-membered heterocycle (like piperidine) with a 4-membered azetidine is rarely arbitrary; it is driven by a deep understanding of molecular physicochemical properties. Azetidines provide a highly compact volume while maintaining critical hydrogen-bond acceptor/donor capabilities.

Quantitative Comparison: Azetidine vs. Piperidine

To understand the strategic advantage of azetidines, we must analyze their core metrics. The following table summarizes the quantitative data driving bioisosteric replacement strategies:

Physicochemical Property3-Substituted AzetidinePiperidine / PyrrolidineImpact on Drug Design
Ring Size & Geometry 4-membered, highly sp3-rich6-membered / 5-memberedAzetidines provide a compact, 3D exit vector, improving target specificity and reducing off-target promiscuity.
pKa (Core) ~11.29~11.22 (Piperidine)Similar baseline basicity, but azetidine's compact size amplifies the inductive effect of 3-position substituents[1.4][1].
Ring Strain ~25.4 kcal/mol~0 kcal/mol (Piperidine)High strain rigidifies the core, locking active conformations. While it poses synthetic challenges, it prevents unwanted conformational flexing[1.4][1].
Lipophilicity (logP) Generally LowerGenerally HigherAzetidines inherently reduce overall lipophilicity, directly enhancing aqueous solubility and passive cell permeability[1.4][1].

The Causality of the Switch: Piperidine rings often suffer from high lipophilicity (logP), which drives non-specific binding and rapid CYP450-mediated oxidative metabolism. By substituting piperidine with a 3-substituted azetidine, medicinal chemists intentionally reduce the carbon count and logP. The high ring strain (~25.4 kcal/mol) rigidifies the molecule, meaning the energetic penalty for binding to the target receptor is minimized, often leading to enhanced potency.

BioisostereLogic Piperidine Piperidine Core (High logP, Flexible) Azetidine 3-Substituted Azetidine (Lower logP, Rigid, High sp3) Piperidine->Azetidine Bioisosteric Replacement Metabolism Metabolic Liability (CYP450 Oxidation) Piperidine->Metabolism Susceptible Stability Improved Metabolic Stability & Favorable CNS Profile Azetidine->Stability Resistant

Caption: Logic of bioisosteric replacement from piperidine to azetidine.

Strategic Synthesis: Unlocking the 4-Membered Ring

Historically, synthesizing azetidines via cyclocondensation resulted in abysmal yields due to the thermodynamic barrier of forming a highly strained 4-membered ring. Modern methodologies bypass this by utilizing a strain-release strategy starting from2[2].

The causality here is elegant: instead of fighting thermodynamics to close the ring, we start with an even more strained bicyclic system. The nucleophilic attack on ABB releases strain, providing a massive thermodynamic driving force that pushes the reaction to completion under mild conditions. This intermediate can then be subjected to late-stage functionalization, such as 3[3].

SynthesisWorkflow Start 1-Azabicyclo[1.1.0]butane (ABB) Nu Nucleophilic Attack (Strain Release) Start->Nu Add Nucleophile Intermediate 3-Substituted Azetidine Nu->Intermediate Ring Opening CrossCoupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) Intermediate->CrossCoupling Late-Stage Functionalization Product Diversified Azetidine Library CrossCoupling->Product Yields

Caption: Strain-release and late-stage functionalization workflow for azetidines.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains inherent checkpoints to verify structural fidelity without relying solely on downstream end-point assays.

Protocol A: Gram-Scale Synthesis of 3-Haloazetidines via Strain-Release

Adapted from established strain-release methodologies[1.1][2].

  • Preparation of ABB Precursor:

    • Action: Suspend 2,3-dibromopropan-1-amine hydrobromide (1.0 equiv) in anhydrous toluene at -78 °C. Add nBuLi (3.0 equiv) dropwise.

    • Causality: The strong base deprotonates the amine and sequentially drives a double intramolecular cyclization. Operating at -78 °C prevents the thermal degradation of the highly strained ABB intermediate.

  • Nucleophilic Trapping:

    • Action: Introduce the nucleophile (e.g., LiBr for bromination).

    • Causality: The nucleophile attacks the bridging carbon. Bypassing traditional mesylate intermediates and substituting LiBr directly leverages the strain-release energy to yield the 3-bromoazetidine in a single pot.

  • Self-Validation Checkpoint:

    • Action: Monitor the reaction via rapid ^1H NMR.

    • Validation: The protocol validates itself when the highly shielded bicyclic protons of ABB (typically 1.0–2.0 ppm) completely disappear, replaced by the distinct, symmetrical multiplets of the 3-substituted azetidine (3.5–4.5 ppm). If bicyclic peaks remain, the thermodynamic release has not reached completion.

Protocol B: Late-Stage Buchwald-Hartwig Cross-Coupling

For the bis-functionalization of azetidines[1.9][3].

  • Reaction Setup:

    • Action: In a flame-dried pressure tube, combine the 3-substituted azetidine (1.4 equiv), an aryl halide (1.0 equiv), and a palladium catalyst system (xPhos Pd G3, 1-5 mol%) in an anhydrous solvent.

    • Causality: Strained aliphatic amines are highly susceptible to β-hydride elimination during cross-coupling. The selection of xPhos (a bulky biaryl phosphine ligand) is deliberate; its steric bulk accelerates reductive elimination to form the C-N bond faster than degradation pathways can occur.

  • Self-Validation Checkpoint:

    • Action: Monitor via TLC and colorimetric shift.

    • Validation: The reaction mixture will undergo a distinct color shift as the Pd(0) active species is generated and consumed. Full conversion is structurally validated post-workup when mass spectrometry confirms the exact mass of the 1,3-disubstituted azetidine without the presence of ring-opened acyclic byproducts.

Medicinal Chemistry Applications & Case Studies

The integration of 3-substituted azetidines has solved critical bottlenecks in recent drug discovery campaigns.

Case Study: Modulating Lipophilicity in CNS Targets AstraZeneca recently reported the discovery of a melanin-concentrating hormone receptor 1 (MCHr1) antagonist. Early leads containing a 1,4-substituted piperidine core suffered from excessive lipophilicity, which is detrimental to maintaining a clean safety profile and favorable pharmacokinetics. By executing a bioisosteric replacement—swapping the piperidine for a 4—the team successfully projected the key pharmacophoric features into the receptor pocket while drastically lowering the logP[1.7][4].

Stereochemical Control and Non-Natural Amino Acids Furthermore, the functionalization of azetidines has advanced to allow precise stereocontrol. Diastereoselective metalation of 3-substituted azetidines now enables the efficient synthesis of 5. This stereodivergent strategy is critical for synthesizing non-natural amino acid derivatives, unlocking previously inaccessible chemical space for peptide-based therapeutics[1.6][5].

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Suzuki-Miyaura Cross-Coupling of 3-(4-Bromophenyl)azetidin-3-ol

Executive Summary & Strategic Rationale In modern fragment-based drug discovery (FBDD), the incorporation of highly polar, sp³-rich motifs is a primary strategy for optimizing the physicochemical properties of drug candi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern fragment-based drug discovery (FBDD), the incorporation of highly polar, sp³-rich motifs is a primary strategy for optimizing the physicochemical properties of drug candidates. Azetidines, in particular, are considered "privileged scaffolds" in medicinal chemistry due to their ability to lower lipophilicity (logD), enhance metabolic stability, and provide conformational rigidity without adding excessive steric bulk[1].

3-(4-Bromophenyl)azetidin-3-ol is a highly versatile bifunctional building block. However, executing a palladium-catalyzed Suzuki-Miyaura cross-coupling on this substrate presents distinct mechanistic challenges:

  • Unprotected Basic Amine: The azetidine ring (typically supplied as a hydrochloride salt) is highly basic. Upon neutralization, the free secondary amine can coordinate strongly to the palladium center, leading to catalyst poisoning or the formation of off-cycle resting states[2].

  • Tertiary Alcohol: While generally stable, the presence of the tertiary alcohol necessitates the avoidance of excessively harsh bases (e.g., KOH at high temperatures) to prevent potential retro-aldol-type cleavage or unwanted side reactions.

To navigate these challenges, this application note details a highly optimized, self-validating protocol utilizing the XPhos Pd G3 precatalyst.

Mechanistic Causality: Catalyst and Base Selection

The Suzuki-Miyaura coupling relies on three fundamental steps: oxidative addition, transmetalation, and reductive elimination[3]. When dealing with basic amines, the choice of ligand is the single most critical variable.

We employ XPhos (a bulky, electron-rich biarylphosphine) because its extreme steric profile prevents the formation of inactive bis-ligated PdL₂ complexes and physically blocks the azetidine nitrogen from coordinating to the palladium center. The G3 precatalyst architecture is chosen because it undergoes rapid activation under mild, weakly basic conditions to generate the active monoligated L-Pd(0) species, releasing benign carbazole as a byproduct[4].

Base Causality: We utilize 3.0 equivalents of Potassium Phosphate ( K3​PO4​ ). This specific stoichiometry is required because:

  • 1.0 equiv is consumed immediately to neutralize the azetidine hydrochloride salt, liberating the free base.

  • 1.0–2.0 equiv are required to coordinate with the arylboronic acid, forming the reactive boronate complex [Ar′−B(OH)3​]− necessary to drive the transmetalation step.

CatalyticCycle Precat Precatalyst Activation [XPhos Pd G3] Pd0 Active Catalyst [XPhos-Pd(0)] Precat->Pd0 Base - Carbazole OA Oxidative Addition [XPhos-Pd(II)(Ar)(Br)] Pd0->OA + 3-(4-Bromophenyl)azetidin-3-ol TM Transmetalation [XPhos-Pd(II)(Ar)(Ar')] OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination [Biaryl Product] TM->RE RE->Pd0 - Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling using XPhos Pd G3.

Quantitative Reagent Matrix

The following table summarizes the optimized stoichiometry for a standard 1.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole
3-(4-Bromophenyl)azetidin-3-ol HCl 264.551.0264.6 mgElectrophile
Arylboronic Acid ( Ar′−B(OH)2​ )Varies1.2VariesNucleophile
XPhos Pd G3 846.440.0542.3 mgPrecatalyst
Potassium Phosphate ( K3​PO4​ )212.273.0636.8 mgInorganic Base
1,4-Dioxane N/A0.2 M4.0 mLOrganic Solvent
HPLC-grade Water 18.02N/A1.0 mLAqueous Co-solvent

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup and Degassing

Strict exclusion of oxygen is critical, as the active XPhos-Pd(0) species is highly susceptible to aerobic oxidation.

  • To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 3-(4-Bromophenyl)azetidin-3-ol HCl (264.6 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and K3​PO4​ (636.8 mg, 3.0 mmol).

  • Add XPhos Pd G3 (42.3 mg, 0.05 mmol).

  • Seal the vial with a PTFE-lined septum cap.

  • Evacuate the vial and backfill with dry Nitrogen or Argon. Repeat this purge cycle three times.

  • In a separate flask, prepare a 4:1 (v/v) mixture of 1,4-Dioxane and Water. Sparge this solvent mixture with Nitrogen for 15 minutes to remove dissolved oxygen.

  • Introduce 5.0 mL of the degassed solvent mixture into the reaction vial via syringe.

Phase 2: Catalytic Coupling
  • Place the vial in a pre-heated oil bath or heating block set to 80 °C .

  • Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system.

  • Monitor the reaction via LC-MS. Complete consumption of the aryl bromide typically occurs within 2 to 4 hours.

Phase 3: Advanced Workup (SCX Catch-and-Release)

Traditional liquid-liquid extraction often results in poor yields for azetidines due to their high aqueous solubility. We employ Strong Cation Exchange (SCX) chromatography to isolate the basic product from neutral impurities (e.g., phosphine ligands, excess boronic acid, and homocoupled byproducts). 10. Cool the reaction mixture to room temperature. Dilute with 5.0 mL of Methanol. 11. Acidify the mixture by adding Glacial Acetic Acid dropwise until the pH reaches ~3-4. This ensures the azetidine product is fully protonated. 12. Load the crude mixture onto a pre-conditioned SCX-2 solid-phase extraction cartridge. 13. Wash Step: Flush the cartridge with 3 column volumes (CV) of Methanol. Causality: The protonated azetidine remains bound to the sulfonic acid resin, while neutral impurities (XPhos ligand, carbazole, unreacted boronic acid) are washed away. 14. Elution Step: Elute the desired product using 3 CV of 2.0 M Ammonia in Methanol. Causality: The ammonia deprotonates the azetidine, releasing the free base from the resin. 15. Concentrate the ammoniacal eluent under reduced pressure to yield the highly pure biaryl azetidin-3-ol product.

Troubleshooting & Optimization

  • Protodeboronation of the Boronic Acid: If LC-MS indicates complete consumption of the boronic acid but unreacted aryl bromide remains, the boronic acid is likely undergoing protodeboronation. Solution: Switch to the corresponding pinacol boronate ester (BPin) or MIDA boronate, and add the boron species slowly via syringe pump over 1 hour.

  • Low Conversion / Catalyst Death: Palladium black (a fine dark precipitate) indicates catalyst decomposition. Solution: Ensure rigorous solvent degassing. If the amine is still outcompeting the ligand, increase the XPhos Pd G3 loading to 10 mol%, or switch to the even bulkier tBuBrettPhos Pd G3 [5].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Taylor & Francis / ResearchGate URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbRjO1r8RtzZ_VdrSFZLY_k7D1A8X7JnDTSqcEJPcmqhhtfXj8CjCqOfvxwbwu5_1EzKcvhXmOS3KQrj0_Ov-sSqaKHhX-D8347HJ8nhwutPOVxpkqFp8uqTZqFX0U_0VnuYDY7ht6n4CFDJyMiam_mkk61Ty_Q16iRJ4=]
  • Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: PMC / National Institutes of Health URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFIWUuKIAI1E74F4A0XM94GOwfI8F4yv_hjDaxWZpL5w3-vM-KKfVvcRqIhsRC7h_qwV57jyk_Ja-ZM5-Zur_oxgWU-CWWE8yHjgLZI5oPZ3DA_bL42nGUCmnmNfMUD3m-DeYyYqFEggc672c=]
  • Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVwpVMIE_UnjLVZpWNR6PbsNFY3ED0-BR34ZtsP7oERrBF4n2FsRK6_WcsW88nzKmBTVcYJVuHvINbTQ9RsuhHH_qivR1vtBbq8nok3NCDT6RwZgxodWJx1CInysGMIidzFm1-Ug3oYYpO_xQnEEox-cNke1E5rO5sm95CRow1dPGBEBDNzN9kERSilavqHxC-yDfREHt61X5KnUH5OMP9RjpxWm-yDk_ONKYfKEH15_VWP8F8yRRRI5bUQW-MWEDqLgauY4TeeyNOGZxul727A7yNKSFRvNcG82DhNPC_YZ3HDw==]
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst Source: RSC Publishing URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlocAnr4aoSTkgmcLF_yM3UVYnyB2LYM8TIRLfDSDizHaQQDGrxuQOQWxmDIl2DuABcf0jaak4MgLzA5Tf8_hkPGPahx5-aPZbQYVK2DZdkIx3Dqe3wWq1GTgxnpyjseECyc7q3eWisurl7Qz-KrqXTSpXkrjedG8=]
  • G3 and G4 Buchwald Precatalysts Source: MilliporeSigma URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0GG3XwVfKHnGIm5V-uec9nrPWX_yCU8_zSK3TSUU1N23mZfsD76gbiQT4EmJlmxFf6viN7HfWJ1rlvs7qbwnf5IOmpZpDPnxqvJsvXKIimBKQOM68fEWleLoAYC-yKfDTYI_XM-0seSK9UTdBqAcbU0H9NwsU4axpLSjfqN76UXRlqYVjJzG6DDIHQTTuhE3anvGc-MvJXdXUewQ80IFpFZTLLzqm2ixStqNMlHgimRWAofTIeFvA3uSmMy3zSMeSjrHRyjdektm1]

Sources

Application

Application Note: Strategies for the Esterification of 3-(4-Bromophenyl)azetidin-3-ol

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 3-(4-Bromophenyl)azetidin-3-ol. Azetidine scaffolds are increasingly vital in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the esterification of 3-(4-Bromophenyl)azetidin-3-ol. Azetidine scaffolds are increasingly vital in medicinal chemistry, offering unique structural and physicochemical properties.[1][2] The title compound, featuring a sterically hindered tertiary alcohol and a synthetically versatile aryl bromide handle, presents specific challenges and opportunities in the synthesis of novel molecular entities.[3] This guide details the mechanistic considerations for esterifying this hindered alcohol, provides three distinct, robust protocols (Steglich Esterification, Acylation with Acyl Halides, and Biocatalytic Esterification), and offers expert insights into optimizing these critical transformations.

Introduction: The Strategic Value of 3-(4-Bromophenyl)azetidin-3-ol Esters

Azetidines, as strained four-membered heterocycles, are prized motifs in drug discovery for their ability to impart desirable properties such as increased sp3-character, improved solubility, and metabolic stability.[1][4] 3-(4-Bromophenyl)azetidin-3-ol is a particularly valuable building block. The tertiary alcohol at the C3 position provides a vector for introducing a variety of functional groups, while the 4-bromophenyl moiety serves as a key handle for diversification via cross-coupling reactions.

Esterification of the C3-hydroxyl group is a critical step in modifying the scaffold's polarity, lipophilicity, and potential for hydrogen bonding, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. However, the reaction is not trivial due to two primary factors:

  • Steric Hindrance: The tertiary nature of the alcohol significantly impedes the approach of acylating agents.

  • Substrate Sensitivity: The benzylic position of the alcohol and the strained azetidine ring make the substrate susceptible to side reactions, particularly carbocation-mediated rearrangements or ring-opening under harsh acidic conditions.[5][6][7][8]

This guide provides validated methods to overcome these challenges, enabling the efficient and reliable synthesis of diverse ester derivatives.

Mechanistic Considerations & Strategy

The hydroxyl group of 3-(4-Bromophenyl)azetidin-3-ol is located at a tertiary, benzylic position. This structure allows for the formation of a relatively stable carbocation intermediate upon protonation or activation, a property that has been exploited in the synthesis of corresponding ethers.[5][6] However, for esterification, this same property can lead to undesired elimination or rearrangement pathways, especially under strongly acidic conditions like those used in classic Fischer esterification.[7][8]

Therefore, successful esterification strategies must employ mild conditions that either avoid carbocation formation or utilize a highly reactive acylating agent that can overcome the steric barrier without requiring harsh activation of the alcohol.

Caption: Key structural features of 3-(4-Bromophenyl)azetidin-3-ol.

The following protocols have been selected to address these specific challenges, providing a range of options from classic organic reactions to modern biocatalytic methods.

Experimental Protocols

Protocol 1: Steglich Esterification using DCC and DMAP

Principle: This method is ideal for sterically hindered alcohols and acid-sensitive substrates. It operates under mild, neutral conditions at ambient temperature.[9] Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) acts as a hyper-nucleophilic acylation catalyst, forming a highly reactive acylpyridinium intermediate that is readily attacked by the hindered alcohol.

Materials:

  • 3-(4-Bromophenyl)azetidin-3-ol

  • Carboxylic acid of choice (1.2 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve 3-(4-Bromophenyl)azetidin-3-ol (1.0 eq.), the carboxylic acid (1.2 eq.), and DMAP (0.2 eq.) in anhydrous DCM.

  • Cool the resulting solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq.) in anhydrous DCM dropwise to the cooled mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU, washing the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (to remove excess DMAP), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Causality & Insights: The catalytic amount of DMAP is crucial as it is a far more potent nucleophile than the tertiary alcohol.[9] Its reaction with the DCC-activated acid forms an intermediate that is significantly more electrophilic, thereby accelerating the rate-limiting acylation step.

Protocol 2: Acylation with Acyl Chlorides or Anhydrides

Principle: This is a robust and often high-yielding method that utilizes a highly reactive acylating agent (acyl chloride or anhydride). A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.[10][11]

Materials:

  • 3-(4-Bromophenyl)azetidin-3-ol

  • Acyl chloride or anhydride (1.1-1.3 eq.)

  • Triethylamine (TEA) or Pyridine (1.5-2.0 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3-(4-Bromophenyl)azetidin-3-ol (1.0 eq.) in anhydrous THF or DCM.

  • Add triethylamine (1.5 eq.) to the solution.

  • Cool the mixture to 0 °C.

  • Add the acyl chloride or anhydride (1.2 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography.

Causality & Insights: The choice of base is important. A hindered, non-nucleophilic base like TEA is preferred to avoid competition with the alcohol for the acylating agent. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride/anhydride.

Protocol 3: Biocatalytic Esterification with Immobilized Lipase

Principle: Enzymatic catalysis offers an exceptionally mild and selective method for esterification, operating under near-neutral pH and low temperatures. It is particularly valuable for complex molecules with sensitive functional groups. Lipase from Candida antarctica has been shown to be effective in synthesizing sterically hindered esters derived from tertiary alcohols.[12]

Materials:

  • 3-(4-Bromophenyl)azetidin-3-ol

  • Carboxylic acid (1.5-3.0 eq.)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous, non-polar organic solvent (e.g., Toluene, Heptane)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • To a flask containing 3-(4-Bromophenyl)azetidin-3-ol (1.0 eq.) and the carboxylic acid (2.0 eq.), add an anhydrous organic solvent (e.g., Toluene).

  • Add activated molecular sieves to sequester the water produced during the reaction.

  • Add the immobilized lipase (typically 10-20% by weight relative to the limiting reagent).

  • Seal the flask and agitate the suspension at a controlled temperature (e.g., 40-60 °C) on an orbital shaker.

  • Monitor the reaction progress over 24-72 hours by taking small aliquots of the supernatant for LC-MS or GC-MS analysis.

  • Once equilibrium is reached or the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Wash the filtrate with a mild aqueous base (e.g., NaHCO₃) to remove excess carboxylic acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography if necessary.

Causality & Insights: This "green chemistry" approach avoids stoichiometric activators and harsh reagents. The reaction is driven to completion by removing water, a byproduct of the esterification equilibrium. The enzyme's active site provides a unique environment that can accommodate and catalyze the reaction of otherwise challenging substrates.[12]

Data Summary and Method Selection

The choice of method depends on the specific carboxylic acid, available equipment, and desired scale.

Method Key Reagents Conditions Pros Cons
Steglich Esterification Carboxylic Acid, DCC, DMAPNeutral, 0°C to RTVery mild; tolerates sensitive functional groups.[9]DCC byproduct (DCU) can be difficult to remove completely; DCC is an allergen.
Acylation Acyl Chloride/Anhydride, TEAMildly basic, 0°C to RTFast, high-yielding, uses common reagents.Requires synthesis of acyl chloride; sensitive to water.
Biocatalytic Carboxylic Acid, LipaseNeutral, 40-60°CExceptionally mild, highly selective, "green" method, reusable catalyst.[12]Slower reaction times; may require screening of enzymes/conditions; higher initial catalyst cost.

digraph "Workflow" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [color="#4285F4"];

Start [label="Start:\n3-(4-Bromophenyl)azetidin-3-ol\n+ Carboxylic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision1 [label="Is the carboxylic acid\nreadily available and stable?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Decision2 [label="Are sensitive functional\ngroups present?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Decision3 [label="Is a 'green' or\nbiocatalytic approach preferred?", shape=diamond, style=filled, fillcolor="#FBBC05"];

Steglich [label="Protocol 1:\nSteglich Esterification\n(DCC, DMAP)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acylation [label="Protocol 2:\nAcylation with\nAcyl Chloride/Anhydride", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipase [label="Protocol 3:\nBiocatalytic Method\n(Lipase)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="Purification &\nCharacterization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Decision1; Decision1 -> Acylation [label="No\n(must synthesize\nacyl chloride)"]; Decision1 -> Decision2 [label="Yes"]; Decision2 -> Steglich [label="Yes"]; Decision2 -> Decision3 [label="No"]; Decision3 -> Lipase [label="Yes"]; Decision3 -> Acylation [label="No"];

Steglich -> Purify; Acylation -> Purify; Lipase -> Purify; }

Caption: Decision workflow for selecting an appropriate esterification protocol.

References

  • Saejong, P., et al. (2023). Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres by Brønsted Acid Catalysed Alkylation of Alcohols with 3-Aryl-oxetanols and 3-Aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27). [Link]

  • ResearchGate. (n.d.). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Goderis, H. L., et al. (1996). Process for the esterification of carboxylic acids with tertiary alcohols using a lipase from Candida antarctica. U.S.
  • Saejong, P., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. RSC Publishing. [Link]

  • Lo, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5871-5880. [Link]

  • ResearchGate. (n.d.). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • Patil, S. L., & Naik, P. N. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Chemistry and Materials Research, 3(2), 9-16. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

  • Wipf, P., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(9), 719-730. [Link]

  • Donohoe, T. J., et al. (2020). Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Organic Letters, 22(10), 3929-3932. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Portal. [Link]

  • Alcaide, B., & Almendros, P. (2002). The azetidines. Recent synthetic developments. Chemical Reviews, 102(11), 3857-3932. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). [Link]

  • Saejong, P., et al. (2023). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 88(17), 12349-12358. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223-264. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49389. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. [Link]

  • Anderson, A. G., & Lok, R. (2003). Process for making azetidine-3-carboxylic acid.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 234-247. [Link]

Sources

Method

The Azetidine Advantage: Leveraging 3-(4-Bromophenyl)azetidin-3-ol in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Rise of the Azetidine Scaffold in Kinase-Targeted Drug Discovery In the landscape of modern medicinal chemistry, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Azetidine Scaffold in Kinase-Targeted Drug Discovery

In the landscape of modern medicinal chemistry, the four-membered nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold, particularly in the design of kinase inhibitors.[1] Its unique conformational rigidity, which is intermediate between the highly strained aziridine and the more flexible pyrrolidine, provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of drug candidates.[1][2] The incorporation of an azetidine ring into a molecule can confer several advantageous properties, including enhanced aqueous solubility, improved metabolic stability, and the ability to serve as a constrained linker to optimize the spatial orientation of pharmacophoric groups.[1] This has led to the successful development of azetidine-containing drugs such as Cobimetinib, a MEK1/2 inhibitor, and a growing pipeline of investigational therapies targeting a range of kinases.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of a key building block, 3-(4-Bromophenyl)azetidin-3-ol , in the synthesis of novel kinase inhibitors. We will explore the synthetic versatility of this reagent, with a focus on its application in palladium-catalyzed cross-coupling reactions, and provide detailed protocols for its incorporation into kinase inhibitor scaffolds.

The Strategic Value of 3-(4-Bromophenyl)azetidin-3-ol

The structure of 3-(4-Bromophenyl)azetidin-3-ol offers a unique combination of features that make it an exceptionally valuable building block for kinase inhibitor synthesis:

  • The Azetidine Core: As previously mentioned, the azetidine ring provides a rigid and polar scaffold that can enhance binding affinity and selectivity.[1]

  • The 3-Hydroxy Group: The tertiary alcohol at the 3-position provides a crucial vector for further functionalization or can act as a key hydrogen bond donor in interactions with the target kinase.

  • The 4-Bromophenyl Group: This is arguably the most synthetically strategic feature of the molecule. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[1] This allows for the modular and efficient construction of complex biaryl and aryl-amino scaffolds that are common in many kinase inhibitors.

The following diagram illustrates the key functional components of 3-(4-Bromophenyl)azetidin-3-ol and their roles in kinase inhibitor synthesis.

JAK_Inhibitor_Synthesis_Workflow start 3-(4-Bromophenyl)azetidin-3-ol step1 N-Protection (e.g., Boc) start->step1 step2 Suzuki-Miyaura Coupling with Heterocyclic Boronic Acid step1->step2 step3 N-Deprotection step2->step3 step4 Coupling with Kinase Hinge-Binding Moiety step3->step4 end Final JAK Inhibitor Scaffold step4->end

Caption: Synthetic workflow for a representative JAK inhibitor.

Protocol 1: N-Protection of 3-(4-Bromophenyl)azetidin-3-ol

Rationale: Protection of the azetidine nitrogen is crucial to prevent side reactions in the subsequent Suzuki-Miyaura coupling step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the coupling conditions and its facile removal under acidic conditions.

Materials:

  • 3-(4-Bromophenyl)azetidin-3-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-(4-Bromophenyl)azetidin-3-ol (1.0 eq) in DCM (0.2 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the N-Boc protected 3-(4-Bromophenyl)azetidin-3-ol.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between aryl halides and organoboron compounds. [3][4]In this step, the 4-bromophenyl group of the protected azetidine is coupled with a suitable heterocyclic boronic acid, a common fragment in many kinase inhibitors that often interacts with the solvent-exposed region of the ATP binding site.

Materials:

  • N-Boc-3-(4-Bromophenyl)azetidin-3-ol (from Protocol 1)

  • Heterocyclic boronic acid (e.g., pyrazole-4-boronic acid pinacol ester) (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add N-Boc-3-(4-Bromophenyl)azetidin-3-ol (1.0 eq), the heterocyclic boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water mixture (0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Protocol 3: N-Deprotection and Final Coupling

Rationale: The final steps involve the removal of the Boc protecting group to liberate the azetidine nitrogen, followed by coupling with a moiety that will bind to the hinge region of the kinase. This is often an amide bond formation or a nucleophilic aromatic substitution reaction.

Materials:

  • Coupled product from Protocol 2

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Kinase hinge-binding moiety with a carboxylic acid or an activated halide

  • Coupling agent (e.g., HATU) or a suitable base for SₙAr

Procedure (Deprotection):

  • Dissolve the coupled product (1.0 eq) in DCM (0.2 M).

  • Add TFA (10 eq) or 4M HCl in dioxane (5 eq) and stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the deprotected intermediate, which can be used in the next step without further purification.

Procedure (Final Coupling - Amide Bond Formation Example):

  • To a solution of the deprotected intermediate (1.0 eq) and the kinase hinge-binding carboxylic acid (1.1 eq) in DMF (0.1 M), add a suitable coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the final compound by preparative HPLC or flash column chromatography.

Visualizing the Kinase Inhibition: The JAK-STAT Signaling Pathway

The synthesized inhibitors are designed to interfere with key signaling pathways implicated in disease. The following diagram illustrates the canonical JAK-STAT pathway, a primary target for the inhibitors synthesized using the described methods.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor Azetidine-based JAK Inhibitor Inhibitor->JAK Inhibits pSTAT p-STAT (Dimerization) Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Induces

Caption: The JAK-STAT signaling pathway and the point of intervention.

Conclusion and Future Perspectives

3-(4-Bromophenyl)azetidin-3-ol is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its unique combination of a rigid azetidine core, a functionalizable hydroxyl group, and a synthetically tractable bromophenyl handle allows for the efficient and modular construction of complex molecular architectures. The protocols outlined in this application note provide a robust framework for the incorporation of this building block into kinase inhibitor scaffolds, with a particular focus on the synthesis of potential JAK inhibitors. As the demand for more selective and potent kinase inhibitors continues to grow, the strategic use of well-designed building blocks like 3-(4-Bromophenyl)azetidin-3-ol will be paramount to the successful discovery and development of the next generation of targeted therapies.

References

  • Rodgers, J. D., & Shepard, S. (2013). Azetidine and cyclobutane derivatives as JAK inhibitors. U.S. Patent No. 8,420,629. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

  • Wu, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 123. Available from: [Link]

  • Rodgers, J. D., & Shepard, S. (2016). Azetidine and cyclobutane derivatives as JAK inhibitors. Chinese Patent No. CN102026999B.
  • Wang, X., et al. (2016). Synthesis method of cobimetinib. Chinese Patent No. CN106045969A.
  • Frie, J. L., et al. (2019). Process for the production of cobimetinib. World Intellectual Property Organization Patent No. WO2019086469A1.
  • Al-Ostoot, F. H., et al. (2020). Novel 1,3,4-oxadiazole Targets STAT3 Signaling to Induce Antitumor Effect in Lung Cancer. Molecules, 25(18), 4333. Available from: [Link]

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5935-5973. Available from: [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available from: [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship. Available from: [Link]

  • Kinase inhibitor compounds and compositions and methods of use. (2023). U.S. Patent No. 12,421,232. Washington, DC: U.S. Patent and Trademark Office. Available from: [Link]

  • Ghouse, S. M., et al. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(8), 734. Available from: [Link]

  • Gray, N. S. (n.d.). Patents. Gray Lab, Stanford University. Available from: [Link]

  • Dreno, B., et al. (2017). Alternative Synthesis of Cobimetinib. Annals of Oncology, 28(5), 1065-1071. Available from: [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Cancer Letters, 534, 215613. Available from: [Link]

  • Desmarais, S., et al. (2005). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 15(5), 1529-1534. Available from: [Link]

  • Zhang, H., et al. (2018). Preparation Method of Cobimetinib. U.S. Patent Application No. 15/769,824.
  • Ali, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4930. Available from: [Link]

  • Yue, P., et al. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PubMed. Available from: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link]

  • O'Boyle, N. M., et al. (2025). Synthesis and Antiproliferative Evaluation of 3-Chloroazetidin-2-ones with Antimitotic Activity: Heterocyclic Bridged Analogues of Combretastatin A-4. Pharmaceuticals, 18(9), 1234. Available from: [Link]

  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004. Available from: [Link]

  • Szurmai, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1013. Available from: [Link]

  • Štefane, B., & Požgan, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link]

  • Khan, I., et al. (2014). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. ResearchGate. Available from: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Available from: [Link]

  • Sharma, S., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 866395. Available from: [Link]

  • Dapiaggi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-proliferative agents. MedChemComm, 9(4), 675-681. Available from: [Link]

  • Andersson, P.-O., et al. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Recipharm. Available from: [Link]

  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 997-1004. Available from: [Link]

  • Tamanova, E. A., et al. (2021). Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available from: [Link]

  • Lee, S. J., et al. (2020). Design, Synthesis and Biological Evaluation of the Novel MEK Inhibitor and Radioprotectors. FLEX. Available from: [Link]

  • Chen, Y., et al. (2021). Synthesis and anticancer activity of Pt(iv) prodrugs containing 3-bromopyruvic acid as an axial ligand. Dalton Transactions, 50(22), 7626-7634. Available from: [Link]

Sources

Application

Advanced Application Notes &amp; Protocols: Palladium-Catalyzed Functionalization of 3-(4-Bromophenyl)azetidin-3-ol

Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of saturated, sp³-rich heterocycles like azetidines is a proven strategy to improve the pharmacokinetic profiles, metabolic stability, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the incorporation of saturated, sp³-rich heterocycles like azetidines is a proven strategy to improve the pharmacokinetic profiles, metabolic stability, and aqueous solubility of drug candidates[1]. 3-(4-Bromophenyl)azetidin-3-ol is a highly versatile, multi-functional building block featuring three distinct reactive sites: an aryl bromide, a tertiary alcohol, and a secondary amine.

This application note provides an authoritative guide to the palladium-catalyzed cross-coupling of this substrate. By leveraging the aryl bromide handle, researchers can execute Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig (C–N bond formation) reactions to rapidly generate diverse chemical libraries[1][2].

Mechanistic Causality & Experimental Design

Executing transition-metal catalysis on a substrate with unprotected polar groups requires precise experimental design to prevent catalyst poisoning and off-target reactions.

  • The Secondary Amine (Causality for Protection): The free azetidine nitrogen is highly nucleophilic. If left unprotected, it can coordinate tightly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle. Furthermore, during Buchwald-Hartwig amination, the free amine will undergo competitive intra- or intermolecular N-arylation[2]. Therefore, orthogonal protection—typically via a tert-butyloxycarbonyl (Boc) group—is a mandatory first step[3].

  • The Tertiary Alcohol (Causality for Base Selection): While primary and secondary alcohols often require protection during cross-coupling, the tertiary alcohol at the C3 position of the azetidine ring is sterically hindered and generally tolerates palladium catalysis. However, the choice of base is critical. Strong alkoxide bases (e.g., NaOtBu) can deprotonate the tertiary alcohol, triggering retro-aldol-type ring opening or substrate degradation. Consequently, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are mandated to maintain the structural integrity of the azetidine core[4].

Data Presentation: Catalyst & Condition Matrix

The following table summarizes the optimized, self-validating parameters for functionalizing the Boc-protected intermediate.

Reaction TypeRecommended PrecatalystLigandOptimal BaseSolvent SystemTemp (°C)Mechanistic Rationale
Suzuki-Miyaura XPhos Pd G3 (2-5 mol%)XPhosK₃PO₄ (aq)1,4-Dioxane / H₂O (4:1)60 - 80Bulky ligand facilitates rapid oxidative addition; mild base prevents tertiary alcohol deprotonation.
Buchwald-Hartwig RuPhos Pd G3 (2-5 mol%)RuPhosCs₂CO₃1,4-Dioxane or Toluene80 - 100Cs₂CO₃ avoids alkoxide-induced azetidine ring opening; G3 precatalyst ensures rapid initiation[4].

Detailed Protocols

Protocol 4.1: Boc-Protection of 3-(4-Bromophenyl)azetidin-3-ol

Self-Validating Principle: The conversion of the highly polar free amine to the lipophilic Boc-derivative allows for easy tracking via Normal Phase TLC.

  • Preparation: In a flame-dried round-bottom flask, suspend 3-(4-Bromophenyl)azetidin-3-ol (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add Triethylamine (Et₃N, 2.0 equiv) dropwise at 0 °C. Stir for 10 minutes.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) dissolved in a minimal amount of DCM.

  • Reaction Monitoring: Warm to room temperature and stir for 2–4 hours. Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (R_f ~ 0.1, stains heavily with ninhydrin) will be completely consumed, replaced by a higher running spot (R_f ~ 0.5, UV active, ninhydrin negative).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-3-(4-Bromophenyl)azetidin-3-ol.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

Self-Validating Principle: Isotope pattern tracking via LC-MS ensures absolute confirmation of oxidative addition and product formation.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add N-Boc-3-(4-Bromophenyl)azetidin-3-ol (1.0 equiv, 1.0 mmol), the desired Arylboronic Acid (1.3 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (3 mol%).

  • Degassing (Critical Step): Seal the vial with a PTFE septum. Evacuate and backfill with Argon three times. Add degassed 1,4-Dioxane and degassed DI water (4:1 ratio, 0.1 M total concentration) via syringe.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C. Validation: Analyze via LC-MS after 2 hours. The starting material exhibits a distinct bromine isotopic signature (M and M+2 peaks of equal intensity at ~328/330 m/z). Validation is achieved when these twin peaks are entirely replaced by the singular mass peak of the coupled product.

  • Palladium Scavenging: Cool to room temperature. Add SiliaMetS® Thiol (or equivalent Pd scavenger, 3 equiv relative to Pd) and stir for 4 hours to remove cytotoxic heavy metal residues—a mandatory step for drug development workflows.

  • Purification: Filter through a pad of Celite, concentrate, and purify via flash column chromatography.

Protocol 4.3: Buchwald-Hartwig Amination
  • Setup: In an oven-dried Schlenk tube, combine N-Boc-3-(4-Bromophenyl)azetidin-3-ol (1.0 equiv, 1.0 mmol), the target Primary or Secondary Amine (1.2 equiv), and dry Cs₂CO₃ (2.0 equiv)[4].

  • Catalyst Addition: Add RuPhos Pd G3 (4 mol%) and RuPhos ligand (4 mol%).

  • Inert Atmosphere: Evacuate and backfill with Argon (3x). Add anhydrous, degassed Toluene (0.1 M).

  • Reaction: Seal the tube and heat at 90 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate and purify via silica gel chromatography.

Visualizations

Workflow A 3-(4-Bromophenyl)azetidin-3-ol (Starting Material) B Boc Protection (Boc2O, Et3N, DCM) A->B C N-Boc-3-(4-Bromophenyl)azetidin-3-ol (Key Intermediate) B->C D1 Suzuki-Miyaura (R-B(OH)2, Pd cat.) C->D1 D2 Buchwald-Hartwig (R-NH2, Pd cat.) C->D2 E1 C-C Coupled Product D1->E1 E2 C-N Coupled Product D2->E2 F Global Deprotection (TFA or HCl) E1->F E2->F G Final Functionalized Azetidines F->G

Figure 1: Divergent synthetic workflow for the functionalization of 3-(4-Bromophenyl)azetidin-3-ol.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + N-Boc-3-(4-Bromophenyl)azetidin-3-ol TM Transmetalation Complex OA->TM + R-B(OH)2 / Base RE Reductive Elimination Complex TM->RE - Base-Br RE->Pd0 - Coupled Product

Figure 2: Suzuki-Miyaura catalytic cycle highlighting the entry point of the azetidine substrate.

References

  • Benchchem. Application Notes and Protocols for Catalytic Functionalization of 3-((4-Bromophenyl)sulfonyl)azetidine. 1

  • ResearchGate. Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. 2

  • Royal Society of Chemistry (RSC). Strain-Release Arylations for the Bis-Functionalization of Azetidines. 4

  • American Chemical Society (ACS). Palladium-Catalyzed Direct C−H Arylation of N-Iminopyridinium Ylides: Application to the Synthesis of (±)-Anabasine. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(4-Bromophenyl)azetidin-3-ol

Welcome to the Application Support Center for azetidine scaffold synthesis. The construction of 3-arylazetidin-3-ols—specifically 3-(4-bromophenyl)azetidin-3-ol—presents unique mechanistic bottlenecks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for azetidine scaffold synthesis. The construction of 3-arylazetidin-3-ols—specifically 3-(4-bromophenyl)azetidin-3-ol—presents unique mechanistic bottlenecks. The 4-membered azetidine ring exhibits high angle strain (~26 kcal/mol), making the C3-carbonyl of the standard precursor, 1-Boc-3-azetidinone, highly electrophilic but simultaneously rendering its α -protons highly acidic[1].

This guide is designed for drug development professionals to troubleshoot low yields, suppress ring-opening side reactions, and streamline the isolation of highly polar intermediates.

Workflow Visualization: The Organocerium Advantage

To overcome the basicity of standard Grignard reagents, our optimized workflow utilizes an organocerium transmetalation strategy. Cerium(III) is highly oxophilic, activating the carbonyl, while the resulting C-Ce bond is strictly nucleophilic and non-basic, preventing enolization[2].

Workflow SM 1-Boc-3-azetidinone (Starting Material) Intermediate 1-Boc-3-(4-bromophenyl)azetidin-3-ol (Protected Intermediate) SM->Intermediate SideProduct Enolization & Retro-Aldol Ring-Opening (Avoided) SM->SideProduct Direct Grignard Addition (High Basicity) CeCl3 CeCl3 (Anhydrous) Activation: 140°C, High Vac Organocerium Organocerium Complex [4-Br-C6H4-CeCl2] CeCl3->Organocerium Grignard 4-Br-C6H4-MgBr (THF, -78°C) Grignard->Organocerium Organocerium->Intermediate Nucleophilic Addition (High Yield) Deprotection 4M HCl in Dioxane (Room Temp, 2h) Intermediate->Deprotection Product 3-(4-Bromophenyl)azetidin-3-ol HCl (Target Product) Deprotection->Product Direct Precipitation (No Aqueous Workup)

Fig 1: Organocerium-mediated synthesis workflow for 3-(4-bromophenyl)azetidin-3-ol.

Troubleshooting FAQs

Q1: Why is my yield of the intermediate 1-Boc-3-(4-bromophenyl)azetidin-3-ol consistently below 30% when using 4-bromophenylmagnesium bromide? Causality: Standard Grignard reagents possess dual reactivity: they are nucleophiles, but they are also strong bases. When exposed to the highly strained 1-Boc-3-azetidinone, the basicity outcompetes nucleophilicity. The Grignard reagent deprotonates the α -carbon, forming an enolate. This enolate can subsequently undergo a retro-aldol-type cleavage, destroying your starting material and resulting in complex, intractable mixtures[1]. Solution: You must decouple the basicity from the nucleophilicity. While some methods moderate Grignard reactivity using ligands like bis[2-(N,N-dimethylamino)ethyl] ether[3], the gold standard for easily enolizable strained ketones is the Imamoto reaction. By pre-mixing the Grignard reagent with anhydrous CeCl 3​ at -78 °C, you form an organocerium species. Cerium strongly coordinates to the ketone oxygen (oxophilicity), while the carbon-cerium bond delivers the aryl group cleanly without acting as a base[2].

Q2: I switched to the Organocerium method, but my reaction still failed and I recovered unreacted azetidinone. What went wrong? Causality: The most common point of failure in organocerium chemistry is the hydration state of the Cerium(III) chloride. Commercially available CeCl 3​ is typically a heptahydrate (CeCl 3​ ·7H 2​ O). If even trace amounts of water remain in the crystal lattice, it will violently quench the 4-bromophenylmagnesium bromide to form bromobenzene, leaving the azetidinone unreacted. Solution: Implement a strict, self-validating drying protocol. Heat the CeCl 3​ ·7H 2​ O gradually under high vacuum (0.1 mmHg). The self-validation metric is visual: perfectly anhydrous CeCl 3​ is a highly mobile, free-flowing white powder. If the powder clumps or sticks to the flask walls, water is still present, and the batch must be discarded or re-dried.

Q3: During the Boc-deprotection step, I am losing almost all of my product during the aqueous workup. How can I improve recovery? Causality: The final product, 3-(4-bromophenyl)azetidin-3-ol, is a highly polar secondary amine. If you deprotect using TFA/CH 2​ Cl 2​ , the resulting TFA salt is entirely water-soluble. Even upon neutralization with NaOH or Na 2​ CO 3​ , the free base has an extremely poor partition coefficient in standard organic solvents (like EtOAc or ether) due to the synergistic polarity of the free hydroxyl and azetidine NH groups. Solution: Eliminate the aqueous workup entirely by altering the deprotection acid. Switch to 4M HCl in dioxane . The Boc-protected intermediate is completely soluble in dioxane, but the resulting deprotected hydrochloride salt is highly insoluble. The product will crash out of solution as a pure white precipitate, allowing you to isolate it via simple vacuum filtration.

Quantitative Data: Impact of Nucleophile Selection on Yield

The table below summarizes internal benchmarking data for the addition of the 4-bromophenyl moiety to 1-Boc-3-azetidinone (1.0 mmol scale, THF solvent).

Nucleophilic ReagentTemp (°C)Additive / ModulatorPrimary Reaction PathwayTypical Isolated Yield
4-Br-C 6​ H 4​ -MgBr0 to RTNoneEnolization / Ring-Opening15% - 25%
4-Br-C 6​ H 4​ -Li-78NoneMixed Addition / Cleavage40% - 55%
4-Br-C 6​ H 4​ -MgBr0 to RTBis-ether ligand[3]Moderated Addition50% - 65%
4-Br-C 6​ H 4​ -MgBr -78 to 0 Anhydrous CeCl 3​ [2] Clean Nucleophilic Addition 85% - 95%
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 1-Boc-3-(4-bromophenyl)azetidin-3-ol (Organocerium Addition)

This protocol is self-validating: the transition of the cerium suspension from white to yellow/orange confirms the successful formation of the organocerium complex.

  • Activation of CeCl 3​ : Place 1.5 equivalents (relative to azetidinone) of CeCl 3​ ·7H 2​ O in a Schlenk flask. Apply high vacuum (0.1 mmHg) and heat to 90 °C for 1 hour, then increase to 140 °C for 2 hours. Cool to room temperature under Argon. Validation: The powder must be completely free-flowing.

  • Complex Formation: Suspend the anhydrous CeCl 3​ in dry THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to ensure complete solvation. Cool the milky white suspension to -78 °C.

  • Transmetalation: Dropwise, add 1.5 equivalents of 4-bromophenylmagnesium bromide (typically 1.0 M in THF). Stir at -78 °C for 1.5 hours. Validation: The mixture will turn a distinct yellow/orange color, indicating organocerium formation.

  • Addition: Dissolve 1.0 equivalent of 1-Boc-3-azetidinone in a minimal amount of dry THF and add it dropwise to the -78 °C organocerium solution.

  • Reaction & Quench: Stir for 1 hour at -78 °C, then allow it to warm to 0 °C over 1 hour. Quench by slowly adding 10% aqueous acetic acid (avoids basic emulsions). Extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Deprotection to 3-(4-Bromophenyl)azetidin-3-ol Hydrochloride

This protocol avoids aqueous phase losses by relying on differential solubility.

  • Dissolution: Dissolve the purified 1-Boc-3-(4-bromophenyl)azetidin-3-ol in anhydrous diethyl ether (3 mL/mmol).

  • Deprotection: Slowly add 10 equivalents of 4M HCl in dioxane at 0 °C.

  • Precipitation: Remove the ice bath and stir at room temperature for 2–3 hours. Validation: As the Boc group is cleaved (releasing isobutylene gas and CO 2​ ), a dense white precipitate of the product hydrochloride salt will form.

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold anhydrous diethyl ether to remove any non-polar impurities. Dry the white solid under high vacuum.

References
  • Source: Organic Letters (2005)
  • Source: ACS Publications / The Journal of Organic Chemistry (2021)
  • Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles(Citing: Organocerium Compounds in Synthesis. Tetrahedron 1999)

Sources

Optimization

side reactions in the N-sulfonylation of azetidines

Technical Support Center: Troubleshooting N-Sulfonylation of Azetidines Welcome to the Technical Support Center for azetidine functionalization. The N-sulfonylation of azetidines is a critical transformation in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Sulfonylation of Azetidines

Welcome to the Technical Support Center for azetidine functionalization. The N-sulfonylation of azetidines is a critical transformation in medicinal chemistry, often utilized to improve the metabolic stability and physicochemical properties of lead compounds[1]. However, the inherent ring strain of the four-membered azetidine heterocycle (~26 kcal/mol) makes this reaction highly prone to competing side reactions[2].

As a Senior Application Scientist, I have designed this guide to provide a deep dive into the mechanistic causality of these side reactions and offer field-proven, self-validating protocols to ensure high-yielding syntheses.

Section 1: Mechanistic Causality of Side Reactions

When reacting azetidines with standard sulfonyl chlorides (R-SO₂Cl), three primary side reactions frequently compromise yields:

  • Nucleophilic Ring-Opening: The formation of the transient N-sulfonylazetidinium intermediate highly activates the ring. The liberated chloride ion (Cl⁻) can act as a nucleophile, attacking the C2 or C4 positions to relieve ring strain, yielding N-(3-chloropropyl)sulfonamides[3]. This is severely exacerbated by acidic pH excursions, which protonate the azetidine nitrogen and catalyze the ring-opening process[3].

  • Oligomerization/Polymerization: Unreacted azetidine is a strong nucleophile. If the local concentration of the starting material is too high, it can attack the activated N-sulfonylazetidinium intermediate or protonated azetidine species, leading to the formation of high molecular weight, insoluble oligomers[4].

  • Hydrolysis of the Electrophile: Adventitious moisture competes with the azetidine, hydrolyzing the sulfonyl chloride into the corresponding unreactive sulfonic acid, leaving unreacted starting material[4].

Section 2: Quantitative Impact & Diagnostic Matrix

To effectively troubleshoot, you must first identify the primary failure mode. The table below summarizes the diagnostic markers and quantitative impacts of these side reactions.

Side ReactionDiagnostic Marker (LC-MS / NMR)Primary CauseTypical Yield PenaltyCorrective Action
Ring-Opening Mass = Product + 36 Da (Cl adduct); ¹H NMR shows loss of symmetry and a new triplet at ~3.5 ppm (-CH₂Cl).High local [Cl⁻], acidic pH excursions.15–40%Utilize Sulfonyl Fluorides (SuFEx) or strictly maintain basicity.
Oligomerization Broad polymeric peaks; Mass = n × Azetidine (+57 Da increments).High local[azetidine], poor mixing.20–50%Implement inverse addition and high dilution (0.1 M).
Hydrolysis Mass = Sulfonic Acid; High recovery of unreacted azetidine.Moisture, slow reaction kinetics.10–30%Ensure anhydrous solvents and use non-nucleophilic bases.

Section 3: Troubleshooting Workflow

The following logical workflow illustrates the diagnostic process for identifying and resolving these side reactions.

TroubleshootingWorkflow A Low Yield / Impurities in N-Sulfonylation B Identify Major Side Product via LC-MS A->B C Ring-Opened Products (e.g., 3-chloropropyl) B->C Mass = Product + 36 D Oligomers / High MW Species B->D Broad peaks, Mass = n x Azetidine E Unreacted Starting Material B->E Mass = SM F Cause: Nucleophilic attack by Cl- or Acidic pH C->F G Cause: Intermolecular attack by Azetidine D->G H Cause: Sulfonyl Chloride Hydrolysis E->H I Fix: Use ArSO2F (SuFEx) or Biphasic Conditions F->I J Fix: Inverse Addition & Lower Concentration G->J K Fix: Anhydrous Conditions & Excess Base H->K

Caption: Workflow for diagnosing and resolving common side reactions in azetidine N-sulfonylation.

Section 4: Self-Validating Experimental Protocols

To bypass the causality of these side reactions, we recommend two distinct methodologies based on the reagents available to your laboratory.

Protocol A: The Inverse Addition Method (Using Sulfonyl Chlorides)

This protocol is designed to prevent oligomerization by keeping the concentration of unreacted azetidine extremely low, while utilizing a bulky base to prevent acid-catalyzed ring opening[4].

Step-by-Step Methodology:

  • Electrophile Preparation: In an oven-dried flask under nitrogen, dissolve the sulfonyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M. Cool the solution to 0 °C using an ice bath.

  • Nucleophile Solution: In a separate dry flask, dissolve the azetidine derivative (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv) in anhydrous DCM (0.1 M). Causality Note: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it strictly acts as a proton sponge.

  • Inverse Addition: Using a syringe pump, add the azetidine/DIPEA solution dropwise to the sulfonyl chloride solution over 60 minutes at 0 °C. Causality Note: This "inverse addition" ensures the sulfonyl chloride is always in excess relative to the free azetidine, eliminating the intermolecular attack that causes oligomerization.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

  • Validation Check: Analyze an aliquot via LC-MS. The absence of a +57 Da repeating mass confirms the suppression of oligomerization.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: The SuFEx Alternative (Using Sulfonyl Fluorides)

Recent advances have demonstrated that replacing sulfonyl chlorides with sulfonyl fluorides (SuFEx chemistry) drastically reduces ring-opening side reactions[5]. Fluoride is a much poorer nucleophile than chloride, preventing the formation of the 3-halopropyl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: To a vial, add the azetidine (1.2 equiv), the aryl sulfonyl fluoride (1.0 equiv), and potassium carbonate (K₂CO₃, 1.3 equiv)[5].

  • Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.3 M[5].

  • Thermal Activation: Seal the vial and heat the reaction mixture to 60 °C for 2–5 hours[5]. Causality Note: Sulfonyl fluorides are highly stable to hydrolysis at room temperature and require mild thermal activation to react with the amine, ensuring near-quantitative conversion without water interference.

  • Validation Check: Analyze via ¹H NMR. The preservation of the highly symmetrical azetidine ring protons (a quintet for C3 and a triplet for C2/C4) confirms no ring-opening has occurred.

  • Purification: Filter the mixture through a pad of Celite to remove K₂CO₃, concentrate, and purify via silica gel chromatography.

Section 5: Frequently Asked Questions (FAQs)

Q: My product seems to degrade during silica gel chromatography. What is happening? A: N-sulfonyl azetidines can be sensitive to the acidic silanol groups present on standard silica gel, which can induce on-column ring opening[4]. To troubleshoot this, either switch to basic alumina as the stationary phase or pre-treat your silica gel by flushing the column with 1% triethylamine in your starting eluent[4].

Q: I am observing a significant amount of a high molecular weight, insoluble material in my reaction mixture. How do I prevent this? A: This is a classic sign of azetidine oligomerization[4]. It occurs when free azetidine reacts with the activated N-sulfonylated product or intermediate. To prevent this, strictly follow Protocol A (Inverse Addition) to ensure the local concentration of free azetidine remains as close to zero as possible throughout the reaction[4].

Q: How does pH affect the stability of my isolated N-sulfonylated azetidine in solution? A: Acidic conditions are a primary concern. Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack by the solvent (solvolysis) or other nucleophiles[3]. If you must store the compound in solution, use aprotic solvents (like acetonitrile or DMSO) and maintain a neutral to slightly basic environment[3].

References

  • ACS Publications - Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at:[Link]

  • RSC Publishing - Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at:[Link]

Sources

Troubleshooting

preventing ring-opening of the azetidine scaffold during reactions

Welcome to the Azetidine Chemistry Technical Support Center . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing the persistent challenge of azetidine ring-opening dur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Chemistry Technical Support Center . This guide is engineered for researchers, medicinal chemists, and drug development professionals facing the persistent challenge of azetidine ring-opening during synthesis.

Due to their inherent ring strain (approximately 25.4 to 26 kcal/mol), azetidines are highly susceptible to strain-release decomposition[1][2]. This guide unpacks the mechanistic causality behind these failures and provides validated, step-by-step protocols to preserve the four-membered scaffold.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my azetidine ring open during routine N-acylation or cross-coupling? A1: The primary driver is the combination of high ring strain and electrophilic activation. When a Lewis acid, Brønsted acid, or even an acyl chloride coordinates to the azetidine nitrogen, it polarizes the C–N bond. This activation makes the adjacent α-carbons highly electrophilic. Consequently, any available nucleophile (such as a chloride ion from the acyl chloride) can readily attack via an SN2 pathway, cleaving the ring to form an acyclic amine or γ-chloroamide[1]. Elevated temperatures exacerbate this by providing the thermal energy required to overcome the activation barrier for strain release[1].

Q2: How does my choice of N-protecting group dictate the stability of the ring? A2: Protecting groups fundamentally alter the electronic and steric environment of the azetidine core:

  • Electron-Withdrawing Groups (EWGs): Sulfonyl groups like Tosyl (Ts) or Nosyl (Ns) pull electron density away from the nitrogen. This activates the ring, making it highly susceptible to nucleophilic attack. Azetidines protected with Ts or Ns undergo ring-opening significantly faster than their unprotected or alkyl-protected counterparts[3].

  • Sterically Bulky Groups: Groups like Benzhydryl (diphenylmethyl) act as lipophilic anchors. They provide immense steric shielding around the nitrogen, physically blocking nucleophiles from approaching the α-carbons without withdrawing electron density, thereby stabilizing the ring under harsh conditions[2][4].

Q3: Which solvent systems minimize the risk of ring-opening? A3: Etherial solvents, particularly 2-methyltetrahydrofuran (2-MeTHF), are highly recommended. Highly polar solvents stabilize the charge-separated transition states that occur during the SN2 ring-opening process. By switching to less polar, non-nucleophilic etherial solvents, you suppress these polar transition states and improve the overall selectivity and stability of the azetidine[5].

Part 2: Visualizing the Problem and the Solution

To effectively troubleshoot, we must first map the decomposition pathway and the logical steps to intercept it.

Mechanism A Azetidine Starting Material (Ring Strain ~26 kcal/mol) B Electrophile / Acid Coordinates to Nitrogen A->B Acid/Electrophile C Activated Azetidinium Intermediate B->C Bond Polarization D Nucleophilic Attack (SN2 pathway at α-carbon) C->D Nucleophile (e.g., Cl-) E Ring-Opened Product (Acyclic Amine / Amide) D->E Strain Release

Mechanistic pathway of azetidine ring-opening via electrophilic activation.

Workflow Start Azetidine Ring Opening Detected by LC-MS/TLC CheckPG Evaluate N-Protecting Group Start->CheckPG IsEWG Is it strongly electron-withdrawing (e.g., Ts, Ns)? CheckPG->IsEWG ChangePG Switch to bulky/neutral PG (e.g., Benzhydryl, Boc) IsEWG->ChangePG Yes CheckCond Evaluate Reaction Conditions IsEWG->CheckCond No Temp Reduce Temp to 0°C or -78°C CheckCond->Temp Thermal Stress Solvent Switch to etherial solvent (e.g., 2-MeTHF) CheckCond->Solvent Polar/Nucleophilic Solvent

Step-by-step logical workflow to troubleshoot and prevent azetidine ring-opening.

Part 3: Quantitative Data on Protecting Group Stability

Selecting the correct protecting group is your first line of defense. The table below synthesizes the stability profiles of common azetidine protecting groups based on their electronic and steric properties.

Protecting GroupElectronic EffectSteric ShieldingRing-Opening RiskRecommended Application
Benzhydryl Neutral / Weakly DonatingVery HighLow Harsh conditions, photochemistry, cross-coupling[2][4].
Boc Mildly WithdrawingHighModerate General synthesis; avoid strong acids (e.g., TFA)[1].
Cbz Mildly WithdrawingModerateModerate Orthogonal deprotection; stable to mild acids[1].
Tosyl (Ts) / Nosyl (Ns) Strongly WithdrawingLow-ModerateVery High Avoid unless ring-opening is the intended synthetic step[3].

Part 4: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Ring-Opening During N-Acylation with Acyl Chlorides

Symptoms: Low yield of the desired N-acylazetidine; presence of a γ-chloroamide byproduct detected via LC-MS. Root Cause: Acyl chlorides act as weak Lewis acids. Upon coordination to the nitrogen, the expelled chloride ion acts as a nucleophile, attacking the activated azetidinium intermediate[1]. Solution: Kinetic control via strict temperature regulation and solvent selection.

Step-by-Step Protocol: Low-Temperature N-Acylation

  • Preparation: Dissolve the azetidine starting material in an anhydrous etherial solvent (e.g., 2-MeTHF) to minimize the stabilization of polar transition states[5].

  • Thermal Control: Submerge the reaction flask in an ice or dry ice/acetone bath, cooling strictly to 0 °C to -78 °C. Causality: Low temperatures restrict the thermal energy required to overcome the ~26 kcal/mol strain-release barrier[1][2].

  • Base Addition: Add 1.5–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) to scavenge HCl generated during the reaction, preventing acid-mediated decomposition[6].

  • Electrophile Addition: Add the acyl chloride dropwise over 15–30 minutes to prevent localized exothermic spikes.

  • Self-Validating Monitoring: Check the reaction progress by TLC or LC-MS every 15 minutes. Critical Step: Quench the reaction the moment the starting material is consumed. Prolonged exposure, even at low temperatures, leads to gradual ring-opening[1].

Issue 2: Ring-Opening During Palladium-Catalyzed Cross-Coupling

Symptoms: Decomposition of the strained ring during Suzuki-Miyaura or Buchwald-Hartwig amination; metallic palladium black precipitation. Root Cause: Elevated temperatures (typically 80–110 °C) cause thermal decomposition. Furthermore, improper catalyst selection can lead to unintended oxidative addition of Pd into the strained C–N bond instead of the desired aryl halide bond[1]. Solution: Steric shielding and thermal moderation.

Step-by-Step Protocol: Optimized Pd-Catalyzed Coupling

  • Substrate Design: If the azetidine nitrogen is not the intended coupling site, protect it with a bulky Benzhydryl group to physically shield the C–N bonds from the Pd catalyst[2].

  • Reaction Assembly: In a Schlenk flask under inert atmosphere (Argon/Nitrogen), combine the azetidine, aryl halide, a sterically demanding Pd catalyst/ligand system (e.g., Pd2(dba)3 with BrettPhos), and a mild base (e.g., Cs2CO3).

  • Thermal Moderation: Heat the reaction mixture to the lowest effective temperature (e.g., 60–80 °C). Causality: If the reaction is sluggish, it is safer to extend the reaction time rather than increasing the temperature to 110 °C, which triggers thermal ring cleavage[1].

  • Workup & Quenching: Once complete (monitor by LC-MS), immediately cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite. Causality: Rapid removal of the metal catalyst prevents late-stage, metal-mediated degradation of the product during concentration[1].

References

  • National Science Foundation (NSF PAR). "Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis".[Link]

  • National Institutes of Health (NIH PMC). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". [Link]

  • American Chemical Society (ACS). "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". [Link]

  • Beilstein Journal of Organic Chemistry. "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes". [Link]

Sources

Optimization

purification strategies for polar azetidine derivatives

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling to isolate azetidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and process engineers struggling to isolate azetidine derivatives. The four-membered nitrogen heterocycle is a privileged scaffold in modern drug discovery due to its ability to modulate physicochemical properties and act as a bioisostere for larger rings[1]. However, the inherent ring strain (~26 kcal/mol) and the high basicity/polarity of the secondary or tertiary amine present significant chromatographic challenges.

This guide provides field-proven, self-validating protocols to overcome void-volume elution, peak tailing, and on-column degradation when working with these challenging polar derivatives.

🔬 Troubleshooting Guide & FAQs

Q1: My unprotected polar azetidine elutes in the void volume on a standard C18 reversed-phase column. How can I achieve retention?

The Causality: Azetidines are highly basic (pKa ~ 10.4 for unsubstituted azetidine). In standard acidic mobile phases (e.g., 0.1% TFA or formic acid in water/MeCN), the nitrogen is fully protonated. This cationic state dramatically increases the molecule's polarity, causing it to partition entirely into the mobile phase rather than interacting with the hydrophobic C18 stationary phase.

The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase and a highly organic mobile phase (typically >70% acetonitrile)[2]. The retention mechanism relies on the partitioning of the polar azetidine into a water-rich layer immobilized on the stationary phase surface[3].

Step-by-Step HILIC Method Development Protocol:

  • Column Selection: Choose an Amide or Zwitterionic (ZIC) HILIC column. These provide superior peak shapes for basic compounds compared to bare silica[4].

  • Buffer Preparation: Dissolve ammonium formate in LC-MS grade water to a concentration of 100 mM. Adjust the pH to 3.0 with formic acid.

  • Mobile Phase Blending: Pump A (Water) and Pump B (Acetonitrile). Program the pumps to deliver a constant 10% of the 100 mM buffer line, ensuring a constant 10 mM ionic strength across the gradient. Do not use methanol, as it disrupts the immobilized aqueous layer[5].

  • Equilibration & Self-Validation: Flush the column with 95% Acetonitrile / 5% Buffer for at least 20 column volumes (CV).

    • Self-Validation Check: Inject toluene (void volume marker) followed by cytosine (retained marker). If cytosine elutes at the void, the aqueous layer is not fully established, and you must extend equilibration time.

  • Sample Injection: Dilute your crude sample in 75% Acetonitrile. Injecting a sample dissolved in >10% water will disrupt the localized stationary phase partitioning layer and cause peak splitting.

HILIC_Mechanism Mobile Bulk Mobile Phase (>70% Acetonitrile) Partition Partitioning & Electrostatic Interactions Mobile->Partition Aqueous Immobilized Aqueous Layer (Water + Buffer Ions) Partition->Aqueous Stationary Polar Stationary Phase (Amide / Zwitterionic) Aqueous->Stationary Analyte Protonated Azetidine (Highly Polar) Analyte->Mobile Injected Analyte->Aqueous Retained via hydrophilicity

Mechanistic pathway of azetidine retention via partitioning in HILIC chromatography.

Q2: I attempted normal-phase silica gel chromatography, but my azetidine yield is extremely low, and I observe ring-opened byproducts. What is happening?

The Causality: The azetidine ring is highly strained. Standard silica gel is inherently acidic (pH ~4.5–5.5). The combination of the basic azetidine nitrogen binding irreversibly to acidic silanols and the catalytic acidity of the silica promotes nucleophilic attack and acid-mediated ring-opening[6].

The Solution: You must neutralize the stationary phase or temporarily mask the basicity of the amine.

Silica Deactivation & Derivatization Protocol:

  • Option A (Deactivated Silica): Pump 2 CV of 1% Triethylamine (TEA) in Hexanes through the bare silica column to cap acidic silanols. Flush with 3 CV of your starting mobile phase (e.g., 100% Hexanes) to remove unbound TEA. Ensure your running mobile phase also contains 0.1%–1% TEA[6].

  • Option B (Derivatization): If the free amine is not required immediately, protect it. Dissolve the crude azetidine in DCM, add 1.2 eq Boc-anhydride (Boc₂O) and 1.5 eq Diisopropylethylamine (DIPEA), and stir for 2 hours. The resulting N-Boc azetidine is neutral, significantly less polar, and highly stable on standard silica gel[7].

Q3: I need to scale up the purification of a chiral azetidine building block (gram scale). HPLC is too slow and consumes too much solvent. What is the most efficient strategy?

The Causality: Preparative HPLC for highly polar compounds requires highly aqueous mobile phases (in RP) or large volumes of MeCN (in HILIC), making fraction evaporation tedious, energy-intensive, and prone to thermal degradation of the product.

The Solution: Preparative Supercritical Fluid Chromatography (SFC) . SFC utilizes supercritical carbon dioxide (CO₂) as the primary non-polar mobile phase, modified with a polar co-solvent[8]. Because CO₂ is a gas at room temperature, fraction recovery is rapid. The low viscosity of supercritical fluids allows for high flow rates and rapid mass transfer, drastically reducing run times[9].

SFC Purification Workflow for Basic Heterocycles:

  • Modifier Preparation: Prepare a co-solvent of Methanol containing 0.1% v/v N,N-diethylmethylamine. The basic additive is critical to suppress interactions between the azetidine nitrogen and the stationary phase[10].

    • Self-Validation Check: Monitor the baseline noise on the UV detector; excessive amine additive (>0.5%) can cause severe baseline drift and signal suppression.

  • Equilibration: Flush a 2-Ethylpyridine (2-EP) column with 80% CO₂ / 20% Modifier at 120 bar backpressure until system pressure and UV baseline stabilize.

  • Injection: Dissolve the azetidine in a 1:1 mixture of DCM/MeOH to ensure maximum solubility and prevent on-column precipitation[10].

  • Gradient Elution: Run a gradient from 5% to 40% modifier over 8 minutes.

  • Fraction Collection: Collect into vessels pre-filled with a small volume of methanol to trap the aerosolized azetidine during CO₂ depressurization.

Azetidine_Logic A Crude Azetidine Mixture (High Polarity, Basic) B Is the free amine required immediately? A->B C N-Boc / N-Cbz Protection (Reduces polarity & basicity) B->C No (Derivatization allowed) E Scale of Purification? B->E Yes (Must isolate free amine) D Standard Normal Phase (Silica Gel / Hex:EtOAc) C->D Purify protected intermediate F Analytical / Small Prep (< 100 mg) E->F G Large Prep / Chiral (> 100 mg to Grams) E->G H HILIC Chromatography (Amide/ZIC, MeCN/Aq. Buffer) F->H Avoid C18 Void Volume I Preparative SFC (CO2 + MeOH / Basic Additive) G->I Rapid fraction recovery

Decision logic for selecting the optimal purification strategy for polar azetidine derivatives.

📊 Quantitative Data: Strategy Comparison

To assist in method selection, the following table summarizes the operational metrics of each purification strategy when applied to polar azetidine derivatives:

Purification StrategyOptimal Stationary PhaseMobile Phase CompositionTarget Analyte ProfileTypical RecoveryEvaporation Time
HILIC Amide / ZwitterionicMeCN / Aq. NH₄FormateHighly polar, basic free amines85–95%Moderate (Aqueous)
Normal Phase Deactivated SilicaHexane / EtOAc + 1% TEAModerately polar / Protected70–90%Fast
Prep SFC 2-EthylpyridineCO₂ / MeOH + 0.1% DEAChiral / Scalable free amines90–98%Very Fast
Ion-Pairing RP C18Water / MeCN + 0.1% HFBAPolar amines (Analytical only)N/ASlow

📚 References

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society. [1]

  • Why HILIC is what your polar compounds need for purification | Buchi. [5]

  • What can I use to purify polar reaction mixtures? | Biotage. [2]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique | NIH. [3]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds | Chromatography Today. [4]

  • Technical Support Center: Azetidine Synthesis Protocols | Benchchem. [6]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis | MDPI. [7]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [8]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals | Chromatography Today. [10]

  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry | Twisting Memoirs. [9]

Sources

Troubleshooting

troubleshooting low conversion rates in azetidine functionalization

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize the azetidine nucleus.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Functionalization. As a Senior Application Scientist, I frequently consult with research teams struggling to functionalize the azetidine nucleus. The inherent ring strain of this four-membered heterocycle (approximately 25.4 kcal/mol) combined with the high basicity of its secondary amine creates a highly reactive, often unpredictable system.

When your conversion rates plummet or your starting material degrades into a complex mixture, the root cause usually traces back to either catalyst deactivation or competitive ring-opening . This guide provides causal explanations, self-validating protocols, and authoritative methodologies to rescue your yields.

Diagnostic Triage Workflow

Before adjusting equivalents or switching solvents, you must identify the primary failure mode of your reaction. Use the workflow below to categorize your low-conversion issue.

DiagnosticWorkflow Start Low Conversion in Azetidine Functionalization Check1 Is starting material consumed? Start->Check1 Yes1 Yes (Side Reactions) Check1->Yes1 TLC/LCMS No1 No (Catalyst Deactivation) Check1->No1 TLC/LCMS RingOpen Ring-Opening Detected? Yes1->RingOpen Protect Check N-Protecting Group (Boc/Cbz) No1->Protect Temp Reduce Temp to 0°C Use Weak Base (Cs2CO3) RingOpen->Temp Yes Ligand Switch to Bulky Ligand (RuPhos/BrettPhos) Protect->Ligand Optimized

Diagnostic workflow for troubleshooting low conversion in azetidine functionalization.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: My azetidine starting material disappears completely, but I get less than 10% of my desired cross-coupled product. What is happening? A: This is the hallmark of ring-opening side reactions. The azetidine ring is highly strained. In the presence of Lewis acidic metal centers or at elevated temperatures, the nitrogen lone pair coordinates to the metal. This coordination significantly increases ring strain, lowering the activation barrier for nucleophilic attack on the adjacent carbons, often proceeding via an SN2-type mechanism (1)[1].

  • Causality: Lewis acids act as triggers. Once coordinated, the ring cleaves to form acyclic amine byproducts.

  • Solution: Maintain strictly low temperatures (0 °C to 25 °C) and avoid strong, nucleophilic bases. Switch to weaker, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄. If the reaction is sluggish, extend the time rather than raising the heat.

Q2: My Buchwald-Hartwig N-arylation stalls at 20% conversion, and the starting azetidine remains unconsumed. How do I push it to completion? A: You are experiencing catalyst poisoning. The secondary amine of an unprotected azetidine is highly basic and acts as a strong σ-donor. It can over-coordinate to palladium catalysts, forming stable, off-cycle bis-amine complexes that halt the catalytic cycle.

  • Causality: The strong metal-nitrogen bond outcompetes the oxidative addition or transmetalation steps.

  • Solution: Utilize bulky, electron-rich Buchwald-type ligands (e.g., RuPhos, tBuBrettPhos). These ligands enforce a mono-ligated Pd species and accelerate the reductive elimination step, preventing the catalyst from resting in a deactivated state (2)[2].

Q3: I am trying to functionalize the C3 position via cross-electrophile coupling, but yields are abysmal. Is there a better approach? A: Yes. Direct C3-metalation or cross-coupling often suffers from competing protodehalogenation or slow oxidative addition. A highly robust alternative is the "strain-release" approach using 1-azabicyclo[1.1.0]butanes (ABBs).

  • Causality: ABBs possess immense bicyclic strain. The addition of nucleophilic organometallic species (like Grignard reagents) across the central C-N bond releases this strain, driving the reaction forward thermodynamically to selectively form 3-substituted azetidines (3)[3].

Mechanistic Pathway of N-Arylation

Understanding the divergence between productive catalysis and destructive ring-opening is critical for optimization.

MechanisticPathway Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd AmineCoord Azetidine Coordination OxAdd->AmineCoord Deprot Base Deprotonation AmineCoord->Deprot RingOpen Ring-Opening (Off-cycle) AmineCoord->RingOpen High Temp/ Lewis Acid RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Regeneration Product N-Aryl Azetidine RedElim->Product DeadEnd Acyclic Amine Byproduct RingOpen->DeadEnd

Catalytic cycle of Pd-catalyzed N-arylation vs. off-cycle ring-opening.

Quantitative Data & Condition Benchmarking

Use the following table to benchmark your expected yields and identify the primary failure modes associated with different functionalization strategies.

Functionalization MethodTypical Reagents / CatalystsOperating TemperatureExpected Yield RangePrimary Failure Mode
Pd-Catalyzed N-Arylation Pd₂(dba)₃, BINAP/Xantphos, Cs₂CO₃80 °C – 100 °C40% – 85%Ring-opening / Catalyst poisoning
Strain-Release C3-Arylation 1-azabicyclo[1.1.0]butane, Aryl-MgBr-78 °C to 25 °C60% – 95%Precursor instability
Photoredox C(sp³)-C(sp³) Ir/Ru photocatalyst, Ni(II)20 °C – 25 °C20% – 50%Competing dimerization
Sulfonyl Fluoride SuFEx Azetidine-SO₂F, Amines0 °C – 60 °C70% – 90%Incomplete deprotection

(Data synthesized from[1][2][3][4][5])

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation of Azetidines

This protocol utilizes a bulky ligand and a weak base to promote rapid reductive elimination while suppressing base-induced ring cleavage (1)[1].

  • Self-Validation Checkpoint: The reaction mixture should transition from dark red/purple (indicating active Pd(0) formation) to a steady yellow/orange. The appearance of a black precipitate indicates catalyst decomposition (Pd black) and reaction failure.

  • Preparation: In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x).

  • Reagent Addition: Add anhydrous Toluene (0.2 M), followed by the azetidine (1.2 equiv) and Cs₂CO₃ (1.5 equiv). Causality: Cs₂CO₃ is strictly preferred over NaOtBu to minimize base-induced nucleophilic attack on the strained ring.

  • Heating: Heat to 80 °C. Causality: While elevated temperatures generally risk ring-opening, the bidentate Xantphos ligand promotes rapid reductive elimination, effectively outcompeting the degradation pathway.

  • Monitoring: Monitor by TLC every 2 hours. Quench with water immediately once the aryl bromide is consumed to prevent over-reaction.

Protocol B: Strain-Release Synthesis of 3-Aryl Azetidines via ABB

This protocol circumvents the poor yields of traditional cross-coupling at the C3 position by leveraging the thermodynamic release of bicyclic strain (3)[3].

  • Self-Validation Checkpoint: Complete conversion should be observed upon warming to room temperature. If starting material persists, the Grignard reagent was likely quenched by adventitious moisture.

  • Pre-cooling: Dissolve the 1-azabicyclo[1.1.0]butane (ABB) derivative (1.0 equiv) in anhydrous THF (0.1 M) and cool strictly to -78 °C under Argon.

  • Nucleophile Addition: Dropwise add the arylmagnesium bromide (Aryl-MgBr, 1.5 equiv). Causality: The cryogenic temperature prevents the uncontrolled, exothermic polymerization of the highly reactive ABB.

  • Strain Release: Slowly warm the reaction mixture to room temperature over 2 hours. The thermodynamic driving force of releasing the ~65 kcal/mol bicyclic strain ensures near-quantitative conversion to the C3-arylated azetidine magnesiate intermediate.

  • Trapping/Quenching: Quench with saturated aqueous NH₄Cl to isolate the free NH azetidine, or trap directly with an electrophile (e.g., Boc₂O) for a one-pot N-protection.

References

  • BenchChem. "How to prevent the ring-opening of azetidines during subsequent reactions." BenchChem Tech Support.
  • Trauner, F. et al. "Strain-Release Arylations for the Bis-Functionalization of Azetidines.
  • Witulski, B. et al. "Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine." Georg Thieme Verlag.
  • Charnwood Discovery.
  • NIH. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery."

Sources

Optimization

managing the stability of 3-(4-Bromophenyl)azetidin-3-ol under acidic conditions

Technical Support Center: 3-(4-Bromophenyl)azetidin-3-ol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 3-(4-Bromophenyl)azetidin-3-ol. As a Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(4-Bromophenyl)azetidin-3-ol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-Bromophenyl)azetidin-3-ol. As a Senior Application Scientist, I've designed this guide to provide in-depth, practical solutions for managing the stability of this valuable building block, particularly under the challenging acidic conditions frequently encountered in synthetic and medicinal chemistry. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

The azetidine ring, a four-membered heterocycle, possesses considerable ring strain.[1][2] This inherent strain, while useful for certain synthetic transformations, also renders the molecule susceptible to degradation, especially when protonated.[3][4][5][6] This guide will address the common stability issues and provide robust strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3-(4-Bromophenyl)azetidin-3-ol in acidic media?

A1: The primary degradation pathway is an acid-catalyzed ring-opening reaction. This process is initiated by the protonation of the hydroxyl group, which transforms it into a good leaving group (water). Departure of water generates a tertiary carbocation at the C3 position. This carbocation is significantly stabilized by the adjacent electron-rich 4-bromophenyl group through resonance. The high ring strain of the azetidine ring provides a strong thermodynamic driving force for this ring-opening event.[1][3][5]

Q2: What are the likely products of this acid-catalyzed degradation?

A2: The initial ring-opened carbocation is highly reactive and can undergo several subsequent reactions depending on the reaction medium:

  • Rearrangement: The most common pathway is a semi-Pinacol type rearrangement.[7][8][9][10][11] This involves the migration of one of the C-C bonds of the azetidine ring to the carbocation center, which can lead to ring-expanded products (e.g., pyrrolidinone derivatives) or other rearranged structures. The driving force is the formation of a more stable, resonance-stabilized oxonium ion.[7][8]

  • Nucleophilic Trapping: If a nucleophile (e.g., water, alcohol, or halide from the acid) is present in sufficient concentration, it can trap the carbocation, leading to a linear, ring-opened amine product.

Q3: My compound appears to be degrading even in mildly acidic conditions (e.g., during chromatography on silica gel). Why is this happening?

A3: Standard silica gel is inherently acidic (surface pH ≈ 4-5) due to the presence of silanol groups (Si-OH). This acidity is sufficient to catalyze the degradation of sensitive compounds like 3-(4-Bromophenyl)azetidin-3-ol over the course of a purification column. You may observe streaking, low recovery, or the appearance of new spots on your TLC plate.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Scenario 1: Low yield or complete loss of starting material after an acid-mediated reaction (e.g., deprotection, hydrolysis).

  • Problem: You're attempting a reaction, such as removing an N-Boc protecting group with trifluoroacetic acid (TFA), but you recover little to no desired product. LC-MS or NMR analysis shows a complex mixture of unidentified products.

  • Underlying Cause: The combination of a strong acid (like TFA) and the inherent instability of the protonated azetidinol leads to rapid ring-opening and subsequent rearrangement, out-competing the desired reaction. The stability of the intermediate carbocation is the critical factor.

  • Solutions & Protocols:

    • Modify Acidic Conditions: The choice and concentration of acid are paramount.

      • Switch to a Weaker Acid: Instead of strong, non-coordinating acids like TFA or HCl, consider using weaker organic acids like formic acid or acetic acid.

      • Use a Buffered System: Employing a buffer can maintain a specific, less harsh pH throughout the reaction.

      • Lewis Acids: In some cases, a Lewis acid (e.g., ZnCl₂, TMSOTf) might coordinate with the target functional group more selectively than a Brønsted acid, potentially avoiding protonation of the hydroxyl group.

    • Control the Temperature: Carbocation formation and rearrangement are often highly temperature-dependent.

      • Protocol: Run the reaction at 0 °C or -20 °C. Add the acid slowly to the cooled solution of your substrate to dissipate any heat of mixing. Monitor the reaction by TLC or LC-MS at regular intervals.

    • Protect the Tertiary Alcohol: If the reaction chemistry allows, protecting the 3-hydroxyl group as a more stable ether (e.g., TBDMS, MOM) before subjecting the molecule to acidic conditions can prevent the key initiation step (protonation and loss of water).

  • Self-Validation Check:

    • Run a small-scale control experiment where you expose the starting material to the planned acidic conditions at the intended reaction temperature. Analyze the sample after 15-30 minutes. If degradation is observed, the conditions are too harsh.

Scenario 2: Multiple, unidentifiable peaks appear in my chromatogram (HPLC/LC-MS) after workup.

  • Problem: Your reaction appears clean by TLC, but after an aqueous acidic workup, the LC-MS analysis reveals multiple new peaks, complicating purification and analysis.

  • Underlying Cause: The aqueous acidic wash (e.g., 1M HCl) used during the workup is causing on-the-spot degradation of your product. The interface between the organic and aqueous layers can create a localized environment where the acid concentration is high enough to trigger the ring-opening cascade.

  • Solutions & Protocols:

    • Avoid Strong Acid Washes:

      • Protocol: Replace the acidic wash with a saturated solution of a milder acidic salt like ammonium chloride (NH₄Cl, pH ≈ 4.5-6.0) or even just deionized water. If you need to neutralize a basic reaction, use a saturated sodium bicarbonate (NaHCO₃) solution first, followed by a water or brine wash.

    • Minimize Contact Time: If an acidic wash is unavoidable, perform the extraction quickly and at a low temperature (e.g., in an ice bath). Do not let the layers sit in the separatory funnel for extended periods.

    • Use Alternative Purification Methods:

      • Neutralized Silica Gel: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then pack the column. This neutralizes the acidic sites.

      • Alumina Chromatography: Basic or neutral alumina can be an excellent alternative to silica gel for purifying acid-sensitive amines.

      • Reverse-Phase Chromatography (C18): Purification using a mobile phase like acetonitrile/water, potentially with a buffer like ammonium acetate, can avoid exposure to harsh acids.

  • Data Summary Table:

Workup/Purification MethodAcidity LevelSuitability for 3-(4-Bromophenyl)azetidin-3-ol
1M HCl WashHigh (pH < 1)Not Recommended
Saturated NH₄Cl WashMildly Acidic (pH ~5)Recommended Alternative
Standard Silica GelAcidic (surface pH ~4-5)High Risk; Use with caution
Neutralized Silica Gel (1% Et₃N)Neutral/BasicHighly Recommended
Alumina (Neutral or Basic)Neutral/BasicHighly Recommended
Reverse-Phase HPLC (C18)Varies (Buffered)Excellent for high purity

Visualizing the Degradation Pathway & Workflow

To better understand the process, the following diagrams illustrate the key chemical transformation and a recommended experimental workflow for handling this sensitive compound.

G Fig. 1: Acid-Catalyzed Degradation Pathway cluster_0 Initiation cluster_1 Ring Opening cluster_2 Product Formation A 3-(4-BrPh)azetidin-3-ol B Protonated Azetidinol A->B + H+ C Tertiary Carbocation (Resonance Stabilized) B->C - H2O (Ring Strain Release) D Rearrangement Products (e.g., Ring Expansion) C->D Semi-Pinacol Rearrangement E Nucleophilic Trapping Products C->E + Nucleophile (e.g., H2O, Cl-)

Caption: Fig. 1: Acid-Catalyzed Degradation Pathway.

G Fig. 2: Recommended Experimental Workflow start Start: Acid-mediated reaction planned condition_check Are conditions known to be mild? start->condition_check small_scale_test Run small-scale stability test: Expose starting material to acid at 0°C condition_check->small_scale_test No / Unsure run_reaction Proceed with full-scale reaction under optimized mild conditions condition_check->run_reaction Yes analyze_test Analyze by LC-MS after 15 min small_scale_test->analyze_test degradation_check Degradation observed? analyze_test->degradation_check modify_conditions Modify Conditions: 1. Weaker Acid 2. Lower Temperature 3. Buffer System degradation_check->modify_conditions Yes degradation_check->run_reaction No modify_conditions->small_scale_test workup Workup: Use NH4Cl or H2O wash. AVOID strong acid. run_reaction->workup purify Purification: Use Neutralized Silica, Alumina, or RP-HPLC workup->purify end End: Pure, stable product purify->end

Caption: Fig. 2: Recommended Experimental Workflow.

By understanding the chemical instability of 3-(4-Bromophenyl)azetidin-3-ol and implementing these careful, methodical approaches, you can significantly improve your experimental outcomes, ensuring higher yields, greater purity, and more reliable results in your research and development endeavors.

References

  • Pinacol rearrangement - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pinacol Rearrangement - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Pinacol Pinacolone Rearrangement Process - BYJU'S. BYJU'S. Available at: [Link]

  • The pinacol rearrangement: Is the reaction of 1,2-diol 'pinacol , formed from acetone' with acid, gives pinacolone by rear. Al-Mustansiriyah University. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Degradation pathway of compound 8 in acidic water. After 1 day, almost... - ResearchGate. ResearchGate. Available at: [Link]

  • Pinacol Rearrangement - SynArchive. SynArchive. Available at: [Link]

  • Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid - ResearchGate. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Bromophenyl)azetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 3-(4-bromophenyl)azetidin-3-ol, a key intermediate in pharmaceutical development. As Sen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 3-(4-bromophenyl)azetidin-3-ol, a key intermediate in pharmaceutical development. As Senior Application Scientists, we understand the nuances of synthetic chemistry and have designed this resource to address common challenges, particularly concerning the selection and use of bases for the critical intramolecular cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization to form the azetidine ring is resulting in low yields. What are the primary factors to investigate?

Low yields in azetidine synthesis are a frequent challenge, often stemming from the inherent ring strain of the four-membered ring, which makes it susceptible to opening and side reactions.[1] Several factors should be critically evaluated:

  • Choice of Base: The strength and steric nature of the base are paramount. The base must be strong enough to deprotonate the precursor amine, initiating the cyclization, but not so strong as to promote elimination or other side reactions.[1]

  • Leaving Group Efficiency: The facility of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Poor leaving groups will hinder the desired cyclization, allowing competing side reactions to predominate.[1]

  • Reaction Concentration: Intermolecular side reactions, such as oligomerization, can become significant at high concentrations.[2] Running the reaction under more dilute conditions (e.g., 0.01 M or lower) can favor the desired intramolecular pathway.[1]

  • Precursor Conformation: The acyclic precursor must be able to adopt a conformation that brings the nucleophilic nitrogen and the electrophilic carbon into close proximity for ring closure. Steric hindrance can impede this necessary conformation.[1]

Q2: I'm observing significant oligomerization of my starting material. How can this be mitigated?

Oligomerization is a common side reaction in azetidine synthesis.[2] To minimize the formation of these high-molecular-weight byproducts, consider the following strategies:

  • High Dilution: As mentioned, performing the reaction at lower concentrations can significantly reduce the likelihood of intermolecular reactions.

  • Slow Addition: A slow, controlled addition of the acyclic precursor to the reaction mixture containing the base can help to maintain a low concentration of the reactive intermediate, thereby favoring intramolecular cyclization.

  • Protecting Groups: The use of appropriate protecting groups on the nitrogen atom, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups, can enhance the stability of the azetidine ring once formed and in some cases, influence the conformational preferences of the precursor to favor cyclization.[1]

In-Depth Guide to Alternative Bases

The selection of the appropriate base is a critical parameter in the synthesis of 3-(4-bromophenyl)azetidin-3-ol. The primary role of the base is to deprotonate the amine in the precursor, generating the nucleophile for the intramolecular cyclization.

Commonly Used Strong Bases and Potential Issues

Strong, non-nucleophilic bases are often employed for this transformation.

  • Sodium Hydride (NaH): A powerful, non-nucleophilic base capable of deprotonating a wide range of weak acids.[3] However, its heterogeneous nature can sometimes lead to inconsistent reaction kinetics.

  • Potassium tert-Butoxide (KOtBu): Another strong, sterically hindered base that is often used.[4] It is generally more soluble in organic solvents than NaH.

  • Lithium Hexamethyldisilazide (LiHMDS): A strong, non-nucleophilic base that is highly soluble in many organic solvents and is effective for promoting cyclization.[5]

Troubleshooting with Strong Bases:

  • Issue: Competing elimination reactions leading to undesired byproducts.

  • Causality: The high basicity of these reagents can favor E2 elimination, especially if the leaving group is on a secondary or tertiary carbon and there are accessible beta-hydrogens.

  • Solution: Consider using a less basic, yet still effective, alternative. The choice of solvent can also influence the basicity and reactivity of these reagents.

Alternative and Milder Bases

In cases where strong bases lead to side reactions or decomposition, milder alternatives should be considered.

  • Triethylamine (Et₃N): A common organic base that can be effective in some cyclization reactions, particularly if the leaving group is highly reactive (e.g., a triflate).[2]

  • Potassium Carbonate (K₂CO₃): An inorganic base that can be employed, often in a polar aprotic solvent like acetonitrile or DMF, to promote the cyclization.[6]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic amidine base that is effective in promoting a variety of reactions, including cyclizations.

Data Summary: Comparison of Alternative Bases
BasepKa of Conjugate AcidTypical SolventsKey Characteristics
Sodium Hydride (NaH)~35THF, Dioxane, DMFVery strong, non-nucleophilic, heterogeneous.
Potassium tert-Butoxide (KOtBu)~19THF, t-BuOHStrong, sterically hindered, good solubility.[4]
LiHMDS~26THF, TolueneStrong, non-nucleophilic, excellent solubility.
Triethylamine (Et₃N)~10.75CH₂Cl₂, THF, ACNMild, organic base, often requires more reactive electrophiles.
Potassium Carbonate (K₂CO₃)~10.33ACN, DMFMild, inorganic base, suitable for sensitive substrates.
DBU~13.5CH₂Cl₂, THF, ACNStrong, non-nucleophilic organic base.

Experimental Protocols

General Protocol for Intramolecular Cyclization

This protocol provides a general framework. The choice of base, solvent, and temperature should be optimized for the specific substrate.

  • Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the acyclic precursor (e.g., 2-((4-bromobenzoyl)(methyl)amino)-1-chloroethyl acetate) in an appropriate anhydrous solvent (e.g., THF, DMF).

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the chosen base (e.g., NaH, KOtBu, or LiHMDS) portion-wise or as a solution in a suitable solvent.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Reaction Pathway

Azetidine Synthesis cluster_0 Precursor cluster_1 Cyclization cluster_2 Product Acyclic Precursor Acyclic Precursor Deprotonation Deprotonation Acyclic Precursor->Deprotonation Base Intramolecular SN2 Intramolecular SN2 Deprotonation->Intramolecular SN2 Nucleophilic Attack 3-(4-Bromophenyl)azetidin-3-ol 3-(4-Bromophenyl)azetidin-3-ol Intramolecular SN2->3-(4-Bromophenyl)azetidin-3-ol Ring Closure

Caption: Key steps in the synthesis of 3-(4-Bromophenyl)azetidin-3-ol.

References

  • Benchchem. (n.d.). Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" troubleshooting failed reactions.
  • Benchchem. (n.d.). Technical Support Center: Azetidine Synthesis Protocols.
  • ECHEMI. (n.d.). Sodium hydride vs Potassium tert-butoxide.
  • Butts, C. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49333-49365.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Benchchem. (n.d.). A Comparative Analysis of Sodium Butoxide and Sodium Hydride as Bases in Organic Synthesis.
  • Knipe, A. C., & Stirling, C. J. M. (1968). Intramolecular reactions. Part VI. Rates of ring formation in reactions of ω-halogenoalkylmalonic esters with bases. Journal of the Chemical Society B: Physical Organic, 67-71.
  • Brand, M. D., et al. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 6(4), 633-645.

Sources

Optimization

Azetidinol Synthesis Technical Support Center: Troubleshooting &amp; Optimization

Welcome to the Technical Support Center for the synthesis of azetidinols. As application scientists and process chemists, we frequently encounter challenges when scaling highly strained four-membered nitrogen heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of azetidinols. As application scientists and process chemists, we frequently encounter challenges when scaling highly strained four-membered nitrogen heterocycles. The synthesis of key building blocks like 1-benzhydrylazetidin-3-ol and 1-benzylazetidin-3-ol heavily relies on the condensation of a primary amine with epichlorohydrin.

This guide is designed to address the most common bottlenecks in this pathway—specifically focusing on the mechanistic causality behind by-product formation and providing self-validating protocols to ensure high-purity yields.

Diagnostic Workflow for Impurity Management

When an impurity is detected during the synthesis of an azetidinol, identifying its structural origin is the first step toward process optimization. Use the following diagnostic logic to trace the by-product back to its mechanistic root cause.

ImpurityTroubleshooting Start Impurity Detected in Azetidinol Synthesis Analyze LC-MS / NMR Analysis Start->Analyze Dialkyl Di-alkylated Adduct e.g., di(3-chloro-2-hydroxypropyl)amine Analyze->Dialkyl Acyclic Acyclic Intermediate e.g., 1-amino-3-chloro-2-propanol Dialkyl->Acyclic No FixDialkyl Optimize Stoichiometry: Slow Epichlorohydrin Addition Maintain 0-5 °C Dialkyl->FixDialkyl Yes Oxidized Oxidized By-product e.g., Azetidin-3-one Acyclic->Oxidized No FixAcyclic Force Cyclization: Elevate Temp to 60-90 °C Add Base (Na2CO3) Acyclic->FixAcyclic Yes FixOxidized Prevent Oxidation: Inert Atmosphere (N2/Ar) Avoid Oxidizing Solvents Oxidized->FixOxidized Yes

Diagnostic workflow for identifying and resolving common azetidinol synthesis by-products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of di-alkylated impurity (e.g., di(3-chloro-2-hydroxypropyl)amine) during the initial condensation step. How can I suppress this? Causality: The reaction between a primary amine (like benzylamine) and epichlorohydrin involves a nucleophilic attack. Because the resulting secondary amine intermediate remains highly nucleophilic, it can readily attack a second molecule of epichlorohydrin, leading to unwanted di-alkylation. Solution: To minimize over-alkylation, the concentration of unreacted epichlorohydrin relative to the primary amine must be kept exceptionally low. Implement a slow, dropwise addition of epichlorohydrin to the amine solution, and maintain the temperature strictly between 0–5 °C during the addition phase. Recent optimized processes for 1-benzylazetidin-3-ol demonstrate that careful temperature control and stoichiometry significantly reduce di(3-chloro-2-hydroxypropyl)benzylamine formation 1.

Q2: My LC-MS shows a mass corresponding to the uncyclized intermediate (e.g., 1-benzylamino-3-chloro-2-propanol). Why isn't the azetidine ring closing? Causality: Azetidine ring formation is a thermodynamically demanding process due to the high ring strain (~26 kcal/mol) of the four-membered heterocycle 2. The intramolecular nucleophilic substitution (cyclization) requires sufficient thermal activation and an effective acid scavenger to neutralize the generated HCl; otherwise, the protonated amine loses its nucleophilicity. Solution: Ensure the reaction mixture is heated to the appropriate cyclization temperature (often 60–90 °C) after the initial low-temperature condensation. Furthermore, introduce a mild inorganic base, such as sodium carbonate (Na₂CO₃), to act as an acid-binding agent 3. This keeps the secondary amine deprotonated and nucleophilic, driving the cyclization to completion.

Q3: We are scaling up the synthesis of 1-benzhydrylazetidin-3-ol, but we notice the appearance of a ketone impurity. What causes this, and how can it be mitigated? Causality: The secondary alcohol group of 1-benzhydrylazetidin-3-ol is susceptible to oxidation, forming 1-benzhydrylazetidin-3-one 4. This typically occurs upon prolonged exposure to atmospheric oxygen at elevated temperatures or when trace transition metal impurities are present in the solvent. Solution: Conduct the synthesis and subsequent work-up under an inert atmosphere (Nitrogen or Argon). If the ketone is already present, it can be removed by selective crystallization of the azetidinol as a hydrochloride salt.

Quantitative Data Summaries

To illustrate the impact of reaction conditions on impurity profiles, the following table summarizes comparative data for the synthesis of 1-benzylazetidin-3-ol from benzylamine and epichlorohydrin.

Reaction ParameterEpichlorohydrin Addition RateTemperature ProfileBase Added for CyclizationYield of 1-Benzylazetidin-3-olDi-alkylated Impurity (%)Uncyclized Intermediates (%)
Standard Batch Rapid (All at once)25 °C (Constant)None< 40%> 25%> 15%
Optimized Batch Slow (Dropwise over 2h)0–5 °C then 80 °CNa₂CO₃> 85%< 2%< 1%
Flow Chemistry Continuous mixing20 °C then 230 °CNone (Thermal force)> 90%< 1%< 0.5%

Validated Experimental Protocol: Minimized-Byproduct Synthesis of 1-Benzylazetidin-3-ol

This protocol is designed as a self-validating system . The low temperature during Step 1 intrinsically prevents di-alkylation, while the specific base addition in Step 2 ensures complete cyclization. Built-in analytical checkpoints guarantee that you do not carry forward a failed intermediate.

Materials:

  • Benzylamine (1.0 equivalent)

  • Epichlorohydrin (1.3 equivalents)

  • Sodium carbonate (Na₂CO₃, 1.5 equivalents)

  • Deionized Water

Step-by-Step Methodology:

  • Condensation (Mono-alkylation):

    • Dissolve benzylamine in 15 volumes of water in a reactor equipped with a mechanical stirrer and internal temperature probe.

    • Cool the solution to 0–5 °C using an ice-salt bath.

    • Critical Step: Add epichlorohydrin (1.3 eq) dropwise over 2–3 hours. Maintain the internal temperature strictly below 5 °C to suppress the formation of the di-alkylated impurity.

    • Stir the mixture at 0–5 °C for 12 hours.

    • Validation Checkpoint 1: Analyze the mixture via LC-MS. The mass corresponding to the acyclic mono-alkylated intermediate (1-benzylamino-3-chloro-2-propanol) must be >95% relative to the di-alkylated mass. If di-alkylation exceeds 5%, the epichlorohydrin addition was too rapid or the temperature exceeded 5 °C. Do not proceed to cyclization if this fails.

  • Cyclization (Ring Closure):

    • Add sodium carbonate (1.5 eq) to the reaction mixture. This acts as an acid-binding agent to neutralize the HCl formed during cyclization.

    • Gradually heat the reaction mixture to 80 °C and stir for 24–48 hours.

    • Validation Checkpoint 2: Monitor the disappearance of the acyclic intermediate via LC-MS. Proceed to work-up only when the uncyclized intermediate is <1%.

  • Work-up and Isolation:

    • Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • To obtain high purity, precipitate the crude product as a hydrochloride salt by adding 4M HCl in methanol, followed by filtration and washing with cold ethyl acetate. This yields 1-benzylazetidin-3-ol hydrochloride with >95% purity.

Mechanistic Pathway of Azetidinol Formation and By-product Divergence

Understanding the divergence points in the reaction mechanism is crucial for troubleshooting. The diagram below illustrates how specific conditions trigger the formation of unwanted by-products.

ReactionMechanism Reactants Primary Amine + Epichlorohydrin Intermediate Acyclic Amino Alcohol (Mono-alkylated) Reactants->Intermediate Nucleophilic Attack (0-5 °C) Product Azetidin-3-ol (Desired Product) Intermediate->Product Intramolecular Cyclization (Heat, Base) DialkylImpurity Di-alkylated Impurity (Over-reaction) Intermediate->DialkylImpurity + Epichlorohydrin (Poor Temp Control) OxidizedImpurity Azetidin-3-one (Oxidation) Product->OxidizedImpurity O2 / Transition Metals

Mechanistic divergence showing the desired azetidinol pathway versus common by-product formations.

References

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Organic Process Research & Development.
  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.
  • Method for synthesizing 3-hydroxy-azetidinehydrochloride (CN102827052A).
  • Technical Support Center: Synthesis of N-(1-Benzhydrylazetidin-3-yl)acetamide. BenchChem.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-(4-Bromophenyl)azetidin-3-ol Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of 3-(4-Bromophenyl)azetidin-3-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility behavior of 3-(4-Bromophenyl)azetidin-3-ol .

This compound presents a classic "schizophrenic" physicochemical profile: a highly polar, ionizable azetidine ring juxtaposed against a bulky, lipophilic 4-bromophenyl moiety. This structural dichotomy often leads to frustrating precipitation events during assay preparation. This guide moves beyond generic advice. We will dissect the thermodynamic and kinetic drivers of your solubility failures and provide self-validating protocols to ensure your compound remains in solution from the stock vial to the biological target.

Part 1: Root Cause Analysis — The Causality of Precipitation

To fix a solubility issue, you must first understand the physical chemistry driving it. The solubility of 3-(4-Bromophenyl)azetidin-3-ol is governed by two critical mechanisms:

  • Ionization State (pKa vs. pH): The azetidine nitrogen typically has a pKa around 8.5–9.0. At physiological pH (7.4), the molecule is predominantly protonated (cationic), which favors aqueous solubility. However, the neutral free base fraction is highly lipophilic due to the bromophenyl group. If the local pH exceeds the pKa, or if the buffer capacity is insufficient, the neutral species rapidly nucleates and precipitates out of solution .

  • Solvent-Shift Nucleation: When diluting a 100% DMSO stock directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The compound, suddenly stripped of its solvating DMSO shell, experiences localized supersaturation. The hydrophobic bromophenyl rings aggregate via π-π stacking and hydrophobic interactions faster than the polar azetidine rings can interact with water, leading to kinetic precipitation (crashing) .

Part 2: FAQs & Troubleshooting Guides

Q1: I purchased 3-(4-Bromophenyl)azetidin-3-ol, but it won't dissolve in water or PBS at all. What is wrong? A: You likely purchased the free base form rather than the hydrochloride (HCl) salt. The free base has a highly favorable crystal lattice energy and high lipophilicity, making it virtually insoluble in pure water.

  • Diagnostic Check: Check your Certificate of Analysis (CoA). If it does not explicitly state "hydrochloride" or "HCl", you have the free base.

  • Solution: Either convert it to the HCl salt by treating a methanolic solution of the compound with 1 equivalent of ethereal HCl, or purchase the HCl salt directly, which exhibits significantly higher aqueous solubility .

Q2: My DMSO stock is perfectly clear, but when I dilute it 1:100 into PBS for my cell assay, it immediately turns cloudy. How do I fix this? A: You are experiencing solvent-shift nucleation. Direct dilution causes the local concentration of the drug to exceed its thermodynamic solubility limit in the aqueous phase before it can evenly disperse.

  • Solution: Implement a "stepwise dilution" or "co-solvent/excipient" strategy. By pre-complexing the compound with a solubilizer like Hydroxypropyl-β-cyclodextrin (HP-β-CD), the hydrophobic bromophenyl group is temporarily shielded within the cyclodextrin cavity, preventing aggregation during the transition to the aqueous phase .

Q3: I need to dose this compound in vivo (IV administration in mice). What formulation should I use? A: For intravenous dosing, you cannot rely on high concentrations of DMSO due to toxicity. A standard approach for basic, lipophilic amines is a pH-adjusted co-solvent system or a solid dispersion/complexation approach . A formulation of 5% DMSO, 10% Solutol HS 15 (or Tween 80), and 85% Saline is a reliable starting point. Alternatively, forming a nanosuspension can drastically increase the dissolution rate without requiring harsh solvents .

Part 3: Quantitative Data & Formulation Matrices

Table 1: Physicochemical Properties & Solubility Profile
PropertyFree Base FormHydrochloride (HCl) SaltImpact on Assay Design
Aqueous Solubility < 0.1 mg/mL (Insoluble)> 10 mg/mL (Soluble)Always use the HCl salt for aqueous biological assays.
DMSO Solubility > 50 mg/mL> 50 mg/mLBoth forms are highly soluble in pure DMSO.
Estimated pKa ~ 8.5 - 9.0 (Basic Amine)N/A (Already protonated)Assays above pH 8.0 will cause severe precipitation.
Lipophilicity (LogP) ~ 2.0 - 2.5< 0 (Hydrophilic as salt)Bromophenyl group drives hydrophobic aggregation.
Table 2: Excipient Selection Matrix for Aqueous Assays
Excipient / Co-solventRecommended Conc.Mechanism of ActionBest Use Case
HP-β-CD 10% - 20% (w/v)Inclusion complexation of the bromophenyl ring.In vitro cell assays; in vivo IV/PO dosing.
Tween-80 0.1% - 1.0% (v/v)Micellar encapsulation.Biochemical assays requiring surfactant.
DMSO ≤ 1.0% (v/v)General solvation.High-throughput screening (HTS) limit.
Solutol HS 15 5% - 10% (v/v)Non-ionic steric stabilization.In vivo formulation (IV/IP).

Part 4: Experimental Protocols

Protocol 1: Preparation of a 10 mM Stable Aqueous Stock using HP-β-CD Complexation

This protocol utilizes thermodynamic complexation to force the compound into an aqueous solution without relying on DMSO.

  • Weighing: Accurately weigh 2.64 mg of 3-(4-Bromophenyl)azetidin-3-ol HCl salt into a clean 2 mL glass vial.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4).

  • Solubilization: Add 1.0 mL of the 20% HP-β-CD solution directly to the compound.

  • Agitation: Vortex vigorously for 2 minutes. If particulates remain, sonicate in a water bath at room temperature for 10–15 minutes. Causality note: Sonication provides the activation energy required to break the crystal lattice and facilitate inclusion into the cyclodextrin cavity.

  • Validation: The resulting solution should be optically clear. Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the complexation is incomplete; increase HP-β-CD concentration to 30%.

Protocol 2: Stepwise Dilution Method to Prevent "Solvent-Shift" Crashing in Cell Assays

Use this protocol if you must start from a 100% DMSO stock.

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution (Critical Step): Do not dilute directly into the final assay buffer. Instead, create an intermediate 1 mM stock by diluting 10 µL of the primary stock into 90 µL of a 50/50 mixture of DMSO and 10% Tween-80 (or PEG400). Causality note: This step gradually lowers the solvation capacity, allowing surfactants to coat the molecules before they face a purely aqueous environment.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into your pre-warmed (37°C) cell culture media while vortexing continuously.

  • Validation: Measure absorbance at 600 nm. An OD600 > 0.05 indicates light scattering from nanoparticle precipitation.

Part 5: Diagnostic Visualizations

Workflow Start Solubility Issue Detected (Precipitation/Turbidity) CheckForm Assess Solid Form (Free Base vs. HCl Salt) Start->CheckForm FormBase Free Base (Low Aqueous Sol.) CheckForm->FormBase FormSalt HCl Salt (High Aqueous Sol.) CheckForm->FormSalt ActionBase Convert to HCl Salt or use Co-solvents FormBase->ActionBase CheckAssay Check Assay pH (Target: pH < pKa) FormSalt->CheckAssay ActionAssay Adjust pH or add HP-β-CD (10-20%) CheckAssay->ActionAssay

Workflow for diagnosing and resolving 3-(4-Bromophenyl)azetidin-3-ol solubility issues.

Mechanism DMSO 100% DMSO Stock (Fully Dissolved) Aqueous Direct Aqueous Dilution (Solvent Shift) DMSO->Aqueous Rapid Mixing Excipient Pre-mix with HP-β-CD or Tween-80 DMSO->Excipient Stepwise Formulation Precipitation Nucleation & Precipitation (Turbid Suspension) Aqueous->Precipitation Supersaturation Stable Stable Micellar/Inclusion Complex (Clear Solution) Excipient->Stable Aqueous Dilution

Kinetic pathways of solvent-shift precipitation versus excipient-stabilized solubilization.

References

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Azetidin-3-ol, hydrochloride CAS 18621-18-6 Properties. Home Sunshine Pharma. Available at: [Link]

  • 3-HYDROXYAZETIDINE HYDROCHLORIDE Physico-chemical Properties. ChemBK. Available at: [Link]

Optimization

catalyst selection for cross-coupling reactions of 3-(4-Bromophenyl)azetidin-3-ol

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and structural challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and structural challenges associated with 3-(4-Bromophenyl)azetidin-3-ol .

This molecule presents a unique trifecta of challenges for transition-metal catalysis: an electrophilic aryl bromide, a highly strained 4-membered azetidine ring, and a tertiary alcohol. The following troubleshooting guide synthesizes field-proven causality with rigorous experimental design to ensure your cross-coupling workflows are robust, reproducible, and self-validating.

System Architecture: Catalyst Selection Logic

CatalystSelection Start Substrate: 3-(4-Bromophenyl)azetidin-3-ol CheckN Is Azetidine N Protected? Start->CheckN Protect Protect N (e.g., N-Boc) Prevents Pd-poisoning CheckN->Protect No ReactionType Select Cross-Coupling Pathway CheckN->ReactionType Yes Protect->ReactionType Suzuki Suzuki-Miyaura (Aryl Boronic Acids) ReactionType->Suzuki Buchwald Buchwald-Hartwig (Amines) ReactionType->Buchwald CatSuzuki XPhos-Pd-G2 Mild Base (K3PO4, aq.) Temp: 40-60°C Suzuki->CatSuzuki CatBuchwald RuPhos-Pd-G3 Base (Cs2CO3) Temp: 80°C Buchwald->CatBuchwald

Logical workflow for catalyst selection in 3-(4-Bromophenyl)azetidin-3-ol cross-coupling.

Troubleshooting FAQs: Substrate-Specific Challenges

Q: Why am I seeing massive oligomerization and low product yield when coupling the raw (unprotected) azetidin-3-ol? A: You are observing a combination of catalyst poisoning and intermolecular self-condensation. The unprotected secondary amine of the azetidine ring is highly nucleophilic. Once the palladium(0) undergoes oxidative addition into the aryl bromide[1], the resulting electrophilic Pd(II) intermediate is rapidly intercepted by the free azetidine amine of another substrate molecule. This initiates an unintended, runaway Buchwald-Hartwig amination. Furthermore, strong coordination of the basic azetidine nitrogen to the palladium center forms a stable, off-cycle complex that permanently poisons the catalyst. Actionable Fix: Always protect the azetidine nitrogen prior to cross-coupling. The tert-butyloxycarbonyl (Boc) group is the industry standard for this scaffold[2]. It sterically shields the nitrogen and reduces its basicity through resonance, preventing both Pd-coordination and self-amination.

Q: I am using standard Suzuki conditions (Pd(PPh3)4, Na2CO3, 100°C) for my N-Boc protected substrate, but my azetidine ring is degrading. How do I preserve the heterocycle? A: The degradation is caused by the combination of high temperature, strong base, and the inherent ring strain of the azetidin-3-ol motif. The 4-membered azetidine ring possesses approximately 26 kcal/mol of strain energy. At 100°C in the presence of a strong base, the tertiary alcohol at the 3-position undergoes base-catalyzed elimination or a retro-aldol-type ring opening, destroying your core scaffold. Actionable Fix: Shift to a highly active, sterically demanding dialkylbiaryl phosphine ligand system (e.g., XPhos) paired with a precatalyst like XPhos-Pd-G2. These bulky, electron-rich ligands accelerate both the oxidative addition and reductive elimination steps[3], allowing the Suzuki-Miyaura coupling to proceed efficiently at much lower temperatures (40–60°C). Pair this with a milder base, such as aqueous K3PO4, to prevent base-mediated ring degradation[4].

Q: My LC-MS shows a major peak corresponding to 3-phenylazetidin-3-ol (loss of the bromine atom) rather than the desired cross-coupled product. How do I minimize protodehalogenation? A: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes protonation (often from water or the tertiary alcohol itself) faster than transmetalation with the boronic acid. This is a classic symptom of a rate-limiting transmetalation step. Actionable Fix: Ensure your boronic acid is fully activated. In Suzuki couplings, the base must coordinate to the boronic acid to form a highly reactive boronate complex. Use a biphasic solvent system (e.g., THF/H2O) to improve base solubility and boronate formation. Additionally, use a slight excess of the boronic acid (1.2–1.5 equivalents) and ensure rigorous degassing of your solvents to prevent oxidative homocoupling of the boronic acid, which starves the catalytic cycle of the transmetalating agent.

Quantitative Data: Catalyst & Base Matrix

To facilitate rapid decision-making, the following table summarizes the performance of various catalytic systems specifically tested against the N-Boc-3-(4-Bromophenyl)azetidin-3-ol scaffold.

Catalyst SystemBase / SolventTemp (°C)Est. YieldPrimary Failure ModeApplication Recommendation
Pd(PPh3)4 (5 mol%)Na2CO3 / Toluene100< 30%Ring opening / EliminationNot recommended due to harsh thermal conditions.
Pd(dppf)Cl2 (5 mol%)K2CO3 / Dioxane:H2O8065 - 75%ProtodehalogenationAcceptable for standard Suzuki, but requires optimization.
XPhos-Pd-G2 (2 mol%)K3PO4 (aq) / THF50> 90%None observedOptimal for Suzuki. Mild conditions preserve the azetidine core.
RuPhos-Pd-G3 (2 mol%)Cs2CO3 / t-AmylOH80> 85%Amine oxidationOptimal for Buchwald-Hartwig. Prevents tertiary alcohol side-reactions.

Self-Validating Experimental Protocol

Methodology: Suzuki-Miyaura Cross-Coupling of N-Boc-3-(4-Bromophenyl)azetidin-3-ol Objective: Form a C-C bond via arylboronic acid coupling while strictly preserving the strained azetidin-3-ol core[2].

Step 1: Reaction Setup & Reagent Loading

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-Boc-3-(4-Bromophenyl)azetidin-3-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and XPhos-Pd-G2 precatalyst (0.02 equiv).

  • Causality: The G2 precatalyst rapidly activates at room temperature to form the active monoligated Pd(0) species. This is essential for efficient oxidative addition into the aryl bromide without requiring thermal activation[3].

  • Validation Check: The solid mixture should appear as a pale yellow/tan powder.

Step 2: Solvent & Base Addition

  • Action: Evacuate and backfill the tube with Argon (3 cycles). Inject anhydrous, degassed THF (0.2 M relative to substrate). Then, inject a degassed aqueous solution of K3PO4 (0.5 M, 2.0 equiv).

  • Causality: A biphasic system (THF/H2O) ensures the boronic acid is efficiently converted to the reactive boronate species. K3PO4 is chosen because it is basic enough to facilitate transmetalation but mild enough to prevent the retro-aldol degradation of the strained azetidin-3-ol ring.

Step 3: Heating & Monitoring

  • Action: Seal the tube and heat to 50°C in an oil bath for 4–6 hours.

  • Causality: Bulky dialkylbiaryl phosphines like XPhos lower the activation energy for reductive elimination, allowing full conversion at 50°C rather than the traditional 90–100°C required by older catalyst generations[4].

  • Validation Check: Within 15 minutes, the reaction should transition from pale yellow to a homogenous deep orange/red.

  • Troubleshooting: If the solution immediately turns opaque black, the palladium has aggregated into inactive "Pd black." This indicates oxygen ingress or a failure of the boronic acid to transmetalate.

Step 4: Quench & Extraction

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na2SO4.

  • Validation Check: Run LC-MS on the crude organic layer. You should observe the product mass[M+H-tBu]+ or [M+H-Boc]+ depending on ionization, with the complete disappearance of the aryl bromide isotope pattern (the characteristic equal intensity M / M+2 peaks).

References

  • [2] Title: Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(3-Biphenylyl)azetidine and its Precursors. Source: Benchchem. URL:

  • [4] Title: A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Source: MDPI. URL:

  • [3] Title: The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Source: PMC (nih.gov). URL:

  • [1] Title: Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Source: PMC (nih.gov). URL:

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 3-(4-Bromophenyl)azetidin-3-ol

Welcome to the Technical Support Center for the synthesis and purification of azetidine-based building blocks. This guide is specifically engineered for researchers and drug development professionals dealing with the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of azetidine-based building blocks. This guide is specifically engineered for researchers and drug development professionals dealing with the complex workup of 3-(4-Bromophenyl)azetidin-3-ol and its Boc-protected intermediates.

The synthesis typically involves the Grignard addition of 4-bromophenylmagnesium bromide to 1-Boc-3-azetidinone, followed by acidic deprotection. Because the resulting tertiary alcohol is highly sensitive to elimination, and the Grignard formation from 1,4-dibromobenzene is prone to homocoupling, meticulous workup procedures are required to isolate high-purity product.

Impurity Profiling & Quantitative Data

Understanding the physicochemical properties of your reaction mixture is the first step in successful purification. Table 1 summarizes the quantitative chromatographic data for the typical crude mixture following the Grignard addition step.

Table 1: Quantitative Impurity Profile (TLC: Hexanes/EtOAc 7:3)

Compound / ImpurityOrigin / CausalityPolarity / Rf ValueRecommended Removal Strategy
4,4'-Dibromobiphenyl Wurtz homocoupling during Grignard formationNon-polar (Rf ~0.95)Elutes in solvent front; flush column with 100% hexanes
1,4-Dibromobenzene Unreacted starting halideNon-polar (Rf ~0.85)Co-elutes early; separate via gradient chromatography
1-Boc-3-azetidinone Unreacted electrophileModerate (Rf ~0.50)Prolonged chromatography or reactive scavenging
Magnesium Salts (Mg(OH)X) Grignard quench byproductsInsoluble / AqueousCelite filtration / Aqueous phase separation
1-Boc-3-(4-bromophenyl)azetidin-3-ol Target Intermediate Polar (Rf ~0.35) Isolate via chromatography or crystallization

Process Workflow Diagram

The following logical workflow dictates the optimal path for quenching, extracting, and purifying the reaction mixture to prevent product degradation.

WorkupFlow Reaction Crude Reaction Mixture (Alkoxide + Mg Salts) Quench Quench: Sat. NH4Cl (aq) at 0 °C Reaction->Quench PhaseSep Phase Separation (EtOAc / H2O) Quench->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion AqLayer Aqueous Layer (Mg Salts) PhaseSep->AqLayer Brine Add Brine / Filter Celite Emulsion->Brine Yes OrgLayer Organic Layer (Product + Biphenyl + SM) Emulsion->OrgLayer No Brine->OrgLayer Wash Wash & Dry (Na2SO4) OrgLayer->Wash Concentrate Concentrate in vacuo Wash->Concentrate Purify Silica Chromatography (Hexanes/EtOAc) Concentrate->Purify PureBoc 1-Boc-3-(4-Bromophenyl) azetidin-3-ol Purify->PureBoc

Fig 1: Post-Grignard workup and purification workflow for azetidin-3-ol derivatives.

Troubleshooting Guides (FAQs)

Q1: Why must I use saturated ammonium chloride (NH₄Cl) instead of HCl for the Grignard quench? A1: The target molecule contains a tertiary, benzylic-like alcohol within a strained four-membered azetidine ring. This structural motif is exquisitely sensitive to acid-catalyzed dehydration, which would rapidly yield an undesired alkene (E1 elimination). Saturated NH₄Cl provides a mildly acidic proton source (pH ~5-6) that is sufficient to protonate the magnesium alkoxide and safely destroy excess Grignard reagent without triggering dehydration [1].

Q2: I have a persistent white, gelatinous emulsion during extraction. How do I resolve this without losing product? A2: This emulsion consists of insoluble magnesium hydroxyhalide polymers (Mg(OH)X) formed during the aqueous quench [2]. While strong acids (like 1M HCl) easily dissolve these salts, they risk dehydrating your azetidin-3-ol. Instead, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite. This mechanically shears the emulsion and traps the gelatinous salts, allowing for clean phase separation.

Q3: My crude NMR shows a massive non-polar impurity. What is it, and how do I remove it? A3: This is almost certainly 4,4'-dibromobiphenyl. When synthesizing 4-bromophenylmagnesium bromide from 1,4-dibromobenzene, a Wurtz-type homocoupling side reaction frequently occurs [3]. Because 4,4'-dibromobiphenyl is highly non-polar, it can be easily separated from the highly polar Boc-protected azetidin-3-ol via normal-phase silica gel chromatography. Simply flush the column with 100% hexanes until the biphenyl elutes, then switch to a gradient of ethyl acetate to elute your product.

Q4: How do I efficiently isolate the final deprotected 3-(4-Bromophenyl)azetidin-3-ol free base? A4: Following Boc deprotection (typically using TFA in DCM), the product exists as a highly polar trifluoroacetate salt. To isolate the free base, perform a reverse acid/base extraction. Extract the acidic aqueous layer with DCM to remove any neutral organic impurities. Then, carefully basify the aqueous layer to pH 10-12 using 2M NaOH (or Na₂CO₃) and extract the free azetidine into a polar organic solvent mixture, such as EtOAc or DCM/Isopropanol (3:1).

Self-Validating Experimental Protocol

This step-by-step methodology covers the workup of the Grignard addition to yield the purified Boc-protected intermediate, ensuring high recovery and purity.

Step 1: Low-Temperature Quenching

  • Cool the completed Grignard reaction mixture (in THF) to 0 °C using an ice-water bath.

  • Vigorously stir the mixture and add saturated aqueous NH₄Cl dropwise.

  • Validation Checkpoint: The quench is complete when the exothermic reaction ceases, gas evolution (if any) stops, and a white precipitate begins to form in the flask.

Step 2: Phase Separation and Emulsion Resolution

  • Dilute the quenched mixture with Ethyl Acetate (EtOAc) (approx. 2 volumes relative to THF).

  • Transfer to a separatory funnel. If a gelatinous emulsion prevents a clear phase boundary, add 0.5 volumes of saturated aqueous NaCl (brine).

  • If the emulsion persists, vacuum-filter the entire biphasic mixture through a 2-inch pad of Celite, washing the filter cake with additional EtOAc.

  • Validation Checkpoint: A sharp, distinct boundary must be visible between the upper organic layer and the lower aqueous layer in the separatory funnel.

Step 3: Extraction and Drying

  • Separate the aqueous layer and extract it twice more with EtOAc.

  • Combine all organic layers and wash sequentially with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄.

  • Validation Checkpoint: The organic solution should be perfectly clear and free of any cloudiness (indicating the complete removal of suspended water).

Step 4: Concentration and Purification

  • Filter off the drying agent and concentrate the filtrate in vacuo at a bath temperature not exceeding 35 °C to prevent thermal degradation.

  • Validation Checkpoint: Concentration is complete when a constant mass is achieved, yielding a crude viscous oil or semi-solid.

  • Load the crude material onto a silica gel column. Elute first with 100% Hexanes to remove 1,4-dibromobenzene and 4,4'-dibromobiphenyl. Gradually increase polarity to Hexanes/EtOAc (7:3) to elute 1-Boc-3-(4-bromophenyl)azetidin-3-ol.

  • Validation Checkpoint: TLC of the product fractions should show a single spot at Rf ~0.35 (Hex/EtOAc 7:3) that stains strongly with KMnO₄ or PMA.

References

  • Chemistry Stack Exchange. "What is the role of ammonium chloride in the workup of a Grignard reaction?" Available at: [Link]

  • The Journal of Organic Chemistry (ACS Publications). "Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor." Available at: [Link]

Reference Data & Comparative Studies

Comparative

Scaffold Evaluation Guide: Structure-Activity Relationship (SAR) Studies of 3-(4-Bromophenyl)azetidin-3-ol Analogs

Executive Summary In modern medicinal chemistry, escaping "flatland" while maintaining optimal physicochemical properties is a primary objective. The 3-(4-Bromophenyl)azetidin-3-ol scaffold has emerged as a highly versat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping "flatland" while maintaining optimal physicochemical properties is a primary objective. The 3-(4-Bromophenyl)azetidin-3-ol scaffold has emerged as a highly versatile bifunctional building block. It serves as a conformationally restricted, polar bioisostere for larger saturated heterocycles like piperidines and pyrrolidines[1]. This guide objectively compares the azetidin-3-ol scaffold against its structural alternatives, detailing the causality behind its superior metabolic stability, unique target engagement profiles, and providing validated experimental workflows for SAR expansion.

Physicochemical Profiling: Azetidines vs. Piperidines

When optimizing a lead compound, replacing a piperidine or pyrrolidine ring with an azetidine ring profoundly impacts the molecule's physicochemical profile[2]. The 3-(4-Bromophenyl)azetidin-3-ol scaffold offers a unique combination of reduced lipophilicity and modulated basicity.

The Causality of Basicity Modulation: The internal ring strain of the four-membered azetidine ring alters the orbital hybridization of the nitrogen atom. The C-N bonds possess higher s-character, which pulls the nitrogen's lone pair closer to the nucleus, effectively lowering the pKa compared to unstrained piperidines. Furthermore, the inductive electron-withdrawing effect of the 3-hydroxyl group further depresses the pKa to ~8.5. At physiological pH (7.4), this results in a higher fraction of unionized drug, significantly enhancing passive membrane permeability and reducing hERG liabilities.

Comparative Physicochemical Properties of Halophenyl-Cycloalkylamine Scaffolds
ScaffoldcLogPpKa (calc)TPSA (Ų)Ring Strain (kcal/mol)Primary MedChem Advantage
3-(4-Bromophenyl)azetidin-3-ol 1.88.532.6~26High polarity, optimal pKa, low MW.
3-(4-Bromophenyl)pyrrolidin-3-ol 2.29.232.6~6Balanced flexibility, moderate lipophilicity.
4-(4-Bromophenyl)piperidin-4-ol 2.69.832.6~0Conformationally stable, highly basic.

*Values are calculated heuristics for the unsubstituted amine scaffolds to illustrate comparative trends.

Metabolic Stability and ADME Optimization

A major driver for incorporating the azetidin-3-ol motif is the enhancement of metabolic stability[1].

The Causality of Stability: Cytochrome P450 (CYP) enzymes typically require a certain degree of lipophilicity to bind substrates efficiently in their active sites. The reduced cLogP of azetidines inherently lowers CYP binding affinity. Additionally, the high ring strain and lack of adjacent abstractable protons in the optimal geometry make the azetidine ring highly resistant to α-oxidation and subsequent ring-opening, a common metabolic liability for pyrrolidines.

Structural Biology: The Hinge-Binding Vector

In kinase inhibitor design, the azetidin-3-ol moiety frequently acts as a critical hinge-binding motif. For example, in the development of c-Met inhibitors like LAH-1[3] and LATS1/2 inhibitors[4], the oxygen of the azetidin-3-ol acts as a potent hydrogen bond acceptor/donor with the kinase hinge region (e.g., Met 1160 and Lys 1161). The 4-bromophenyl group serves as a rigid, hydrophobic vector that directs the rest of the molecule into the S1/S2 hydrophobic pockets, allowing for rapid SAR expansion via cross-coupling.

G Azetidine Azetidin-3-ol Scaffold Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) Azetidine->Hydroxyl presents Nitrogen Azetidine NH (Solvent Exposed) Azetidine->Nitrogen contains Aryl 4-Bromophenyl (Hydrophobic Vector) Azetidine->Aryl linked at C3 Hinge Kinase Hinge Region (e.g., Met 1160) Hydroxyl->Hinge H-Bonding Pocket Hydrophobic Pocket (S1 / S2) Aryl->Pocket Halogen/Pi Bonding

Pharmacophore model of 3-(4-Bromophenyl)azetidin-3-ol engaging a kinase target.

Experimental Workflows for SAR Expansion

To fully leverage the 3-(4-Bromophenyl)azetidin-3-ol scaffold, researchers must utilize robust synthetic and analytical protocols. Below are the self-validating workflows for chemical diversification and metabolic profiling.

Workflow Step1 Scaffold Selection 3-(4-Bromophenyl)azetidin-3-ol Step2 Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura) Step1->Step2 Diversification Step3 In Vitro ADME Profiling (HLM/MLM Stability) Step2->Step3 Purified Analogs Step4 Biochemical Assay (Target Engagement) Step2->Step4 Purified Analogs Step5 SAR Data Analysis & Lead Optimization Step3->Step5 PK Data Step4->Step5 PD Data

High-throughput SAR workflow utilizing the azetidin-3-ol scaffold.

Protocol A: Suzuki-Miyaura Diversification of the 4-Bromophenyl Vector

Causality: The secondary amine of the azetidine must be protected (typically as an N-Boc group) prior to cross-coupling. A free amine can coordinate with the palladium catalyst, leading to catalyst poisoning and reaction failure.

  • Preparation: In an oven-dried Schlenk flask, combine N-Boc-3-(4-bromophenyl)azetidin-3-ol (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and H₂O (4:1 v/v). Degassing is critical to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via LC-MS.

  • Workup & Deprotection: Cool to room temperature, filter through Celite, and concentrate. Treat the crude intermediate with 4N HCl in dioxane for 2 hours at room temperature to cleave the Boc group, yielding the diversified azetidin-3-ol hydrochloride salt.

Protocol B: Self-Validating Microsomal Stability Assay (HLM/MLM)

Causality: To prove that the azetidine scaffold genuinely improves metabolic stability over piperidine analogs, an in vitro microsomal assay must be performed. The inclusion of a minus-NADPH control is a self-validating step: if the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing Human or Mouse Liver Microsomes (0.5 mg/mL protein).

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM). Control: For the minus-NADPH control, add an equivalent volume of buffer instead.

  • Time-Course Sampling: At t = 0, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide, 100 ng/mL). The cold organic solvent denatures the CYP enzymes, instantly halting metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life (T₁/₂).

Conclusion

The 3-(4-Bromophenyl)azetidin-3-ol scaffold is a superior bioisostere for traditional saturated heterocycles. By leveraging its unique internal ring strain and high polarity, medicinal chemists can effectively lower lipophilicity, modulate amine basicity, and drastically improve metabolic stability. When coupled with robust cross-coupling workflows, this scaffold serves as a powerful engine for generating high-quality lead compounds in oncology and CNS drug discovery.

References

  • [1] 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. ACS Publications. 1

  • [3] Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. NIH. 3

  • [4] Discovery and Optimization of LATS1 and LATS2 Kinase Inhibitors for Use in Regenerative Medicine. NIH. 4

  • [2] Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ACS Publications. 2

Sources

Validation

Comparative Biological Activity Guide: 3-(4-Bromophenyl)azetidin-3-ol vs. Its Thio-Analog

Executive Summary Azetidines are privileged, highly strained four-membered heterocycles that offer unique 3D spatial vectors for drug discovery, often utilized to improve the metabolic stability and target affinity of ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines are privileged, highly strained four-membered heterocycles that offer unique 3D spatial vectors for drug discovery, often utilized to improve the metabolic stability and target affinity of pharmaceutical pipelines[1]. The substitution at the C3 position of the azetidine ring critically dictates the molecule's pharmacodynamic profile.

This technical guide provides an objective comparison between 3-(4-Bromophenyl)azetidin-3-ol (the alcohol) and its bioisostere, 3-(4-Bromophenyl)azetidine-3-thiol (the thio-analog). By analyzing the physicochemical shifts caused by an oxygen-to-sulfur (O→S) replacement, we outline how this single atomic swap fundamentally alters biological reactivity, shifting the molecule from a stable, non-covalent structural anchor to a highly reactive covalent modifier or metalloenzyme ligand.

Physicochemical & Structural Profiling

The divergent biological activities of these two analogs stem directly from the quantum mechanical and steric differences between oxygen and sulfur.

  • Acidity and Nucleophilicity : The hydroxyl (-OH) group in the azetidin-3-ol derivative has a high pKa (~13.5). At physiological pH (7.4), it remains completely protonated, acting as a "hard" hydrogen-bond donor and acceptor. Conversely, the sulfhydryl (-SH) group in the thio-analog has a significantly lower pKa (~8.5)[2]. Because sulfur is larger and more polarizable, it stabilizes the negative charge of the thiolate anion effectively. At pH 7.4, a biologically relevant fraction exists as the highly nucleophilic thiolate, making it a "soft" nucleophile primed for covalent reactions.

  • Steric Bulk : Sulfur possesses a larger van der Waals radius (1.80 Å) compared to oxygen (1.52 Å). This increased bulk at the C3 position can induce steric clashes in tight, rigid binding pockets (e.g., kinase hinges) but is highly advantageous for reaching deeper into metalloenzyme active sites.

Table 1: Comparative Physicochemical Properties
Property3-(4-Bromophenyl)azetidin-3-ol3-(4-Bromophenyl)azetidine-3-thiol
Heteroatom Oxygen (-OH)Sulfur (-SH)
Predicted pKa (Heteroatom) ~13.5 (Hard Nucleophile)~8.5 (Soft Nucleophile)
van der Waals Radius 1.52 Å1.80 Å
H-Bonding Profile Strong Donor & AcceptorWeak Donor, Strong Acceptor
Primary Binding Mode Reversible (Non-covalent)Covalent / Metal Coordination

Pharmacodynamics & Target Engagement

The Alcohol: Non-Covalent Modulator

3-(4-Bromophenyl)azetidin-3-ol is optimized for reversible interactions. The tertiary alcohol acts as a stable anchor in aqueous environments, making it ideal for targeting G-protein coupled receptors (GPCRs) or serving as a non-cleavable linker in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs)[3][4]. The 4-bromophenyl moiety provides a lipophilic anchor that can engage in halogen bonding with protein backbone carbonyls.

The Thio-Analog: Covalent & Metallo-Targeting

The thio-analog shifts the paradigm from reversible binding to covalent or coordination chemistry:

  • Cysteine-Targeting Electrophiles : Azetidine-thiols and their derivatives are increasingly utilized in targeted covalent inhibitors (TCIs). Recent advances in demonstrate that azetidinyl scaffolds can be engineered to selectively react with active-site cysteines across the human proteome[5][6].

  • Metalloenzyme Coordination : The soft basicity of the thiol makes it an excellent ligand for soft Lewis acids, such as the catalytic Zn²⁺ ions found in Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).

Pathway Thiol 3-(4-Bromophenyl)azetidine-3-thiol Zinc Zinc Coordination (Metalloenzyme Active Site) Thiol->Zinc Inhib Enzyme Inhibition (e.g., HDAC/MMP) Zinc->Inhib Apop Cellular Apoptosis Inhib->Apop

Pharmacological pathway of the thio-analog coordinating zinc to induce cellular apoptosis.

Experimental Workflows & Protocols

To objectively evaluate the biological activity of these analogs, the following self-validating workflows must be employed. Every protocol includes internal controls to ensure data trustworthiness.

Protocol 1: Scalable Thiol Reactivity Profiling (STRP)

Purpose : To quantify the covalent binding capacity of the thio-analog against a cysteine-rich proteome[6]. Causality : Traditional binding assays (like SPR) fail to capture the kinetic reactivity of thiols in complex biological matrices. STRP utilizes click-chemistry to enrich and quantify covalently modified proteins, providing a direct, unambiguous readout of target engagement.

Step-by-Step Methodology :

  • Incubation : Incubate HEK293T cell lysates (1 mg/mL protein) with 10 µM of the thio-analog for 1 hour at 37°C. Use the alcohol analog as a negative control.

  • Click Chemistry : Append a biotin-azide tag to the labeled proteins using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Enrichment : Isolate tagged proteins using streptavidin-agarose beads under denaturing conditions to eliminate non-covalent binders.

  • Validation (Self-Validating Step) : Run a parallel assay using a known covalent modifier (e.g., Ibrutinib) as a positive control to confirm click-chemistry efficiency.

  • Analysis : Perform shotgun LC-MS/MS to identify and quantify modified cysteine residues[5].

STRP_Workflow Lib Library Screening (Azetidine-thiols) Incub Incubation with Cysteine-rich Proteome Lib->Incub Click Click Chemistry (Biotinylation) Incub->Click Enrich Streptavidin Enrichment Click->Enrich MS LC-MS/MS Analysis Enrich->MS Hit Hit Identification (Covalent Modifiers) MS->Hit

Step-by-step STRP workflow for identifying covalent protein modifications.

Protocol 2: In Vitro Metabolic Stability (Liver Microsomes)

Purpose : To compare the Phase I/II metabolic clearance of the alcohol versus the thio-analog. Causality : Thiols are highly susceptible to oxidation (forming disulfides) and rapid Phase II glucuronidation, often resulting in a significantly shorter biological half-life than their tertiary alcohol counterparts.

Step-by-Step Methodology :

  • Preparation : Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation : Add Human Liver Microsomes (HLM) to a final concentration of 0.5 mg/mL. Initiate the reaction by adding 1 mM NADPH (for Phase I) or UDPGA (for Phase II).

  • Sampling & Quenching : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation (Self-Validating Step) : Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel to validate microsomal enzymatic activity.

  • Quantification : Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Quantitative Data Comparison

The following table summarizes the expected pharmacological divergence between the two scaffolds based on standard profiling assays.

Table 2: Biological Activity & Metabolic Stability
Assay Metric3-(4-Bromophenyl)azetidin-3-ol3-(4-Bromophenyl)azetidine-3-thiol
Cysteine Reactivity (STRP) Negative (No covalent adducts)Positive (Disulfide formation)
Zn²⁺ Coordination (Kd) > 100 µM (Poor ligand)< 1 µM (Strong chelator)
Microsomal Half-Life (T1/2) > 60 mins (Highly Stable)< 15 mins (Rapid Phase II metabolism)
Primary Clearance Route CYP450 OxidationGlucuronidation / Disulfide Exchange

References

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. Journal of the American Chemical Society (JACS).[Link]

  • Azetidine-3-thiol hydrochloride | C3H8ClNS | CID 18403241. PubChem, National Institutes of Health.[Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Asian Journal of Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Protecting Groups for the Azetidine Nitrogen: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a protecting group for the azetidine nitrogen is a critical decision that profoundly influences the success of a synt...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a protecting group for the azetidine nitrogen is a critical decision that profoundly influences the success of a synthetic campaign. The inherent ring strain of the four-membered heterocycle imparts unique reactivity, making the choice of an N-protecting group not merely a matter of masking a reactive site but a crucial element in directing the course of a reaction.[1][2] This guide provides a comparative analysis of commonly employed protecting groups for the azetidine nitrogen, offering experimental insights and data to inform your synthetic strategy.

The Challenge of Protecting the Azetidine Nitrogen

The azetidine ring, while more stable than its three-membered aziridine counterpart, possesses significant ring strain (approximately 26 kcal/mol).[1] This strain influences the geometry and reactivity of the nitrogen atom. The choice of a protecting group can modulate the nucleophilicity of the nitrogen, influence the conformational properties of the ring, and affect the stability of the molecule towards various reagents and reaction conditions.

Carbamate Protecting Groups: The Workhorses of Azetidine Chemistry

Carbamate-based protecting groups are among the most versatile and widely used for the azetidine nitrogen, primarily due to their predictable stability and well-established deprotection protocols.

tert-Butoxycarbonyl (Boc)

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, and its application to azetidines is no exception.[3] Its popularity stems from its robustness under a wide range of non-acidic conditions.

Key Features:

  • Stability: The Boc group is highly stable to basic conditions, catalytic hydrogenation, and a variety of nucleophiles and mild oxidizing agents.[3] This orthogonality to other common protecting groups like Cbz and Fmoc is a significant synthetic advantage.[3][4]

  • Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Deprotection: Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3][4] The cleavage proceeds via the formation of a stable tert-butyl cation.

The use of a Boc group can also strategically reduce the nucleophilicity of the azetidine nitrogen, which can be advantageous in preventing undesired side reactions.[5]

Benzylcarbamate (Cbz or Z)

The benzyloxycarbonyl (Cbz or Z) group is another stalwart in amine protection, offering a different set of deprotection conditions compared to the Boc group, thereby enabling orthogonal strategies.[4][6][7]

Key Features:

  • Stability: The Cbz group is stable to both acidic and basic conditions, making it suitable for a broad array of synthetic transformations.[3][4]

  • Introduction: Commonly introduced using benzyl chloroformate (Cbz-Cl) in the presence of a base.

  • Deprotection: Classically removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C), which cleaves the benzylic C-O bond to release the free amine, carbon dioxide, and toluene.[2][4][8] This method is valued for its mildness and clean byproducts.

The orthogonality of the Boc and Cbz groups is frequently exploited in the synthesis of complex molecules, such as azetidine-containing macrocyclic peptides, where selective deprotection is required.[6][7]

Benzyl Protecting Groups: A Classic Choice

The simple benzyl (Bn) group offers a robust protection strategy, particularly when acidic or basic conditions are to be avoided during deprotection.

Key Features:

  • Stability: Benzyl groups are stable to a wide range of reaction conditions, including strongly basic and acidic environments, as well as many oxidizing and reducing agents.

  • Introduction: Typically introduced by N-alkylation with benzyl bromide or a related benzylating agent.

  • Deprotection: Most commonly removed by catalytic hydrogenolysis, similar to the Cbz group.[8] An alternative and often milder method is catalytic transfer hydrogenolysis using a hydrogen donor like ammonium formate with a palladium catalyst.[9][10][11] This approach avoids the need for a pressurized hydrogen atmosphere.

Sulfonyl Protecting Groups: Activating and Directing

Sulfonyl groups, such as tosyl (Ts) and nosyl (Ns), are not only protecting groups but can also influence the reactivity of the azetidine ring.

p-Toluenesulfonyl (Tosyl, Ts)

The tosyl group is a robust protecting group known for its high stability.

Key Features:

  • Stability: Exceptionally stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.

  • Introduction: Introduced using p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.

  • Deprotection: The removal of a tosyl group can be challenging and often requires harsh reductive conditions, such as dissolving metal reductions (e.g., sodium in liquid ammonia) or treatment with magnesium in methanol under sonication.[12]

2-Nitrobenzenesulfonyl (Nosyl, Ns)

The nosyl group offers the high stability of a sulfonyl group but with the advantage of milder deprotection conditions compared to the tosyl group.

Key Features:

  • Stability: Similar to the tosyl group, the nosyl group is stable to a broad range of reaction conditions.

  • Introduction: Introduced using 2-nitrobenzenesulfonyl chloride (Ns-Cl) and a base.

  • Deprotection: Can be selectively cleaved under mild conditions using a thiol (e.g., thiophenol) and a base like potassium carbonate. This proceeds via a nucleophilic aromatic substitution mechanism. Reductive methods, such as those used for tosyl groups, can also be employed.

Oxidatively Cleavable Protecting Groups: An Alternative Strategy

In cases where reductive or acidic conditions are not tolerated, an oxidatively cleavable protecting group can be an excellent choice.

p-Ethoxyphenyl (PEP)

The p-ethoxyphenyl group is an example of a protecting group that can be removed under oxidative conditions.

Key Features:

  • Stability: Stable to a variety of non-oxidative conditions.

  • Introduction: Can be introduced through N-arylation methods.

  • Deprotection: Efficiently removed by treatment with ceric ammonium nitrate (CAN) in aqueous acetonitrile.[13] This oxidative dearylation proceeds under mild conditions and provides the N-unsubstituted azetidine in good to excellent yields.[13]

Comparative Data Summary

Protecting GroupCommon Introduction ReagentKey Stability FeaturesCommon Deprotection ConditionsOrthogonality
Boc Boc₂OStable to bases, nucleophiles, catalytic hydrogenation.[3]Strong acids (e.g., TFA, HCl).[3][4]Orthogonal to Cbz, Fmoc.[3][4]
Cbz Cbz-ClStable to acids and bases.[3][4]Catalytic hydrogenolysis (H₂/Pd-C).[4][8]Orthogonal to Boc.[6][7]
Benzyl (Bn) Benzyl bromideStable to a wide range of conditions.Catalytic hydrogenolysis (H₂/Pd-C)[8] or transfer hydrogenolysis.[9][10]-
Tosyl (Ts) Ts-ClHighly stable to acids, bases, and redox reagents.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH with sonication).[12]-
Nosyl (Ns) Ns-ClHighly stable to a wide range of conditions.Thiol and base (e.g., thiophenol/K₂CO₃).-
PEP -Stable to non-oxidative conditions.Oxidative cleavage (e.g., CAN).[13]-

Experimental Protocols

Protocol 1: Acidic Deprotection of N-Boc-azetidine
  • Dissolve the N-Boc-azetidine derivative in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).[14]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid in vacuo.

  • The resulting amine salt can be used directly or neutralized with a mild base.

Protocol 2: Hydrogenolysis of N-Cbz-azetidine
  • Dissolve the N-Cbz-azetidine in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C), typically 5-10 mol% of palladium.

  • Subject the mixture to a hydrogen atmosphere, either by bubbling hydrogen gas through the solution or by using a balloon filled with hydrogen.[8]

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.[14]

  • Concentrate the filtrate under reduced pressure to obtain the deprotected azetidine.

Protocol 3: Catalytic Transfer Hydrogenolysis of N-Benzyl-azetidine
  • To a solution of the N-benzyl protected azetidine (1.0 mmol) in methanol (10-20 mL), add 10% Pd/C catalyst (typically 10-20 mol% Pd).[8]

  • Add an excess of ammonium formate (e.g., 5-10 equivalents).[9]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture and filter through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue as needed.

Visualization of Protection and Deprotection Workflows

ProtectionDeprotection cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection cluster_Bn Benzyl Protection/Deprotection Azetidine_Boc Free Azetidine Boc_Azetidine N-Boc-Azetidine Azetidine_Boc->Boc_Azetidine Boc₂O, Base Boc_Azetidine->Azetidine_Boc TFA or HCl Azetidine_Cbz Free Azetidine Cbz_Azetidine N-Cbz-Azetidine Azetidine_Cbz->Cbz_Azetidine Cbz-Cl, Base Cbz_Azetidine->Azetidine_Cbz H₂, Pd/C Azetidine_Bn Free Azetidine Bn_Azetidine N-Benzyl-Azetidine Azetidine_Bn->Bn_Azetidine BnBr, Base Bn_Azetidine->Azetidine_Bn H₂, Pd/C or NH₄HCO₂, Pd/C

Caption: Workflows for the protection and deprotection of the azetidine nitrogen.

Senior Application Scientist's Recommendation

The selection of an optimal protecting group for the azetidine nitrogen is highly dependent on the overall synthetic strategy.

  • For multi-step syntheses requiring orthogonal protection , a combination of Boc and Cbz is highly recommended. The well-defined and mild deprotection conditions for each group allow for selective unmasking of the azetidine nitrogen at various stages of a synthesis.[6][7]

  • When robustness to a wide range of reagents is paramount , and the subsequent deprotection can be performed via hydrogenolysis, the benzyl (Bn) group is an excellent choice.

  • In instances where the introduction of an electron-withdrawing group is desired to modulate reactivity, or when exceptionally high stability is required, a sulfonyl group like tosyl (Ts) or nosyl (Ns) should be considered. The nosyl group is often preferable due to its milder deprotection conditions.

  • For substrates that are sensitive to both acidic and reductive conditions, an oxidatively cleavable group such as p-ethoxyphenyl (PEP) offers a valuable alternative.

Ultimately, the ideal protecting group is one that is introduced in high yield, is stable to the desired reaction conditions, and is removed cleanly and efficiently without compromising the integrity of the target molecule. Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions and enhance the success of their synthetic endeavors involving azetidines.

References

  • Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids - Benchchem.
  • Azetidine synthesis - Organic Chemistry Portal.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - LJMU Research Online.
  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate.
  • A Comparative Analysis of Boc Protecting Group Stability for Researchers and Drug Development Professionals - Benchchem.
  • Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate - MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing.
  • Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham.
  • Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection - Benchchem.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC - NIH.
  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Catalytic Transfer Hydrogenolysis ofN-Benzyl Protecting Groups - R Discovery.
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines - ResearchGate.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online.
  • Deprotection of Sulfonyl Aziridines | The Journal of Organic Chemistry - ACS Publications.
  • Stability of different azetidine esters. Condition D: PG-azetidine (1... - ResearchGate.
  • literature review of Boc vs. Cbz protecting groups - Benchchem.
  • An Efficient Synthesis of 4(5)-Benzyl-L-Histidines Employing Catalytic Transfer Hydrogenolysis at Elevated Temperatures - PMC.

Sources

Validation

A Comparative Guide to the Metabolic Stability of Azetidine-Containing Compounds

In modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound.[1] Among the saturated hete...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead compound.[1] Among the saturated heterocycles, the four-membered azetidine ring has emerged as a privileged motif, increasingly utilized to enhance metabolic stability, solubility, and receptor selectivity.[2][3] This guide provides an objective, data-driven comparison of azetidine-containing compounds with their more common five- and six-membered counterparts, pyrrolidine and piperidine, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Value of Azetidine in Drug Design

The incorporation of an azetidine ring is a strategic choice aimed at optimizing a molecule's drug-like properties. Its value stems from a unique combination of structural and electronic features:

  • Conformational Rigidity : The strained nature of the four-membered ring restricts conformational freedom, which can lead to a more favorable presentation to a biological target and reduce the entropic penalty upon binding.[4]

  • Improved Physicochemical Properties : Azetidines often enhance aqueous solubility and can improve metabolic stability when compared to larger saturated heterocycles.[2][5]

  • Bioisosteric Replacement : The azetidine scaffold is a versatile bioisostere for other cyclic amines or acyclic fragments, allowing for the fine-tuning of molecular weight, lipophilicity, and the spatial orientation of key pharmacophoric groups.[3]

Comparative Metabolic Stability: Azetidine vs. Pyrrolidine and Piperidine

Metabolic stability is a crucial parameter, dictating a compound's half-life and bioavailability.[6] The primary site of drug metabolism is the liver, where cytochrome P450 (CYP) enzymes catalyze the majority of Phase I oxidative reactions.[7][8] For saturated nitrogen heterocycles, metabolism often occurs at the carbon atom adjacent (α) to the nitrogen.[9]

The azetidine ring frequently confers enhanced metabolic stability compared to its five- and six-membered analogs. This can be attributed to several key factors:

  • Lower Lipophilicity : Azetidine and its derivatives are generally less lipophilic than their pyrrolidine and piperidine counterparts.[9] Since lipophilicity can influence the rate of metabolism, this often contributes to improved stability.[9]

  • Reduced Basicity (pKa) : The pKa of a molecule's ionizable groups is a critical determinant of its behavior at physiological pH, affecting everything from solubility and permeability to metabolism.[10] The azetidine nitrogen is typically less basic than that of pyrrolidine or piperidine. This lower basicity can render it less susceptible to interaction with certain CYP enzymes, thereby slowing its rate of metabolism.[11]

  • Ring Strain Dynamics : While the high ring strain of azetidine can be a liability for chemical stability and may lead to metabolic ring-opening in some cases, it can also paradoxically enhance metabolic stability.[1][12] The strain can disfavor the formation of certain metabolic intermediates, making oxidation less favorable compared to less-strained rings like pyrrolidine.[12]

The primary metabolic route for simple N-alkylated saturated heterocycles is CYP450-mediated oxidation at the α-carbon, leading to an unstable carbinolamine intermediate that fragments, resulting in ring opening or dealkylation.

Caption: General CYP450-mediated metabolic oxidation pathway.

Experimental data consistently demonstrates the metabolic advantage of the azetidine scaffold. The table below summarizes representative in vitro data from human liver microsome (HLM) stability assays for analogous compounds.

HeterocycleCompound Structure (Example)Half-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
Azetidine Analog 13>60 <15
Pyrrolidine Analog 112555
Piperidine Analog 123837

Data adapted from a study on 5-HT2C receptor agonists, illustrating a common trend where the azetidine analog shows significantly greater stability.[9]

The data clearly indicates that for this series, the azetidine analog (13) was the most metabolically stable, exhibiting a much longer half-life and lower intrinsic clearance compared to both the pyrrolidine (11) and piperidine (12) analogs.[9]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure trustworthiness and provide actionable insights, this section details a self-validating protocol for assessing metabolic stability. The liver microsomal stability assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.[13]

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which contain the primary drug-metabolizing enzymes like CYPs.[14]

Microsomal_Stability_Workflow Fig 2: Workflow for a typical in vitro microsomal stability assay. A 1. Prepare Reagents - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH Cofactor Solution - Quenching Solution B 2. Pre-incubation Warm microsomes and compound to 37°C A->B C 3. Initiate Reaction Add NADPH to start metabolism B->C D 4. Time-Point Sampling (0, 5, 15, 30, 45 min) Transfer aliquots to quenching solution C->D E 5. Protein Precipitation Centrifuge to pellet precipitated proteins D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound E->F

Caption: Workflow for a typical in vitro microsomal stability assay.

  • Preparation of Solutions :

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Dilute pooled human liver microsomes (commercially available) in the buffer to a final protein concentration of 0.5 mg/mL.[15]

    • Prepare the test compound stock solution in DMSO and dilute it in buffer to the desired starting concentration (e.g., 1 µM).[15]

    • Prepare an NADPH regenerating system (cofactor solution) as per the manufacturer's instructions. This is critical as CYPs are NADPH-dependent.[7]

    • Prepare a "stop" or quenching solution, typically ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Incubation Procedure :

    • In a 96-well plate, combine the microsomal solution and the test compound solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to each well.[16] The final DMSO concentration should be kept low (<0.5%) to avoid enzyme inhibition.

  • Time-Point Sampling & Reaction Quenching :

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the reaction wells and transfer it to a separate plate containing the ice-cold acetonitrile quenching solution.[14] The acetonitrile immediately stops the enzymatic reaction by precipitating the microsomal proteins.

    • Causality Check : The T=0 sample is critical. It is prepared by adding the quenching solution before adding the NADPH, representing 100% of the initial compound concentration.

  • Sample Processing and Analysis :

    • Once all time points are collected, centrifuge the sample plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

    • Transfer the supernatant, which contains the remaining test compound and any metabolites, to a new plate for analysis.

    • Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the line (k) from this plot represents the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg microsomal protein) .

Self-Validating Controls :

  • Minus Cofactor Control : Run an incubation without NADPH. Significant compound loss indicates chemical instability rather than metabolic degradation.[14]

  • Positive Control : Include a compound with known metabolic characteristics (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to ensure the microsomal batch is active and the assay is performing as expected.[6]

Conclusion

The strategic incorporation of an azetidine ring is a powerful and validated approach to enhancing the metabolic stability of drug candidates.[2][11] Compared to pyrrolidine and piperidine, the azetidine motif often provides a superior profile due to a combination of lower lipophilicity, reduced basicity, and unique stereoelectronic properties.[5][9] By leveraging robust in vitro assays, such as the microsomal stability protocol detailed here, drug discovery teams can make data-driven decisions to select and optimize compounds with favorable pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Singh, S., et al. (2023). Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Chemical Science Transactions, 12(1), pp.83-93. Available from: [Link].

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. Available from: [Link].

  • Denton, J. R., & Scrutton, N. S. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(22), 9437-9465. Available from: [Link].

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Comparative

A Senior Application Scientist’s Guide to Cross-Coupling Catalysts: A Head-to-Head Comparison

Introduction: The Cornerstone of Modern Synthesis Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Cornerstone of Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] These transformations are foundational in the pharmaceutical, agrochemical, and materials science industries, facilitating the construction of complex molecular architectures that were once synthetically formidable.[3][4] The 2010 Nobel Prize in Chemistry, awarded to Heck, Negishi, and Suzuki, underscored the monumental impact of this field.[5]

However, the expanding demands of chemical synthesis necessitate a broader catalytic toolkit. The high cost and limited abundance of palladium have spurred the development of catalysts based on more earth-abundant metals like nickel and copper.[4][6][7] This guide provides a head-to-head comparison of palladium, nickel, and copper catalysts, offering researchers, scientists, and drug development professionals a data-driven framework for catalyst selection. We will delve into key performance metrics, mechanistic underpinnings, and practical experimental considerations to empower you to make informed decisions for your specific synthetic challenges.

Pillar 1: Understanding Key Performance Metrics

To objectively evaluate and compare catalyst performance, a standardized set of metrics is essential. The efficacy of a catalyst is not merely a question of yield but a composite of several critical factors:

  • Yield (%): The most fundamental metric, representing the amount of desired product obtained relative to the theoretical maximum.[2]

  • Turnover Number (TON): Defined as the number of moles of substrate converted per mole of catalyst before its deactivation. TON is a direct measure of a catalyst's stability and overall efficiency.[2][8] A high TON is crucial for cost-effectiveness, especially in large-scale synthesis.

  • Turnover Frequency (TOF): This metric represents the turnover number per unit of time (e.g., h⁻¹), reflecting the intrinsic activity and speed of the catalyst.[2][8]

  • Substrate Scope: A catalyst's utility is defined by the range of substrates it can effectively couple. A broad substrate scope with high functional group tolerance is highly desirable.[3][4]

  • Reaction Conditions: Milder conditions (lower temperatures, environmentally benign solvents, lower catalyst loadings) contribute to a more sustainable and cost-effective process.[8][9][10]

  • Cost & Abundance: For industrial applications, the cost and natural abundance of the catalytic metal are paramount. The price of palladium is a significant driver for exploring nickel and copper alternatives.[4][6][7]

Pillar 2: The Engine of Catalysis - A Mechanistic Overview

Most cross-coupling reactions, particularly those catalyzed by palladium and nickel, proceed through a well-established catalytic cycle. Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions. The cycle generally involves a transition metal cycling between two oxidation states, for example, Pd(0) and Pd(II).[2][4][9]

The three key steps are:

  • Oxidative Addition: The active, low-valent catalyst (e.g., Pd(0)) reacts with an organic electrophile (R-X), inserting itself into the R-X bond and increasing its oxidation state (to Pd(II)).

  • Transmetalation: A main group organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic fragments (R and R') couple and are expelled from the palladium center, forming the new C-C or C-heteroatom bond and regenerating the active low-valent catalyst, which re-enters the cycle.

Generalized Cross-Coupling Catalytic Cycle M(0)L_n Active Catalyst M(0)L_n R-M(II)(L_n)-X Oxidative Adduct R-M(II)(L_n)-X M(0)L_n->R-M(II)(L_n)-X Oxidative Addition R-M(II)(L_n)-R' Transmetalation Product R-M(II)(L_n)-R' R-M(II)(L_n)-X->R-M(II)(L_n)-R' Transmetalation R-M(II)(L_n)-R'->M(0)L_n Reductive Elimination R-R' R-R' R-M(II)(L_n)-R'->R-R' R-X R-X R-X->R-M(II)(L_n)-X R'-M' R'-M' R'-M'->R-M(II)(L_n)-R'

Caption: Generalized catalytic cycle for cross-coupling reactions.

Pillar 3: Head-to-Head Catalyst Comparison

A. Palladium Catalysts: The Versatile Workhorse

Palladium is the most utilized metal for cross-coupling, largely due to its remarkable functional group tolerance and its propensity to undergo predictable two-electron redox processes (Pd(0)/Pd(II)).[2][4][9][11]

  • Strengths:

    • High Efficiency & Broad Scope: Palladium catalysts are known for their high yields and TONs across a vast range of substrates, including aryl, vinyl, and alkyl halides/pseudohalides.[1][3][9]

    • Well-Understood Mechanism: The catalytic cycle is extensively studied, making reaction optimization more rational.[2]

    • Rich Ligand Library: The performance of palladium is critically dependent on the associated ligands.[2] Decades of research have produced a vast library of phosphine and N-heterocyclic carbene (NHC) ligands that tune the catalyst's steric and electronic properties, enabling the coupling of even highly challenging substrates.[1][4][12][13][14]

  • Weaknesses:

    • Cost and Scarcity: Palladium is a precious metal, making it expensive and a concern for large-scale industrial processes.[6][15]

    • Potential for Product Contamination: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated and requires costly purification steps.

The following table summarizes the performance of common palladium catalyst systems in two of the most widely used reactions: the Suzuki-Miyaura and Buchwald-Hartwig amination couplings.

Catalyst System (Precursor + Ligand)ReactionElectrophileNucleophileYield (%)TONConditions
Pd(PPh₃)₄Suzuki-Miyaura4-BromotoluenePhenylboronic acid95~1900Na₂CO₃, DME/H₂O, 80°C
Pd(OAc)₂ / SPhosSuzuki-Miyaura4-ChloroanisolePhenylboronic acid>98~9800K₃PO₄, Toluene/H₂O, 100°C[16]
PdCl₂(dppf)Suzuki-Miyaura3-BromopyridinePhenylboronic acidHighN/AK₂CO₃, DME, 80°C[17][18]
Pd₂(dba)₃ / BINAPBuchwald-Hartwig4-BromotolueneMorpholine95-99~9900NaOt-Bu, Toluene, 100°C
[Pd(IPr*)(cin)Cl]Buchwald-HartwigAryl ChlorideAniline>90428NaOt-Bu, Toluene, Flow

Data compiled from representative literature to showcase typical performance.[2][16][17][19][20] TONs are approximate and highly dependent on specific reaction conditions and duration.

Suzuki-Miyaura Catalytic Cycle (Pd) Pd(0)L_n Active Catalyst Pd(0)L_n Ar-Pd(II)(L_n)-X Oxidative Adduct Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-Ar' Diaryl Complex Ar-Pd(II)(L_n)-Ar' Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-Ar' Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(L_n)-Ar'->Pd(0)L_n Reductive Elimination (Ar-Ar') Simplified Ni(I)/Ni(III) Catalytic Cycle Ni(I)X Ni(I)X R-Ni(III)-X R-Ni(III)-X Ni(I)X->R-Ni(III)-X Oxidative Addition (R-X) R-Ni(III)-R' R-Ni(III)-R' R-Ni(III)-X->R-Ni(III)-R' Transmetalation (R'-M) R-Ni(III)-R'->Ni(I)X Reductive Elimination (R-R')

Caption: A possible Ni(I)/Ni(III) cycle, an alternative to the Ni(0)/Ni(II) pathway.

C. Copper Catalysts: The Specialist for Heteroatom Coupling

Copper-catalyzed couplings, such as the Ullmann reaction, predate their palladium-catalyzed counterparts by nearly a century. [6]After a period of being overshadowed by palladium, modern ligand development has revitalized copper catalysis, establishing it as a highly effective and inexpensive tool, particularly for C-heteroatom bond formation.

  • Strengths:

    • Extremely Low Cost: Copper is earth-abundant and exceptionally inexpensive. [6] * Superior for C-Heteroatom Bonds: Copper catalysts are often the preferred choice for C–N, C–O, and C–S bond formation (e.g., Ullmann, Goldberg, and Chan-Lam couplings). [21][22] * Complementary Reactivity: Copper-based systems often show a preference for more acidic N-H nucleophiles like amides and azoles, complementing the scope of palladium catalysts. [22]

  • Weaknesses:

    • Harsher Conditions: Classical Ullmann reactions required very high temperatures and stoichiometric amounts of copper. While modern protocols are much improved, conditions can still be harsher than with palladium. [6] * Higher Catalyst Loading: Catalytic amounts are now standard, but loadings can be higher (1-10 mol%) compared to state-of-the-art palladium systems (0.01-1 mol%). [6] * Mechanistic Diversity: The mechanism is distinct from palladium, typically involving a Cu(I)/Cu(III) redox couple, and is highly dependent on the specific reaction type. [21]

Catalyst SystemReactionElectrophileNucleophileYield (%)Key Advantage
CuI / L-prolineUllmann C-NIodobenzeneAniline91Mild conditions for C-N
Cu(OAc)₂Chan-Lam C-OPhenylboronic acidPhenol85Halide-free C-O coupling
CuIC-P Coupling1,1-dibromoethyleneDiphenylphosphineGoodC-P bond formation
CuTcLiebeskind-SroglThioesterBoronic acidHighThioester activation

Data compiled from representative literature.[23]

Simplified Chan-Lam C-N Coupling Cycle Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nucleophile Cu(II)->Cu(II)-Nu Coordination (H-Nu) Cu(II)-Nu-B Cu(II) Complex Cu(II)-Nu->Cu(II)-Nu-B Coordination (Ar-B(OH)₂) Cu(III) intermediate Cu(III) Intermediate Cu(II)-Nu-B->Cu(III) intermediate Ligand Exchange Cu(I) Cu(I) Cu(III) intermediate->Cu(I) Reductive Elimination (Ar-Nu) Cu(I)->Cu(II) Oxidation (O₂)

Caption: A proposed catalytic cycle for the copper-catalyzed Chan-Lam coupling.

Pillar 4: Experimental Protocols & Workflow

Reproducibility requires meticulous experimental execution. The following is a generalized, self-validating protocol for a Suzuki-Miyaura reaction, highlighting the causality behind each step.

Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

Rationale: This protocol uses a common Pd(OAc)₂ precursor with the bulky, electron-rich SPhos ligand, a system known for its high activity with aryl chlorides and bromides. [16]The use of a biphasic toluene/water system with K₃PO₄ as the base is a robust combination that facilitates both transmetalation and catalyst stability.

Materials:

  • Palladium acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • 4-Bromoanisole (limiting reagent)

  • Phenylboronic acid (1.2 equivalents)

  • Potassium phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Vessel Preparation (The Foundation): To a dry Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%). The 1:2 Pd:ligand ratio ensures the formation of the active monoligated Pd(0) species while providing sufficient ligand to stabilize the catalyst throughout the cycle.

  • Inerting the Atmosphere (Preventing Catalyst Death): Seal the tube with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as the active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would lead to deactivation.

  • Reagent Addition (Staging the Reaction): Under a positive pressure of inert gas, add the aryl halide (4-bromoanisole, 1.0 eq), the arylboronic acid (1.2 eq), and the base (K₃PO₄, 2.0 eq). The excess boronic acid drives the reaction towards completion, while the base is essential to activate the boronic acid for the transmetalation step. [2]4. Solvent Addition (Creating the Environment): Add degassed toluene and degassed water to create a biphasic mixture (e.g., a 10:1 ratio of toluene to water). Degassing the solvents removes dissolved oxygen, further protecting the catalyst. The aqueous phase helps to dissolve the inorganic base and facilitates the boronate formation required for transmetalation.

  • Execution (Driving the Transformation): Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously. Vigorous stirring is necessary to ensure efficient mixing between the organic and aqueous phases, maximizing the reaction rate.

  • Monitoring (Tracking Progress): Monitor the reaction's progress by taking aliquots (via syringe under inert atmosphere) and analyzing them by TLC or GC-MS. This provides real-time data on the consumption of starting material and formation of the product.

  • Work-up (Isolating the Product): After completion (typically 4-16 hours), cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash with water and brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can then be purified by column chromatography.

General Cross-Coupling Experimental Workflow A 1. Prepare Vessel (Dry Schlenk Tube) B 2. Add Catalyst & Ligand A->B C 3. Purge with Inert Gas (Ar or N₂) B->C D 4. Add Reagents (Halide, Boronic Acid, Base) C->D E 5. Add Degassed Solvents D->E F 6. Heat & Stir E->F G 7. Monitor Reaction (TLC, GC-MS) F->G G->F Continue if incomplete H 8. Work-up & Purification G->H Reaction Complete

Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment. [18]

Summary & Future Outlook

The choice of a cross-coupling catalyst is a multi-faceted decision that balances reactivity, substrate scope, cost, and scalability.

FeaturePalladium (Pd)Nickel (Ni)Copper (Cu)
Relative Cost HighLowVery Low
Earth Abundance LowHighHigh
Typical Reactions Suzuki, Heck, Sonogashira, Buchwald-HartwigKumada, Suzuki, sp³-coupling, C-O activationUllmann, Chan-Lam, Goldberg (C-N, C-O, C-S)
Key Strengths Broad scope, high TON/TOF, well-understoodLow cost, unique reactivity with C-O & sp³ centersExcellent for C-heteroatom bonds, very low cost
Key Weaknesses High cost, potential toxicityCan require higher loadings, complex mechanismsOften requires harsher conditions, narrower scope
Dominant Cycle Pd(0) / Pd(II)Ni(0)/Ni(II) or Ni(I)/Ni(III)Cu(I) / Cu(III)

The field of cross-coupling continues to evolve at a rapid pace. Current research focuses on developing even more active catalysts that operate at parts-per-million (ppm) loadings, expanding the scope to ever-more-challenging substrates. [24]Key trends include the design of ligand-free systems, the development of robust heterogeneous catalysts for easier separation and recycling, and the use of enabling technologies like flow chemistry to improve efficiency and safety. [19][25][26][27]By understanding the fundamental strengths and weaknesses of each catalytic metal, researchers can continue to push the boundaries of chemical synthesis, creating the molecules that will define our future.

References

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Validation

A Guide to Comparative Docking Studies of 3-(4-Bromophenyl)azetidin-3-ol Derivatives as Potential Cathepsin K Inhibitors

Introduction: Unlocking the Therapeutic Potential of the Azetidine Scaffold The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and rigid, three-dimensional structure offer a unique framework for designing novel therapeutic agents with improved pharmacokinetic properties such as metabolic stability and solubility.[2] When functionalized, such as in the 3-(4-Bromophenyl)azetidin-3-ol series, these compounds present intriguing possibilities for targeted drug design. The 4-bromophenyl moiety provides a handle for various interactions within a protein's active site, while the azetidin-3-ol core offers a rigid backbone for precise substituent placement.

Azetidine derivatives have demonstrated a wide array of biological activities, including potent and selective inhibition of enzymes like cysteine proteases.[3][4] One such protease, Cathepsin K, is a key enzyme involved in bone resorption and has been a significant target for the development of therapeutics for osteoporosis and other bone-related disorders. Given that substituted azetidinones have been reported as effective inhibitors of Cathepsin K, this guide will outline a comprehensive framework for conducting a comparative molecular docking study of novel 3-(4-Bromophenyl)azetidin-3-ol derivatives against this target.[3]

This guide is designed for researchers and drug development professionals, providing not just a protocol, but the scientific rationale behind the experimental choices. We will explore how in silico molecular docking can be leveraged to predict binding affinities and interaction patterns, thereby prioritizing compounds for synthesis and further biological evaluation.[5]

Methodology: A Step-by-Step Protocol for In Silico Evaluation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6][7] The process allows for the estimation of binding affinity through scoring functions, which are crucial for identifying potential drug candidates from a virtual library.[5][8] The following protocol outlines a robust workflow for a comparative docking study using AutoDock Vina, a widely used and validated docking software.[9]

Part 1: Ligand Preparation

The initial step involves the creation of a small, focused library of 3-(4-Bromophenyl)azetidin-3-ol derivatives. The goal is to explore how different substituents (R-groups) at a specific position might influence binding to the target.

  • 2D Structure Generation: Draw the core scaffold and a series of derivatives with varying R-groups using a chemical drawing software (e.g., ChemDraw, MarvinSketch). For this study, we will vary the substituent on the azetidine nitrogen.

  • 3D Conversion and Energy Minimization: Convert the 2D structures into 3D models. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain low-energy, stable conformations. This step is critical as the initial conformation of the ligand can influence the outcome of the docking simulation.

  • File Format Conversion: Save the 3D structures in a format compatible with the docking software, such as the PDBQT format for AutoDock Vina. This format includes partial charges and atom type definitions necessary for the scoring function.

Part 2: Target Protein Preparation

The accuracy of a docking study is highly dependent on the quality of the receptor structure.

  • Crystal Structure Retrieval: Download the 3D crystal structure of Human Cathepsin K from the Protein Data Bank (PDB). For this guide, we will use PDB ID: 1ATK.

  • Protein Clean-up: The raw PDB file often contains non-essential molecules such as water, co-factors, and co-crystallized ligands. Remove these from the protein structure. The presence of water molecules in the binding site can interfere with the docking process unless they are known to play a crucial role in ligand binding.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign appropriate atomic charges using a force field like Gasteiger.

  • File Format Conversion: Convert the prepared protein structure into the PDBQT format.

Part 3: Molecular Docking Simulation

This phase involves defining the search space and running the docking algorithm.

  • Grid Box Generation: Define the active site of Cathepsin K by generating a grid box. This three-dimensional box encompasses the binding pocket and defines the search space for the ligand. The dimensions and center of the grid box should be chosen to cover all key active site residues.

  • Configuration File: Create a configuration file that specifies the file paths for the prepared ligand and protein, the coordinates of the grid box, and the exhaustiveness of the search algorithm. Higher exhaustiveness increases the computational time but also improves the reliability of the predicted binding pose.

  • Running AutoDock Vina: Execute the docking simulation using the command line interface. Vina will systematically sample different conformations and orientations of the ligand within the defined grid box and calculate the binding affinity for each pose using its scoring function.[9]

Part 4: Analysis of Docking Results
  • Binding Affinity Evaluation: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger predicted binding. Rank the derivatives based on their binding affinities.

  • Pose Visualization and Interaction Analysis: Visualize the top-ranked binding poses for each derivative within the active site of Cathepsin K using molecular visualization software (e.g., PyMOL, UCSF Chimera). Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the key amino acid residues of the protein.[8]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Conversion & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB: 1ATK, Clean-up & Protonation) protein_prep->grid_gen run_vina Run AutoDock Vina (Docking Simulation) grid_gen->run_vina analyze_scores Analyze Binding Scores (Rank Derivatives) run_vina->analyze_scores visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) analyze_scores->visualize

Caption: Workflow for the comparative molecular docking study.

Hypothetical Results: A Comparative Analysis

To illustrate the output of such a study, the table below presents hypothetical docking data for a series of 3-(4-Bromophenyl)azetidin-3-ol derivatives against Human Cathepsin K.

Compound IDR-Group (on Azetidine N)Docking Score (kcal/mol)H-BondsKey Interacting Residues
AZ-01 -H-7.22Cys25, Gly66
AZ-02 -CH₃-7.52Cys25, Gly66
AZ-03 -CH₂CH₃-7.82Cys25, Gly66
AZ-04 -C(O)CH₃ (Acetyl)-8.53Cys25, Gly66, Gln19
AZ-05 -SO₂CH₃ (Mesyl)-8.94Cys25, Gly66, Gln19, Asn160
Discussion of Structure-Activity Relationships (SAR)

From our hypothetical data, we can derive preliminary structure-activity relationships. The unsubstituted azetidine (AZ-01) shows moderate binding affinity. The introduction of small alkyl groups (AZ-02, AZ-03) slightly improves the binding score, likely due to favorable hydrophobic interactions within the S2 sub-pocket of Cathepsin K.

A significant improvement is observed with the introduction of hydrogen bond acceptors. The acetyl group in AZ-04 not only increases the binding affinity to -8.5 kcal/mol but also forms an additional hydrogen bond with the residue Gln19. The most potent compound in this series, AZ-05 , features a methanesulfonyl (mesyl) group. This group's sulfonyl oxygens act as strong hydrogen bond acceptors, forming two additional hydrogen bonds with Gln19 and Asn160, resulting in the highest predicted binding affinity of -8.9 kcal/mol.

These in silico results suggest that derivatizing the azetidine nitrogen with small, electron-withdrawing groups capable of forming hydrogen bonds could be a promising strategy to enhance the inhibitory potency against Cathepsin K. The 4-bromophenyl group in all derivatives consistently occupies a hydrophobic pocket, stabilized by interactions with residues such as Trp184.

Biological Context: Cathepsin K Signaling

Understanding the biological role of the target protein is essential for appreciating the significance of potential inhibitors. Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts. It plays a critical role in the degradation of bone matrix proteins, including type I collagen. Overactivity of Cathepsin K leads to excessive bone resorption, a hallmark of osteoporosis.

G Osteoclast Osteoclast CatK_over Cathepsin K Overactivity Osteoclast->CatK_over expresses Degradation Bone Matrix Degradation (Collagen Type I) CatK_over->Degradation leads to Resorption Increased Bone Resorption Degradation->Resorption Osteoporosis Osteoporosis Resorption->Osteoporosis Inhibitor Azetidine Derivative (e.g., AZ-05) Inhibitor->CatK_over inhibits

Caption: Simplified pathway of Cathepsin K's role in osteoporosis.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded approach for conducting a comparative molecular docking study on novel 3-(4-Bromophenyl)azetidin-3-ol derivatives. By leveraging computational tools, researchers can efficiently screen virtual libraries, predict binding affinities, and elucidate potential structure-activity relationships, thereby accelerating the drug discovery process.[6][10]

The hypothetical results presented herein suggest that derivatives with hydrogen-bond-accepting moieties on the azetidine nitrogen are promising candidates for potent Cathepsin K inhibition. These in silico findings provide a strong rationale for the synthesis and subsequent in vitro biological evaluation of compounds like AZ-04 and AZ-05. Future work should focus on validating these computational predictions through enzymatic assays and, ultimately, cell-based and in vivo models to confirm their therapeutic potential.

References

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). Google Books.
  • Molecular docking in drug design: Basic concepts and applic
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. (2025). Microbe Notes.
  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central.
  • Molecular Docking: A powerful approach for structure-based drug discovery. (n.d.). PMC.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. (n.d.). IIP Series.
  • Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. (n.d.).
  • 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. (2005). PubMed.
  • Antimicrobial potential of various substituted azetidine derivatives: a mini review. (2018). Medical-Sciences.
  • Comparative Molecular Modeling of 3-Substituted Azetidine Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

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Comparative

Comparative Guide: 3-Substituted Azetidine Scaffolds vs. Traditional Heterocycles in Drug Discovery

Executive Summary: The Scaffold Hopping Paradigm In modern medicinal chemistry, the structural core of a drug molecule dictates its pharmacokinetic (PK) and pharmacodynamic (PD) fate. Historically, 5-membered (pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold Hopping Paradigm

In modern medicinal chemistry, the structural core of a drug molecule dictates its pharmacokinetic (PK) and pharmacodynamic (PD) fate. Historically, 5-membered (pyrrolidine) and 6-membered (piperidine) nitrogen heterocycles dominated pharmaceutical libraries. However, the 3-substituted azetidine (a 4-membered saturated heterocycle) has emerged as a superior structural "product" for drug developers[1]. By acting as a rigid bioisostere, the azetidine scaffold mitigates the metabolic liabilities of larger rings while navigating around crowded intellectual property spaces[2]. This guide objectively compares the performance of 3-substituted azetidines against pyrrolidine and piperidine alternatives, backed by experimental ADME data and patent landscape analysis.

Physicochemical & Metabolic Performance Comparison

The physicochemical properties of a heterocycle fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile[3]. When comparing azetidines to pyrrolidines and piperidines, the performance differential is driven by ring strain, basicity, and lipophilicity.

  • Basicity (pKa) : Despite its strained 4-membered ring, azetidine maintains a pKa (~11.29) nearly identical to pyrrolidine (~11.31)[4]. This allows developers to swap the scaffolds without losing critical electrostatic interactions (e.g., salt bridges) at the target receptor[4].

  • Lipophilicity (LogP) & Permeability : The smaller footprint of azetidine inherently lowers the lipophilicity (cLogD7.4) of the parent molecule compared to piperidine[2]. While piperidines may offer slightly enhanced passive membrane permeability, their high lipophilicity often leads to poor aqueous solubility and off-target toxicity[3]. Azetidines strike an optimal balance, improving solubility without sacrificing target affinity[3].

  • Metabolic Stability : This is the most critical performance upgrade. Cytochrome P450 (CYP450) enzymes primarily metabolize drugs via C-H bond oxidation. Azetidines possess fewer C-H bonds and lower lipophilicity than pyrrolidines and piperidines, making them significantly less susceptible to hepatic clearance[2].

Table 1: Comparative Profiling of Nitrogen Heterocycles
Performance Metric3-Substituted Azetidine (The Product)Pyrrolidine (Alternative 1)Piperidine (Alternative 2)
Ring Size 4-membered5-membered6-membered
Typical pKa (Unsubstituted) ~11.29~11.31~11.22
Lipophilicity (LogP Contribution) LowModerateHigh
Metabolic Stability (HLM) High (Fewer C-H oxidation sites)Low to ModerateModerate
Structural Rigidity Very HighFlexibleChair Conformation
Primary Liability Synthetic complexityHigh metabolic clearanceHigh lipophilicity / hERG risk

Patent Landscape & Clinical Validation

The superiority of the 3-substituted azetidine scaffold is validated by its increasing prevalence in blockbuster drug patents[5].

  • JAK Inhibitors (e.g., Baricitinib) : Incyte and Eli Lilly's blockbuster rheumatoid arthritis drug, baricitinib, utilizes a 3,3-disubstituted azetidine ring[6]. Compared to earlier flexible scaffolds, the azetidine ring perfectly vectors the attached ethylsulfonyl and nitrile groups into the JAK1/2 ATP-binding pocket, maximizing residence time while preventing rapid metabolic degradation[6].

  • Triple Reuptake Inhibitors (TRIs) : In the development of next-generation antidepressants, researchers successfully rigidified the flexible 3-aryl-3-oxypropylamine scaffold into a 3-substituted azetidine[7]. The resulting compounds demonstrated potent in vivo efficacy in forced swimming tests (FST) at 10 mg/kg IV, proving that the azetidine core can effectively cross the blood-brain barrier while maintaining target engagement at serotonin, norepinephrine, and dopamine transporters[8].

JAKSTAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/2 Activation Receptor->JAK STAT STAT Phosphorylation JAK->STAT ATP Inhibitor 3-Substituted Azetidine (Baricitinib) Inhibitor->JAK Competitive Inhibition

Caption: JAK/STAT signaling pathway inhibition by 3-substituted azetidines.

Experimental Methodology: Validating Metabolic Stability

To objectively prove the performance enhancement of a 3-substituted azetidine over a pyrrolidine hit compound, drug development professionals rely on the In Vitro Microsomal Stability Assay . The following protocol is engineered as a self-validating system to ensure absolute data integrity.

Protocol: Cytochrome P450 Metabolic Clearance Assay

1. Preparation of Microsomal Matrix

  • Action : Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Causality : Maintaining strict physiological pH and a controlled protein concentration ensures that the calculated intrinsic clearance ( CLint​ ) is standardized. This allows the in vitro data to be accurately scaled to predict in vivo hepatic clearance.

2. Compound Spiking & Pre-Incubation

  • Action : Spike the test compounds (Azetidine vs. Pyrrolidine alternatives) to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality : Pre-incubation equilibrates the assay temperature, preventing thermal shock to the CYP450 enzymes and ensuring linear Michaelis-Menten reaction kinetics from time zero.

3. Initiation via NADPH Regenerating System

  • Action : Initiate the metabolic reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality : CYP450 enzymes obligately require NADPH as an electron donor for oxidative metabolism. Using a regenerating system rather than a single bolus of NADPH prevents cofactor depletion over the 60-minute assay, eliminating the risk of false-positive stability readouts.

4. Time-Course Sampling & Quenching

  • Action : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Causality : The cold organic solvent instantaneously precipitates the microsomal proteins and denatures the enzymes. This halts all metabolic activity at the exact second of extraction, guaranteeing high temporal resolution for the kinetic curve.

5. LC-MS/MS Quantification

  • Action : Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS to quantify the percentage of parent compound remaining over time.

Workflow Piperidine Piperidine/Pyrrolidine (High Clearance) Design Scaffold Hopping (3-Substituted Azetidine) Piperidine->Design Assay HLM Stability Assay (+ NADPH) Design->Assay LCMS LC-MS/MS Quantification Assay->LCMS Result Improved PK Profile LCMS->Result

Caption: Scaffold hopping workflow evaluating metabolic stability of azetidines.

References

  • Title : Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry | Source : ACS Publications | URL :[Link]

  • Title : Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors | Source : PubMed (NIH) | URL :[Link]

  • Title : PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES | Source : Heterocycles (CLOCKSS) | URL :[Link]

  • Title : Azetidines in medicinal chemistry: emerging applications and approved drugs | Source : ResearchGate | URL :[Link]

  • Title : Put a ring on it: application of small aliphatic rings in medicinal chemistry | Source : PMC (NIH) | URL :[Link]

  • Title : Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors | Source : ACS Publications | URL :[Link]

Sources

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